Technical Documentation Center

4-Phenylthiazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Phenylthiazole-5-carboxylic acid
  • CAS: 99822-84-1

Core Science & Biosynthesis

Foundational

biological significance of the thiazole ring in drug discovery

An In-depth Technical Guide for Drug Development Professionals Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a quintessential "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties have rendered it a cornerstone in the development of a vast array of therapeutic agents, a fact underscored by its presence in over 18 FDA-approved drugs.[1] This guide provides a comprehensive technical overview of the biological significance of the thiazole ring for researchers, scientists, and drug development professionals. We will dissect its fundamental physicochemical properties that underpin its pharmacological versatility, survey its application across major therapeutic areas, detail key synthetic and evaluative protocols, and explore future perspectives in leveraging this remarkable moiety for next-generation therapeutics.

PART 1: The Thiazole Ring: Physicochemical Properties and Privileged Status

Structural and Electronic Properties

The thiazole ring is a planar, π-excessive heteroaromatic system.[2] The presence of both a sulfur atom (position 1) and a pyridine-like nitrogen atom (position 3) creates a unique electronic landscape.[3][4] The lone pair of electrons on the sulfur atom contributes to the aromatic sextet, while the nitrogen atom acts as a hydrogen bond acceptor and a site for protonation.[3] This aromaticity confers significant stability, while the heteroatoms introduce polarity and specific reactive sites. The electron distribution renders the C2 position electron-deficient and susceptible to deprotonation, the C4 position nearly neutral, and the C5 position slightly electron-rich, making it a prime site for electrophilic substitution.[3] These characteristics are fundamental to its ability to engage in diverse, high-affinity interactions with biological macromolecules.

The Thiazole Ring as a "Privileged Scaffold"

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets. The thiazole nucleus is a classic example of such a scaffold.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[5][6] This versatility stems from the ring's ability to act as a rigid, aromatic linker that can be readily functionalized at multiple positions, allowing for the precise spatial orientation of pharmacophoric groups to interact with various receptor pockets and enzyme active sites.

Key Physicochemical Characteristics for Drug Design

The utility of the thiazole ring in drug design is enhanced by its favorable physicochemical properties. The nitrogen atom is a key hydrogen bond acceptor, a critical interaction for anchoring ligands to their protein targets.[7] The ring system itself is relatively metabolically stable and can participate in π-stacking interactions with aromatic residues in a binding pocket. Furthermore, the thiazole ring can serve as a bioisostere for other aromatic or heterocyclic systems, allowing for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility and membrane permeability, without sacrificing biological activity.[8]

PART 2: Thiazole in Action: A Survey of Therapeutic Applications

The thiazole moiety is a key structural feature in numerous approved drugs, spanning a wide range of diseases.

Antimicrobial Agents

The urgent need for new antimicrobial agents due to rising resistance has placed a spotlight on thiazole-based compounds.[9][10]

  • Antibacterial: The thiazole ring is integral to the structure of some of the most important classes of antibiotics. For instance, the reduced thiazolidine ring is a core component of the penicillin family.[3][5] More recently, Cefiderocol, a cephalosporin antibiotic approved in 2019, features a thiazole ring and is active against a wide range of multi-drug resistant Gram-negative bacteria.[1] Sulfathiazole is another classic example of a short-acting sulfa drug with a thiazole moiety.[9] Researchers are actively developing thiazole derivatives to combat resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[11]

  • Antifungal: Thiazole derivatives have shown potent antifungal activity, with some compounds demonstrating efficacy comparable to fluconazole and ketoconazole against Candida strains.[12] Abafungin is a notable example of a broad-spectrum antifungal agent containing a thiazole scaffold.[5][13]

  • Antiviral: Ritonavir, a critical protease inhibitor used in the treatment of HIV/AIDS, prominently features a thiazole ring in its complex structure, highlighting the scaffold's importance in antiviral drug design.[5][12]

  • Antiparasitic: Nitazoxanide is an FDA-approved broad-spectrum antiparasitic and antiviral drug that utilizes a thiazole core to treat infections caused by various protozoa and helminths.[2][14]

Anticancer Agents

Thiazole is a particularly prolific scaffold in oncology, with derivatives targeting a multitude of cancer-related pathways.[15][16][17]

  • Kinase Inhibitors: Many modern targeted cancer therapies are kinase inhibitors, and several successful drugs in this class incorporate a thiazole ring. Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[12][18] Alpelisib, approved in 2019, is a PI3K inhibitor for treating certain types of breast cancer.[1]

  • Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics is a proven anticancer strategy. The epothilones, a class of natural products, and their synthetic analog Ixabepilone, contain a thiazole ring and are used to treat metastatic breast cancer by stabilizing microtubules and inducing cell cycle arrest.[19]

  • Other Mechanisms: Thiazole-containing compounds have been shown to induce apoptosis, inhibit topoisomerase, and modulate critical signaling pathways such as NF-κB and mTOR, demonstrating their mechanistic diversity in cancer therapy.[16] Tiazofurin is an antineoplastic agent that acts as an antimetabolite.[5][12]

Anti-inflammatory Agents

The thiazole nucleus is a valuable component in the development of anti-inflammatory drugs.[20]

  • NSAIDs: Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2).[5][21] Its thiazole ring is crucial for its activity and selectivity.

  • Novel Targets: Recent research has identified thiazole carboxamide derivatives as potent inhibitors of Vanin-1, an enzyme involved in oxidative stress, showing promise for the treatment of inflammatory bowel disease (IBD).[22]

Central Nervous System (CNS) Agents

Pramipexole is a dopamine agonist used to treat the signs and symptoms of Parkinson's disease and restless legs syndrome.[5] Its 2-aminothiazole moiety is a key part of its structure, mimicking the catechol nucleus of dopamine to interact with dopamine receptors in the brain.[4]

Metabolic Disorders

While many antidiabetic drugs like Pioglitazone and Rosiglitazone contain the saturated thiazolidine-2,4-dione ring, their development highlights the importance of this sulfur- and nitrogen-containing five-membered ring system in targeting metabolic pathways.[21][23] These drugs act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Research is ongoing to develop thiazole (the aromatic version) derivatives that target other key enzymes in diabetes, such as α-glucosidase and dipeptidyl peptidase IV (DPP-4).[21]

Drug NameTherapeutic ClassPrimary Mechanism of Action
Cefiderocol AntibioticInhibits bacterial cell wall synthesis; active against multi-drug resistant Gram-negative bacteria.[1]
Sulfathiazole AntibioticInhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria.[9][24]
Ritonavir Antiviral (Anti-HIV)HIV protease inhibitor.[5][12]
Dasatinib AnticancerMulti-targeted tyrosine kinase inhibitor (including BCR-ABL and Src).[12][18]
Alpelisib AnticancerPhosphoinositide 3-kinase (PI3K) inhibitor.[1]
Ixabepilone AnticancerMicrotubule stabilizer, leading to cell cycle arrest and apoptosis.[19]
Meloxicam Anti-inflammatory (NSAID)Preferential inhibitor of cyclooxygenase-2 (COX-2).[5][21]
Pramipexole CNS Agent (Anti-Parkinson's)Dopamine D2/D3 receptor agonist.[4][5]
Nitazoxanide Antiparasitic/AntiviralBroad-spectrum; interferes with pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer.[14][25]
Table 1: Selected FDA-Approved Drugs Featuring the Thiazole Scaffold.

PART 3: The Drug Discovery Workflow: From Synthesis to Evaluation

The journey of a thiazole-based drug from concept to clinic involves robust synthetic chemistry and rigorous biological evaluation.

Synthetic Strategies for Thiazole Derivatives

The construction of the thiazole ring is well-established in organic chemistry. The most widely employed method is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide-containing compound (like thiourea or thioamide).[5] Other notable methods include the Cook-Heilbron and Gabriel syntheses, which provide routes to different substitution patterns.[3][5]

This protocol provides a general methodology for the synthesis of a 2-aminothiazole derivative, a common starting point for further functionalization.

Materials:

  • Substituted phenacyl bromide (α-bromoacetophenone derivative) (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Saturated sodium bicarbonate solution

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenacyl bromide (1.0 eq) and thiourea (1.1 eq).

  • Add 95% ethanol as the solvent (sufficient to dissolve reactants upon heating).

  • Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product hydrobromide salt.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove impurities.

  • To obtain the free base, suspend the collected solid in water and neutralize by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Collect the resulting solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Bioactivity Screening and Evaluation

Once synthesized, novel thiazole derivatives must be screened for their intended biological activity.

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Synthesized thiazole compound stock solution (e.g., in DMSO)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antibiotic control (e.g., Vancomycin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare a serial two-fold dilution of the thiazole compound in the 96-well plate using CAMHB. Typical concentration ranges might be 128 µg/mL down to 0.25 µg/mL.

  • Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only). Also, prepare a dilution series for the standard antibiotic control.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, read the optical density (OD) at 600 nm using a plate reader to quantify growth inhibition.

Visualization of Key Concepts

Diagrams help to conceptualize complex relationships and workflows in drug discovery.

Thiazole_Interaction protein Protein Target (e.g., Kinase Active Site) Hydrophobic Pocket H-bond Donor/Acceptor Residues drug {Thiazole-Containing Inhibitor|{ Aryl Group| Thiazole Core| Side Chain}} drug:d1->protein:p1 Hydrophobic Interaction drug:d2->protein:p2 Hydrogen Bond (N atom) drug:d3->protein:p2 H-bond / Ionic Interaction

Caption: General binding mode of a thiazole drug with its protein target.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Alpelisib Alpelisib (Thiazole Inhibitor) Alpelisib->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR pathway inhibited by Alpelisib.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization A Library Design (Thiazole Scaffolds) B Chemical Synthesis (e.g., Hantzsch) A->B C High-Throughput Screening (HTS) B->C D Hit Confirmation & In Vitro Assays (e.g., MIC) C->D E Lead Generation D->E F SAR Studies E->F G ADME/Tox Profiling F->G H Lead Optimization G->H I I H->I Preclinical Development

Caption: General workflow for thiazole-based drug discovery.

PART 4: Future Perspectives and Conclusion

The thiazole ring continues to be a scaffold of immense interest and potential in drug discovery. Its proven track record, combined with its synthetic tractability, ensures its place in the modern medicinal chemist's toolkit. Future research directions are likely to focus on several key areas:

  • Hybrid Molecules: Combining the thiazole scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action is a promising strategy to tackle complex diseases and drug resistance.[11]

  • Targeting Protein-Protein Interactions: While historically challenging, the development of thiazole-based molecules to inhibit protein-protein interactions represents a new frontier.

  • Combating Drug Resistance: Designing novel thiazole derivatives that can evade existing resistance mechanisms, particularly in infectious diseases and oncology, remains a critical priority.[11]

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(21), 5081. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Thiazole. IntechOpen. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2019). Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 11(15), 1929-1952. [Link]

  • Kumar, R., Singh, P., & Singh, I. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 136-153. [Link]

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • Ali, S., & Sayed, A. (2021). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 136-144. [Link]

  • Garrido, M., Alda, M., & Orús, L. (2019). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Molecules, 24(2), 313. [Link]

  • Sharma, V., Kumar, P., & Kumar, V. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]

  • Ghare, S. (2023). Thiazole: A versatile pharmacophore moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(4), 136-139. [Link]

  • Ghare, S. (2023). Thiazole: A versatile pharmacophore moiety. IP Innovative Publication. [Link]

  • Singh, R., Kaur, M., & Kumar, V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4385-4398. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2019). Thiazole in the Targeted Anticancer Drug Discovery. Future Medicinal Chemistry, 11(15), 1929-1952. [Link]

  • Abdu-Rahem, L. R., & Al-Allaf, T. A. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology, 25(1), 323-338. [Link]

  • Kumar, S., & Singh, R. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 10-23. [Link]

  • Singh, S., Kumar, P., & Kumar, R. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8000. [Link]

  • Kumar, S., & Kumar, R. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Drug Delivery and Therapeutics, 14(3), 1-10. [Link]

  • Sharma, A., & Kumar, R. (2023). An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1165-1181. [Link]

  • Wang, Y., et al. (2024). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • Lee, S. Y., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 47-60. [Link]

  • Zhu, W., Qiao, D., & Liu, Y. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 261, 115689. [Link]

  • Kumar, A., & Kumar, R. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11585-11601. [Link]

  • Gherghine, A., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(23), 8121. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3983. [Link]

  • Kumar, R., Singh, P., & Singh, I. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Khatik, G. L., et al. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. Current Drug Discovery Technologies, 14(3), 175-187. [Link]

  • Gümüş, M. H., et al. (2023). Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2022). Design, synthesis and biological evaluation of new 1,3-thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Thorat, D. N., et al. (2026). A comprehensive review on thiazole derivatives as multifunctional therapeutics. ResearchGate. [Link]

  • Kumar, A., et al. (2021). THIAZOLE DERIVATIVES AS POTENTIAL ANTIDIABETIC AGENTS. RASĀYAN Journal of Chemistry, 14(SI), 175-179. [Link]

  • Khatik, G. L., et al. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Drug Discovery Technologies, 14(3), 175-187. [Link]

  • Ayati, A., et al. (2025). Thiazole Ring—A Biologically Active Scaffold. ResearchGate. [Link]

  • Jain, N., & Singh, B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 3(5), 52-57. [Link]

  • ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. [Link]

  • ResearchGate. (n.d.). A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores. [Link]

  • ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA. [Link]

  • Singh, M., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 1-25. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3983. [Link]

  • Kumar, A., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25881-25894. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. [Link]

  • Slideshare. (n.d.). Thiazole and thiazole containing drugs. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]

  • Jaradat, N., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Journal of Molecular Structure, 1325, 139454. [Link]

  • RJPT. (n.d.). Thiazole Ring: A Pharmacological Active Scaffold. [Link]

Sources

Exploratory

The Fundamental Chemistry of Phenylthiazole Compounds: Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary Phenylthiazoles are a highly versatile class of heterocyclic compounds characterized by a five-membered thiazole ring—containing both nitrogen and sulfur heteroatoms—conjugated with a phenyl group. Serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylthiazoles are a highly versatile class of heterocyclic compounds characterized by a five-membered thiazole ring—containing both nitrogen and sulfur heteroatoms—conjugated with a phenyl group. Serving as critical pharmacophores, these compounds occupy a prominent space in rational drug design, acting as bioisosteres that confer unique electronic, steric, and hydrogen-bonding properties. This whitepaper provides a rigorous examination of phenylthiazole chemistry, elucidating the causality behind key synthetic methodologies, providing self-validating experimental protocols, and analyzing their integration into modern pharmacological workflows such as antifungal development and metabolic receptor agonism.

Structural and Electronic Fundamentals

The architectural core of a phenylthiazole consists of an electron-rich aromatic thiazole ring coupled to a lipophilic phenyl substituent. The heteroatoms in the thiazole ring dictate its distinct reactivity:

  • The Nitrogen Atom (N3): Possesses a lone pair of electrons in an sp2 orbital that is orthogonal to the π-system. It acts as a highly directional hydrogen-bond acceptor, critical for target protein binding, and is a site for mild protonation.

  • The Sulfur Atom (S1): Participates in the aromatic π-system via its unhybridized p-orbital. Its polarizability softens the ring system, allowing it to adapt to varying hydrophobic pockets during receptor docking[1].

The positioning of the phenyl ring (e.g., 2-phenylthiazole vs. 4-phenylthiazole) significantly alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Substituting the hydrogen atoms at the 2, 4, or 5 positions with a phenyl moiety expands the conjugated π-system, influencing both the photophysical properties and the biological target affinity[1].

Synthetic Methodologies: The Hantzsch Paradigm

The most widely adopted route for synthesizing 4-phenylthiazole and 2-amino-4-phenylthiazole derivatives is the Hantzsch Thiazole Synthesis , first pioneered in 1887[2]. This pathway relies on the condensation of an α-haloketone with a thioamide.

Mechanistic Logic and Causality

The reaction proceeds through a precisely orchestrated sequence:

  • S-Alkylation (

    
    ):  The sulfur atom of the thioamide acts as a potent nucleophile, displacing the halide on the α-haloketone.
    
  • Intramolecular Cyclization: The nitrogen atom of the thioamide attacks the partially positive carbonyl carbon, forming a hydroxythiazoline intermediate[2].

  • Dehydration: A thermodynamically driven loss of a water molecule yields the stable, fully aromatized thiazole ring[2].

HantzschSynthesis A α-Haloketone C S-Alkylation (SN2) A->C B Thioamide B->C D Hydroxythiazoline Intermediate C->D E Intramolecular Cyclization D->E F Dehydration (-H2O) E->F G 4-Phenylthiazole Derivative F->G

Logical flow of the Hantzsch synthesis mechanism for 4-phenylthiazoles.

Standardized Protocol: Synthesis of 2-Amino-4-Phenylthiazole

As a self-validating system, the following laboratory workflow ensures high purity and yield by coupling thermodynamic drivers with physical property shifts during product isolation.

Materials Required:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5.0 mL)

  • 5% Sodium Carbonate (

    
    ) solution (20 mL)[3].
    

Step-by-Step Methodology:

  • Reaction Setup: Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a magnetic stir bar. Add 5 mL of methanol[3].

    • Causality: Methanol acts as a polar protic solvent. It actively stabilizes the transition state of the initial nucleophilic attack (

      
      ) through hydrogen bonding, lowering the activation energy barrier.
      
  • Thermal Activation: Heat the mixture to a gentle reflux (~65–70°C) with continuous stirring for 30 minutes[2],[3].

    • Causality: Refluxing provides the necessary thermal energy to drive the endothermic dehydration of the intermediate. Methanol’s boiling point inherently limits the maximum temperature, preventing thermal degradation of the target heterocycle.

  • Workup and Neutralization: Remove the reaction from heat, allow it to reach room temperature, and pour the mixture into a beaker containing 20 mL of 5%

    
    . Swirl vigorously[3].
    
    • Causality: The condensation reaction generates hydrobromic acid (HBr), trapping the synthesized phenylthiazole as a water-soluble hydrobromide salt. The weak base (

      
      ) deprotonates this salt to yield the neutral free base. Because the uncharged phenylthiazole is highly hydrophobic, it undergoes immediate, quantitative precipitation[4].
      
  • Self-Validating Isolation: Collect the crude precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove residual inorganic salts. Spread on a watchglass to air dry[3].

    • Validation Steps: Assess reaction completion and product purity via Thin-Layer Chromatography (TLC) utilizing a 50% ethyl acetate / 50% hexane mobile phase. Perform a melting point range analysis; a narrow temperature band validates successful ring closure and the absence of starting materials[3].

Therapeutic Horizons: Drug Development Applications

In pharmaceutical chemistry, the phenylthiazole scaffold is extensively leveraged to interact with specific enzymes and nuclear receptors. By modifying the substituents on the phenyl or thiazole ring, application scientists can precisely tune pharmacokinetics and binding affinity[5].

Antifungal Development (CYP51 Inhibition)

Invasive fungal infections present a global health threat, necessitating novel antifungal agents. Phenylthiazole derivatives have been developed as potent inhibitors of lanosterol 14α-demethylase (CYP51)[6]. The unshared electron pair on the thiazole nitrogen selectively coordinates to the active-site heme iron of the CYP51 enzyme. Through rational structural optimization, researchers transformed moderate leads (such as SZ-C14) into highly potent antifungal compounds (e.g., compound B9), showcasing improved efficacy against fluconazole-resistant fungal strains[7].

Metabolic Disease (PPARγ Agonism)

Phenylthiazole acids have been successfully engineered as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a major target for type 2 diabetes management[8]. Docking studies reveal that the lipophilic phenylthiazole moiety penetrates deep into the hydrophobic ligand-binding domain of the receptor, while the carboxylic acid tail forms critical electrostatic interactions with key amino acid residues, triggering gene expression that normalizes glucose metabolism[8].

PPARPathway Ligand Phenylthiazole Acid (Agonist) PPAR PPARγ LBD Ligand->PPAR Binding Complex Ligand-PPARγ Complex PPAR->Complex RXR RXR Heterodimerization Complex->RXR DNA PPRE Binding on DNA RXR->DNA Recruitment Gene Target Gene Expression DNA->Gene

PPARγ receptor activation pathway by phenylthiazole acid derivatives.

Quantitative Biological Data

The versatility of the phenylthiazole core across different pathological targets is underscored by rigorous assay profiling. The following table consolidates current experimental data comparing the efficacy of selected novel phenylthiazoles to clinical benchmarks.

Lead CompoundTherapeutic Target / AssayDemonstrated ActivityClinical Reference StandardSource
Compound 4t (Phenylthiazole Acid)PPARγ Agonism (FP-based screening)EC₅₀ = 0.75 ± 0.20 μMRosiglitazone (EC₅₀ = 0.83 μM)[8]
Compound SZ-C14 CYP51 Inhibition (In vitro C. albicans)MIC = 1–16 μg/mL-[7]
Compound B9 CYP51 Inhibition (Fluconazole-resistant strains)Highly PotentFluconazole[6]
Compound 3b Antioxidant Capacity (DPPH scavenging)IC₅₀ = 31.82 μg/mLAscorbic Acid (IC₅₀ = 27.34 μg/mL)[9]

Conclusion

The phenylthiazole scaffold stands as a pillar of contemporary heterocyclic chemistry. By mastering foundational syntheses—like the robust, self-validating Hantzsch condensation—researchers maintain full control over the electronic and steric tuning of the resulting derivatives. Their structural rigidity, combined with dynamic heteroatom pharmacology, continues to drive profound advancements in anti-infective research and metabolic disease therapeutics.

References

  • Chem Help Asap. "Hantzsch Thiazole Synthesis Procedure – 2-amino-4-phenylthiazole".[Link]

  • Dove Press / NIH. "Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ".[Link]

  • RSC Medicinal Chemistry. "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors".[Link]

  • Oriental Journal of Chemistry. "Design, Synthesis, Bioactivity Screening and Molecular Docking Analysis of Phenylthiazole Derivatives Containing Nitrobenzylidine Moiety". [Link]

  • Analis. "A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities".[Link]

  • IntechOpen. "Synthesis and Biological Evaluation of Thiazole Derivatives".[Link]

Sources

Foundational

Introduction: The Versatility of the Phenylthiazole Scaffold

An In-depth Technical Guide to 4-Phenylthiazole-5-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Applications 4-Phenylthiazole-5-carboxylic acid is a heterocyclic organic compound featuring a core thiaz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Phenylthiazole-5-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Applications

4-Phenylthiazole-5-carboxylic acid is a heterocyclic organic compound featuring a core thiazole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 5-position. Its empirical formula is C10H7NO2S. This molecule serves as a pivotal building block in medicinal chemistry and drug development.[1] The unique arrangement of the aromatic phenyl ring, the electron-rich thiazole heterocycle, and the reactive carboxylic acid moiety provides a versatile scaffold for synthesizing a diverse array of derivatives with significant biological activities.

The inherent properties of the thiazole ring, such as its ability to participate in hydrogen bonding and its relative stability, make it a privileged structure in drug design.[2] Consequently, derivatives of 4-phenylthiazole-5-carboxylic acid have been extensively investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, analgesic, and antidiabetic agents.[1][3][4] This guide provides a comprehensive overview of its synthesis, chemical properties, and its expanding role in the development of novel therapeutic agents, with a focus on its utility as a precursor for potent enzyme inhibitors.

Synthesis and Characterization

The synthesis of 4-phenylthiazole-5-carboxylic acid and its derivatives often employs foundational methods of heterocyclic chemistry, such as the Hantzsch thiazole synthesis. However, a common and efficient laboratory-scale synthesis involves the hydrolysis of a corresponding carboxamide precursor. This method offers high yields under relatively mild conditions.

Detailed Synthesis Protocol: From Carboxamide to Carboxylic Acid

This protocol details the synthesis of a substituted 4-phenylisothiazole-5-carboxylic acid from its corresponding carboxamide, a method that can be adapted for the thiazole analog. The reaction proceeds via diazotization of the amide group followed by hydrolysis.[5]

Materials:

  • 3-Bromo-4-phenylisothiazole-5-carboxamide (or analogous 4-phenylthiazole-5-carboxamide)

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO2)

  • tert-Butyl methyl ether (t-BuOMe)

  • Water (H2O)

  • Sodium sulfate (Na2SO4)

  • Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a suspension of 3-bromo-4-phenylisothiazole-5-carboxamide (0.20 mmol) in TFA (0.5 mL).[5]

  • Cooling: Cool the stirred suspension to approximately 0 °C using an ice bath.[5]

  • Addition of Reagent: Slowly add sodium nitrite (NaNO2) (0.80 mmol, 4 equivalents) to the cooled suspension.[5]

  • Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[5]

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water (5 mL).[5]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with t-BuOMe (3 x 10 mL).[5]

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The resulting solid is the desired 3-bromo-4-phenylisothiazole-5-carboxylic acid, which can be further purified by recrystallization, for example, from benzene, to yield colorless needles.[5]

Characterization: The final product is typically characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure, with the carboxylic acid proton appearing as a broad singlet and a downfield shift observed for the carbonyl carbon compared to the starting amide.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis (CHN): To determine the elemental composition and confirm the molecular formula.[5]

Biological Activities and Therapeutic Potential

The true value of the 4-phenylthiazole-5-carboxylic acid scaffold lies in the diverse biological activities exhibited by its derivatives. The carboxylic acid group serves as a convenient handle for creating extensive libraries of amides and esters, allowing for fine-tuning of pharmacological properties.

Enzyme Inhibition: A Primary Therapeutic Strategy

Derivatives of 4-phenylthiazole-5-carboxylic acid have emerged as potent inhibitors of several key enzymes implicated in human diseases.

1. Xanthine Oxidase (XO) Inhibition: Febuxostat, a non-purine selective inhibitor of xanthine oxidase, features a 4-methyl-2-phenylthiazole-5-carboxylic acid core structure.[6] It is a prime example of the therapeutic success of this scaffold. By inhibiting XO, Febuxostat reduces the production of uric acid and is used for the treatment of hyperuricemia and chronic gout.[6] Inspired by this, numerous studies have synthesized and evaluated other thiazole-5-carboxylic acid derivatives as XO inhibitors. For instance, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives showed excellent XO inhibitory activity, with IC50 values in the sub-micromolar range.[7] The compound with a para-fluoro substitution on the benzamido ring (5b) was identified as a potent mixed-type inhibitor with an IC50 of 0.57 µM.[7]

2. Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition: There is significant interest in developing dual inhibitors of sEH and FAAH as a novel approach to treating pain and inflammation.[8][9] Structure-activity relationship (SAR) studies have revealed that replacing a benzothiazole moiety with a 4-phenylthiazole group can yield potent dual inhibitors.[8] These studies explored how various substituents on the phenyl ring impact the inhibitory potency against both human sEH and FAAH, guiding the development of new analgesics.[8]

3. Carbonic Anhydrase (CA) Inhibition: Certain 2,4,5-trisubstituted thiazoles have been investigated as inhibitors of carbonic anhydrase isoenzymes. One study found that 2-amino-5-phenyl-thiazole-4-carboxylic acid was the most potent inhibitor of CA-III, with a Ki of 0.5 µM, highlighting the importance of the free carboxylic acid group for activity.

Anticancer Activity

Phenylthiazole derivatives are known to exhibit anticancer properties, often by inducing apoptosis in cancer cell lines.[3] A highly specific and potent application has recently emerged with the development of CIB-L43, a 2-phenylthiazole-5-carboxylic acid derivative. This compound targets the Transactivation response (TAR) RNA-binding protein 2 (TRBP), disrupting its interaction with the Dicer enzyme, which is crucial for microRNA biosynthesis.[10] CIB-L43 demonstrated nanomolar inhibitory activity, suppressed the oncogenic miR-21, and exhibited significant antitumor efficacy in hepatocellular carcinoma (HCC) models with favorable pharmacokinetic properties.[10]

Antidiabetic and Metabolic Effects

The therapeutic potential of this scaffold extends to metabolic diseases. A newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was shown to ameliorate hyperglycemia, improve insulin sensitivity, and correct hyperlipidemia in a streptozotocin-induced diabetic rat model.[4] The mechanism is believed to involve the compound's potent antioxidant and anti-inflammatory effects.[4] Furthermore, other phenylthiazole acids have been identified as potential agonists of Peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor in glucose and lipid homeostasis.[11]

Data Summary: Inhibitory Activities of Key Derivatives

The following table summarizes the inhibitory concentrations (IC50) of selected 4-phenylthiazole derivatives against various enzyme targets, illustrating the scaffold's versatility.

Derivative ClassTarget Enzyme(s)Key Substituent(s)IC50 Value (Human)Reference(s)
2-Benzamido-4-methylthiazole-5-carboxylic acidXanthine Oxidase4-Fluoro on benzamido0.57 µM[7]
2-Benzamido-4-methylthiazole-5-carboxylic acidXanthine Oxidase4-Chloro on benzamido0.91 µM[7]
4-Phenylthiazole-based dual inhibitor (4p)FAAH / sEH4-Methyl on phenyl11.1 nM / 2.3 nM[8]
2-Phenylthiazole-5-carboxylic acid derivative (CIB-L43)TRBP-DicerOptimized substituents2.34 µM (disruption)[10]
2-(3-Methoxyphenyl)-4-methyl-N-phenylthiazole-5-carboxamide (2b)COX-1 / COX-23-Methoxy on phenyl0.239 µM / 0.191 µM[12]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the synthesis and mechanism of action of these complex molecules.

General Synthetic Workflow for Derivatives

The following diagram illustrates the central role of 4-phenylthiazole-5-carboxylic acid as a starting material for creating a library of amide derivatives.

G cluster_synthesis Derivative Synthesis Workflow start 4-Phenylthiazole- 5-carboxylic Acid activation Carboxylic Acid Activation (e.g., EDC, SOCl2) start->activation Step 1 coupling Amide Coupling Reaction activation->coupling Step 2a amine Diverse Amine Building Blocks (R-NH2) amine->coupling Step 2b product Library of Amide Derivatives coupling->product Step 3 purification Purification & Characterization product->purification final Biological Screening purification->final

Caption: General workflow for synthesizing amide derivatives from the core acid.

Proposed Anticancer Signaling Pathway

This diagram outlines the mechanism of action for the TRBP-inhibiting compound CIB-L43 in hepatocellular carcinoma.

G cluster_pathway Mechanism of TRBP Inhibition in HCC CIB_L43 CIB-L43 (Phenylthiazole Derivative) TRBP TRBP CIB_L43->TRBP Binds to TRBP_Dicer TRBP-Dicer Complex CIB_L43->TRBP_Dicer Disrupts Interaction TRBP->TRBP_Dicer Dicer Dicer Dicer->TRBP_Dicer miR21 Oncogenic miR-21 TRBP_Dicer->miR21 Processes pre-miRNA-21 pre_miRNA pre-miRNA-21 PTEN_Smad7 PTEN / Smad7 (Tumor Suppressors) miR21->PTEN_Smad7 Inhibits AKT_TGF AKT & TGF-β Signaling PTEN_Smad7->AKT_TGF Inhibits Proliferation HCC Cell Proliferation & Migration AKT_TGF->Proliferation Promotes

Caption: Proposed signaling pathway for CIB-L43 in hepatocellular carcinoma.[10]

Conclusion and Future Directions

4-Phenylthiazole-5-carboxylic acid is a demonstrably valuable scaffold in modern medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives have led to the development of approved drugs and promising clinical candidates. The ability to systematically modify the core structure has enabled researchers to target a wide range of biological entities, from enzymes like xanthine oxidase and sEH/FAAH to complex protein-protein interactions like TRBP-Dicer.

Future research will likely focus on several key areas:

  • Expansion of Chemical Space: Synthesizing novel derivatives with unexplored substitutions to identify new biological targets and improve potency and selectivity.

  • Pharmacokinetic Optimization: Further refining the scaffold to enhance drug-like properties, such as oral bioavailability, metabolic stability, and reduced toxicity.[10]

  • Polypharmacology: Intentionally designing derivatives that modulate multiple targets simultaneously, such as the dual FAAH/sEH inhibitors, to achieve synergistic therapeutic effects for complex diseases like chronic pain.[13]

  • New Therapeutic Areas: Exploring the utility of this scaffold in other disease contexts, building on its known anti-inflammatory, antioxidant, and metabolic regulatory properties.

The 4-phenylthiazole-5-carboxylic acid core will undoubtedly remain a cornerstone for the discovery and development of innovative therapeutics for years to come.

References

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available from: [Link].

  • Lee, K. S. S., et al. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 64(23), 17337-17353. Available from: [Link].

  • Wang, X., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(9), 10344-10350. Available from: [Link].

  • Streicher, J. M., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. BBA Advances, 6, 100119. Available from: [Link].

  • Al-Ostath, R., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29339-29352. Available from: [Link].

  • Streicher, J. M., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. ResearchGate. Available from: [Link].

  • New Drug Approvals. (2016). Febuxostat. Available from: [Link].

  • Al-Jaidi, B. A., et al. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1484-1492. Available from: [Link].

  • Sharma, S., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid" a Novel Thiazole Compound, Ameliorates Insulin Sensitivity and Hyperlipidaemia in Streptozotocin-Induced Diabetic Rats: Plausible Role of Inflammatory and Oxidative Stress Markers. Biomedicine & Pharmacotherapy, 95, 1133-1142. Available from: [Link].

  • Kaur, G., et al. (2021). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 39(12), 4386-4403. Available from: [Link].

  • Parvez, A., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(3-4). Available from: [Link].

  • Shukla, A. P., & Verma, V. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 12(3). Available from: [Link].

  • Li, Y., et al. (2024). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. Available from: [Link].

  • Ma, L., et al. (2016). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy, 10, 1969-1981. Available from: [Link].

Sources

Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Phenylthiazole-5-Carboxylic Acid

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological targets of 4-phenylthiazole-5-carboxylic acid and its derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological targets of 4-phenylthiazole-5-carboxylic acid and its derivatives. Moving beyond a simple catalog of activities, this document delves into the mechanistic underpinnings of its interactions, offering field-proven insights into experimental design and data interpretation. The structure of this guide is designed to logically flow from broad observations to specific, actionable protocols, empowering researchers to effectively probe the therapeutic landscape of this versatile scaffold.

The Expanding Therapeutic Profile of the 4-Phenylthiazole-5-Carboxylic Acid Scaffold

The 4-phenylthiazole-5-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] This diverse activity profile suggests that this chemical entity and its analogs can interact with a range of biological targets, making it a fertile ground for drug discovery and development. The core structure, featuring a phenyl ring attached to a thiazole-5-carboxylic acid, provides a unique combination of aromatic and heterocyclic features that facilitate interactions with various protein binding sites.[1]

Key Biological Targets and Mechanisms of Action

Extensive research has identified several key enzymes and receptors as potential biological targets for derivatives of 4-phenylthiazole-5-carboxylic acid. Understanding these interactions is crucial for rational drug design and the development of targeted therapies.

Enzyme Inhibition: A Primary Mode of Action

A significant body of evidence points to enzyme inhibition as a primary mechanism through which 4-phenylthiazole-5-carboxylic acid derivatives exert their biological effects.

  • Monoacylglycerol Lipase (MAGL): Derivatives of thiazole-5-carboxylate have been identified as potent and selective inhibitors of MAGL, an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] Inhibition of MAGL leads to elevated 2-AG levels, which can have therapeutic effects in cancer and neuroinflammatory disorders. Some synthesized compounds have shown IC50 values in the nanomolar range, highlighting their potential as anticancer agents.[5]

  • Xanthine Oxidase (XO): Several thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[2][6] Overproduction of uric acid is associated with gout and hyperuricemia. The inhibitory activity of these compounds, with some exhibiting IC50 values in the low micromolar range, positions them as potential therapeutic agents for these conditions.[2]

  • Lactate Dehydrogenase (LDH): Thiazole derivatives have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[7] Cancer cells often exhibit increased glycolysis (the Warburg effect), making LDH a promising target for anticancer therapy. By inhibiting LDH, these compounds can disrupt the energy metabolism of cancer cells, leading to reduced proliferation and tumor growth.[7]

  • Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH): Dual inhibitors of sEH and FAAH based on a 4-phenylthiazole scaffold have been developed.[8][9] Both enzymes are involved in the metabolism of signaling lipids that regulate inflammation and pain. Dual inhibition offers a potentially synergistic approach to managing inflammatory pain with a reduced risk of side effects compared to single-target agents.[9]

  • Peptidyl prolyl cis-trans isomerase (Pin1): Thiazole derivatives have been identified as inhibitors of Pin1, a unique enzyme that regulates the function of numerous proteins involved in cell growth, division, and survival.[10] Overexpression of Pin1 is implicated in various cancers, making it an attractive target for anticancer drug development. Some thiazole derivatives have demonstrated Pin1 inhibition with IC50 values in the low micromolar range.[10]

  • Carbonic Anhydrases (CAs): Thiazole-methylsulfonyl derivatives have shown inhibitory activity against carbonic anhydrase isoenzymes I and II.[11][12] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Receptor Modulation
  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Phenylthiazole acid derivatives have been synthesized and evaluated as potential agonists of PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[13] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. One derivative, compound 4t, exhibited an EC50 value of 0.75 µM, comparable to the positive control rosiglitazone.[13]

Disruption of Protein-Protein Interactions
  • Transactivation Response RNA-Binding Protein 2 (TRBP2): A 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43, was identified as a disruptor of the TRBP-Dicer interaction, which is crucial for microRNA biogenesis.[14] This disruption has shown antitumor activity in hepatocellular carcinoma (HCC), highlighting a novel mechanism of action for this class of compounds.[14]

Experimental Workflows for Target Identification and Validation

A systematic approach is essential for identifying and validating the biological targets of novel compounds. The following experimental workflows provide a robust framework for researchers working with 4-phenylthiazole-5-carboxylic acid derivatives.

Initial Screening and Hit Identification

The initial phase focuses on identifying promising compounds and their general biological activities.

G cluster_0 Phase 1: Screening Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Input Phenotypic Assays Phenotypic Assays High-Throughput Screening->Phenotypic Assays e.g., Cell Viability Hit Compounds Hit Compounds Phenotypic Assays->Hit Compounds Selection

Caption: Workflow for initial screening and hit identification.

Step-by-Step Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the 4-phenylthiazole-5-carboxylic acid derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Target Identification

Once a hit compound with a desired phenotype is identified, the next step is to determine its molecular target.

G cluster_1 Phase 2: Target ID Hit Compound Hit Compound Affinity Chromatography Affinity Chromatography Hit Compound->Affinity Chromatography Expression Cloning Expression Cloning Hit Compound->Expression Cloning Computational Prediction Computational Prediction Hit Compound->Computational Prediction Putative Targets Putative Targets Affinity Chromatography->Putative Targets Expression Cloning->Putative Targets Computational Prediction->Putative Targets G cluster_2 Phase 3: Validation Putative Target Putative Target Enzyme Inhibition Assay Enzyme Inhibition Assay Putative Target->Enzyme Inhibition Assay Binding Affinity Assay Binding Affinity Assay Putative Target->Binding Affinity Assay Cellular Thermal Shift Assay Cellular Thermal Shift Assay Putative Target->Cellular Thermal Shift Assay Gene Knockdown/Overexpression Gene Knockdown/Overexpression Putative Target->Gene Knockdown/Overexpression Validated Target & MOA Validated Target & MOA Enzyme Inhibition Assay->Validated Target & MOA Binding Affinity Assay->Validated Target & MOA Cellular Thermal Shift Assay->Validated Target & MOA Gene Knockdown/Overexpression->Validated Target & MOA G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 4-Phenylthiazole Derivative 4-Phenylthiazole Derivative 4-Phenylthiazole Derivative->PI3K Inhibits 4-Phenylthiazole Derivative->mTORC1 Inhibits

Sources

Foundational

Solubility and Stability of 4-Phenylthiazole-5-Carboxylic Acid: A Comprehensive Guide for Drug Development

Executive Summary & Molecular Architecture In the realm of early-stage drug discovery, the physicochemical characterization of hit-to-lead molecules is non-negotiable. 4-Phenylthiazole-5-carboxylic acid (CAS: 99822-84-1)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In the realm of early-stage drug discovery, the physicochemical characterization of hit-to-lead molecules is non-negotiable. 4-Phenylthiazole-5-carboxylic acid (CAS: 99822-84-1) serves as a crucial synthetic scaffold for developing biologically active compounds, including histone deacetylase (HDAC) inhibitors and advanced therapeutics[1]. Patent literature specifically highlights that derivatives of this 1,3-thiazole core exhibit superior in vivo kinetics and metabolic stability[2][3].

A molecule’s macroscopic properties are direct causal manifestations of its microscopic architecture. The structural dichotomy between the highly lipophilic 4-phenylthiazole core and the ionizable 5-carboxylic acid moiety dictates its thermodynamics of solvation and its chemical susceptibility. The planar, rigid aromatic system promotes a high crystal lattice energy—resulting in a stable solid state—but consequently limits aqueous dissolution unless the molecule is subjected to specific pH modulation[4][5].

Quantitative Physicochemical Data

Understanding baseline parameters is essential prior to formulating any bioassay. Below is a synthesized profile of 4-phenylthiazole-5-carboxylic acid.

Table 1: Physicochemical Parameters & Formulation Implications

PropertyValueCausality & Formulation Implication
Molecular Formula C10H7NO2SDefines elemental constraints essential for mass spectrometry identification[4][6].
Molecular Weight 205.23 g/mol Ideal low-MW fragment footprint, avoiding 'molecular obesity' during lead optimization[7].
Purity Standards ≥ 95.0%Required baseline for thermodynamic profiling to prevent impurity-driven solubility artifacts[8][9].
Aqueous Solubility Extremely Low (pH < 4)High lattice energy and hydrophobicity prevent hydration shell formation in acidic media[10].
Organic Solubility Soluble in DMF, DMSOPolar aprotic solvent dipoles disrupt the solid structure without needing H-bond networks[11].
Storage Stability Combustible SolidStable under standard storage, but requires protection from excessive heat, light, and oxidizers[6][11].

Thermodynamics of Solubility

The solubility of 4-phenylthiazole-5-carboxylic acid is governed by its partition coefficient and ionization state. In unbuffered pure water, the entropic penalty of forming a hydration shell around the hydrophobic phenyl ring drastically outweighs the enthalpic gain of hydrogen bonding at the carboxylic group[10].

However, because it contains a carboxylic acid functional group, its solubility is fundamentally pH-dependent. When the environmental pH exceeds the theoretical pKa of the acid (typically transitioning toward physiological pH 7.4), the formation of the carboxylate anion occurs. This ionization disrupts the intermolecular hydrogen bonding of the solid state and replaces it with powerful dipole-ion interactions with water, radically enhancing dissolution. For in vitro screening, the compound is heavily reliant on stock preparation in organic solvents such as Dimethylformamide (DMF) or DMSO before aqueous dilution[11].

SolubilityWorkflow A Compound 99822-84-1 B Kinetic Assessment A->B DMSO Spike C Thermodynamic Assay A->C Shake-Flask D Nephelometry B->D F pH Profiling (1.2 - 7.4) C->F E HPLC-UV / Mass Balance D->E Orthogonal Check F->E

Figure 1: Self-validating solubility workflow utilizing orthogonal detection methods.

Experimental Protocol 1: Self-Validating Thermodynamic Solubility

To establish undeniable trustworthiness in physicochemical data, this protocol acts as a self-validating system using a mass-balance check.

  • Gravimetric Spiking: Accurately weigh 5.0 mg of 4-phenylthiazole-5-carboxylic acid powder into a low-binding borosilicate glass vial.

  • Buffer Addition: Add 1.0 mL of target aqueous buffer (e.g., pH 7.4 phosphate buffer) to establish physiological ionization.

  • Equilibration: Agitate via orbital shaking at 300 RPM at exactly 25.0°C for 24 hours. Causality Note: This duration overcomes initial kinetic supersaturation, guaranteeing a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes. Decant the supernatant carefully.

  • Dual-Phase Quantification (The Self-Validation Step):

    • Supernatant: Analyze via HPLC-UV against an established calibration curve to determine the dissolved drug concentration.

    • Pellet Recovery: Lyophilize the remaining solid pellet, reconstitute entirely in DMF[11], and quantify via HPLC.

  • Integrity Validation: The sum of the mass in the supernatant and the pellet must equal the initial 5.0 mg spike (± 5%). If a mass deficit is observed, it immediately highlights experimental artifacts such as non-specific vial adsorption or in situ chemical degradation.

Chemical Stability & Degradation Kinetics

While 4-phenylthiazole-5-carboxylic acid is classified as a stable combustible solid under normal conditions[6], the thiazole and phenyl ring systems harbor specific vulnerabilities when stressed.

  • Thermal Stability: The extensive pi-conjugation provides rigid thermal resistance in the solid state. However, it requires a cool, well-ventilated environment away from ignition sources[11].

  • Photolytic Stability: The conjugated aromatic framework creates a highly active absorption chromophore in the UV spectrum. Prolonged exposure to intense light can induce photo-oxidation or ring-opening degradation pathways[11].

  • Oxidative Stability: The nucleophilic sulfur atom within the thiazole ring acts as an electron-rich center susceptible to S-oxidation. Exposure to reactive oxygen species (ROS) or strong oxidants can convert the core into sulfoxide or sulfone degradants[11].

StabilityPathway Core Solid State API Stress Thermal Thermal: 40°C Core->Thermal Photo Photo: UV/Vis Core->Photo Oxidative Oxidative: H2O2 Core->Oxidative HPLC HPLC-DAD Analysis Thermal->HPLC Photo->HPLC Oxidative->HPLC Degradant LC-MS/MS ID HPLC->Degradant Purity < 95%

Figure 2: Accelerated stability profiling and degradation pathway identification.

Experimental Protocol 2: Orthogonal Forced Degradation Profiling

To proactively map these chemical vulnerabilities, this forced degradation protocol relies on orthogonal detection arrays.

  • Solid-State Stress (Thermal & Photolytic): Expose powdered aliquots to 40°C/75% RH in a stability chamber, and parallel aliquots to UV/Vis light following ICH Q1B guidelines for 14 days. Avoid excessive temperatures that may trigger combustion risks[6][11].

  • Solution-State Stress (Oxidative): Dissolve an aliquot in a 1:1 DMF/Water mixture[11]. Introduce 3% H₂O₂ to forcefully induce oxidative stress upon the thiazole sulfur center.

  • Separation & Identification: Inject all stressed samples into an LC-MS/MS equipped with a diode-array detector (DAD).

  • The Self-Validation Step: Evaluate the mass-balance of the chromatogram. Compare the area under the curve (AUC) loss of the 4-phenylthiazole-5-carboxylic acid parent peak against the AUC of emerging degradant peaks. If the overall integrated area drops significantly without the appearance of equivalent degradant peaks, the protocol alerts the scientist to deploy alternative extraction methodologies or alter MS ionization modes, ensuring that "silent" or non-UV absorbing degradants are not missed.

References

  • ChemScene: 99822-84-1 | 4-Phenylthiazole-5-carboxylic acid. Source: chemscene.com. URL: 4

  • Sigma-Aldrich: 4-Phenylthiazole-5-carboxylic acid - Properties and Safety Information. Source: sigmaaldrich.com. URL:6

  • ChemicalBook: 4-Phenylthiazole-5-carboxylic acid | 99822-84-1. Source: chemicalbook.com. URL: 7

  • CymitQuimica: 4-Phenylthiazole-5-carboxylic acid - Purities and Specs. Source: cymitquimica.com. URL: 8

  • Quinoline-Thiophene: Ethyl 2-Amino-4-phenylthiazole-5-carboxylate | CAS 36315-54-5 Properties. Source: quinoline-thiophene.com. URL: 10

  • Avantor / TCI America: 2-Amino-4-phenylthiazole-5-carboxylic Acid Ethyl Ester - Safety Data Sheet. Source: avantorsciences.com. URL: 11

  • Google Patents (US9090601B2): Thiazole derivatives. Source: google.com. URL: 2

  • Guidechem: 2-Morpholin-4-yl-4-phenyl-thiazole-5-carboxylicacidethylester properties. Source: guidechem.com. URL: 5

  • Semantic Scholar (Arkivoc): Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Source: semanticscholar.org. URL: 1

  • Heterocyclics: 2-(4-Fluorophenyl)-4-phenylthiazole-5-carboxylic acid Catalog. Source: heterocyclics.com. URL: 9

  • Googleapis Patents: (12) United States Patent US 9,090,601 B2. Source: googleapis.com. URL: 3

Sources

Protocols & Analytical Methods

Method

synthesis of 4-phenylthiazole-5-carboxylic acid from starting materials

An In-Depth Guide to the Synthesis of 4-phenylthiazole-5-carboxylic acid Abstract This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 4-phenylthiazole-5-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 4-phenylthiazole-5-carboxylic acid

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 4-phenylthiazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis leverages the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a standard saponification to yield the final carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the reaction mechanisms, experimental rationale, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction

Thiazole moieties are five-membered heterocyclic rings containing both sulfur and nitrogen atoms. They are a cornerstone in pharmaceutical development, appearing as a core structural motif in a wide array of FDA-approved drugs, including anti-cancer (Tiazofurin), anti-HIV (Ritonavir), and anti-inflammatory (Meloxicam) agents.[1] The rigid, aromatic nature of the thiazole ring and its capacity for diverse functionalization make it an excellent scaffold for interacting with biological targets.

The synthesis of 4-phenylthiazole-5-carboxylic acid is of particular interest as it provides a versatile intermediate with two distinct functional handles: the phenyl group at the 4-position and the carboxylic acid at the 5-position. These allow for subsequent chemical modifications, making it an ideal starting point for generating libraries of novel compounds in drug discovery campaigns. The synthetic strategy detailed herein is a robust and well-established two-step process:

  • Step 1: Hantzsch Thiazole Synthesis of the ester intermediate, ethyl 4-phenylthiazole-5-carboxylate, from thioformamide and an appropriate α-halo-β-ketoester. The Hantzsch synthesis is renowned for its reliability, simplicity, and generally high yields.[2][3]

  • Step 2: Saponification of the ethyl ester to afford the target 4-phenylthiazole-5-carboxylic acid. This is a straightforward hydrolysis reaction.[4]

This document will guide the user through each step with detailed protocols, mechanistic insights, and practical advice.

Overall Synthetic Pathway

The complete synthesis proceeds in two distinct stages, starting from commercially available materials to first form an ester intermediate, which is then hydrolyzed to the final product.

Overall_Synthesis Reactants Thioformamide + Ethyl 2-chloro-3-oxo-3-phenylpropanoate Intermediate Ethyl 4-phenylthiazole-5-carboxylate (Ester Intermediate) Reactants->Intermediate Step 1: Hantzsch Thiazole Synthesis (Reflux in Ethanol) Product 4-phenylthiazole-5-carboxylic acid (Final Product) Intermediate->Product Step 2: Saponification (1. NaOH, EtOH/H₂O 2. HCl (aq))

Figure 1: Two-step synthesis of 4-phenylthiazole-5-carboxylic acid.

Part 1: Synthesis of Ethyl 4-phenylthiazole-5-carboxylate

This initial step constructs the core thiazole ring system via the Hantzsch thiazole synthesis.

Reaction Principle and Mechanism

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[3] The reaction proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and dehydration to form the stable aromatic thiazole ring.[2]

  • Nucleophilic Attack: The sulfur atom of the thioformamide, acting as a potent nucleophile, attacks the carbon bearing the halogen in the α-halo-β-ketoester (an Sₙ2 reaction).

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the adjacent ketone carbonyl group, forming a five-membered heterocyclic intermediate (a thiazoline derivative).

  • Dehydration: The intermediate readily undergoes dehydration (loss of a water molecule) to form the thermodynamically stable, aromatic thiazole ring.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism thioformamide Thioformamide (Nucleophile) intermediate1 S-Alkylation Intermediate thioformamide->intermediate1 Sₙ2 Attack haloketone Ethyl 2-chloro-3-oxo-3-phenylpropanoate haloketone->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 4-phenylthiazole-5-carboxylate intermediate2->product Dehydration (-H₂O) G Workflow: Synthesis of Ester Intermediate A 1. Combine Reactants - Add thioformamide (1.0 eq) and ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq) to absolute ethanol in a round-bottom flask. B 2. Reaction - Equip with a reflux condenser and magnetic stirrer. - Heat the mixture to reflux (approx. 78°C) for 4-6 hours. - Monitor reaction progress by TLC. A->B C 3. Solvent Removal - Cool the reaction to room temperature. - Remove ethanol under reduced pressure using a rotary evaporator. B->C D 4. Aqueous Work-up - Redissolve the residue in ethyl acetate. - Wash with saturated NaHCO₃ solution, then with brine. C->D E 5. Drying and Concentration - Dry the organic layer over anhydrous MgSO₄. - Filter and concentrate the filtrate in vacuo. D->E F 6. Purification - Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization. E->F G Product: Ethyl 4-phenylthiazole-5-carboxylate F->G

Figure 3: Experimental workflow for the synthesis of the thiazole ester intermediate.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thioformamide (1.0 eq) and absolute ethanol (approx. 5-10 mL per mmol of thioformamide). Stir until the thioformamide is fully dissolved.

  • Addition of Reactant: To the stirring solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cooling and Concentration: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Remove the ethanol solvent using a rotary evaporator.

  • Work-up: Redissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid) and then with brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. This crude material can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 4-phenylthiazole-5-carboxylate. [5][6]

Part 2: Hydrolysis to 4-phenylthiazole-5-carboxylic acid

The final step is the conversion of the synthesized ester into the desired carboxylic acid via base-catalyzed hydrolysis (saponification).

Reaction Principle

Saponification involves the hydrolysis of an ester in the presence of a base (like sodium hydroxide). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide (or another hydroxide ion) yields the carboxylate salt. The final carboxylic acid is obtained by a subsequent acidification step, which protonates the carboxylate salt, causing the product to precipitate out of the aqueous solution. [4]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Ethyl 4-phenylthiazole-5-carboxylate31877-30-2C₁₂H₁₁NO₂S233.29Product from Part 1
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive, handle with care
Ethanol (95%)64-17-5C₂H₆O46.07Co-solvent with water
Hydrochloric Acid (HCl), 1M7647-01-0HCl36.46For acidification, corrosive
Deionized Water7732-18-5H₂O18.02As solvent and for washing
Experimental Protocol: Saponification

G Workflow: Hydrolysis to Final Product A 1. Dissolve Ester - Dissolve ethyl 4-phenylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water. B 2. Add Base - Add an aqueous solution of sodium hydroxide (2-3 eq) to the ester solution. - Stir at room temperature or gentle heat (40-50°C) for 2-4 hours. A->B C 3. Monitor and Concentrate - Monitor the disappearance of the ester spot by TLC. - Once complete, remove the ethanol via rotary evaporator. B->C D 4. Acidification - Cool the remaining aqueous solution in an ice bath. - Slowly add 1M HCl with stirring until the pH is acidic (pH 3-4). C->D E 5. Isolate Product - Collect the resulting precipitate by vacuum filtration. - Wash the solid with cold deionized water. D->E F 6. Drying - Dry the collected solid in a vacuum oven. E->F G Product: 4-phenylthiazole-5-carboxylic acid F->G

Figure 4: Experimental workflow for the hydrolysis of the ester to the final acid.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 4-phenylthiazole-5-carboxylate (1.0 eq) in a solvent mixture of ethanol and water (e.g., a 1:1 ratio).

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) to the stirring ester solution at room temperature.

  • Reaction: Continue stirring the mixture for 2-4 hours. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction. Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. While stirring vigorously, slowly add 1M hydrochloric acid dropwise. A precipitate will begin to form. Continue adding acid until the solution is acidic (test with pH paper, target pH ≈ 3-4). [4]6. Isolation: Collect the precipitated white or off-white solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum to obtain the final 4-phenylthiazole-5-carboxylic acid.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Thioformamide is moisture-sensitive and has an unpleasant odor. Handle it quickly and in a fume hood.

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate is a lachrymator (causes tearing). Avoid inhalation of vapors.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Part 1: Low yield of ester Incomplete reaction; moisture in the reaction; impure starting materials.Ensure starting materials are pure and the reaction solvent (ethanol) is anhydrous. Increase the reflux time and monitor carefully by TLC.
Part 1: Difficulty in purification Presence of unreacted starting materials or side products.Optimize the stoichiometry. Ensure efficient washing during work-up to remove impurities. Use a gradient elution in column chromatography for better separation.
Part 2: Hydrolysis is incomplete Insufficient base or reaction time; low reaction temperature.Use a larger excess of NaOH (e.g., 3-4 eq). Increase the reaction time or gently heat the mixture. Ensure the ester is fully dissolved in the co-solvent system.
Part 2: Product does not precipitate Insufficient acidification; product is too soluble in the final solvent mixture.Add more HCl to ensure the pH is well into the acidic range (pH < 4). If the product remains dissolved, attempt to extract it into an organic solvent like ethyl acetate, then dry and concentrate.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bassyouni, F. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 134. Available from: [Link]

  • Abdelgawad, M. A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available from: [Link]

  • New Drug Approvals. thiazole derivative. Available from: [Link]

  • PubChem. Ethyl 4-phenylthiazole-5-carboxylate. Available from: [Link]

  • PrepChem.com. Synthesis of C. Ethyl Thiazole-5-carboxylate. Available from: [Link]

Sources

Application

Application Note: 4-Phenylthiazole-5-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Executive Summary In the landscape of rational drug design, identifying versatile, biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of rational drug design, identifying versatile, biologically active building blocks is foundational to accelerating target hit-to-lead times. 4-Phenylthiazole-5-carboxylic acid (CAS: 99822-84-1) serves as a premium privileged pharmacophore[1]. Far beyond a simple structural intermediate, this compound offers a precise combination of lipophilicity, hydrogen-bonding domains, and steric control. It has been heavily leveraged to construct high-affinity histone deacetylase (HDAC) inhibitors[2], potent anti-inflammatory agents[3], and cyclic protein tyrosine kinase inhibitors[4].

This technical guide uncovers the structure-activity relationship (SAR) causality of the scaffold and establishes self-validating, field-proven synthetic protocols for incorporating it into novel biologically active molecular entities.

Pharmacophore Rationale: The "Why" of Scaffold Selection

When designing novel therapeutic agents, the incorporation of the 4-phenylthiazole-5-carboxylic acid core is driven by specific stereoelectronic requirements:

  • The Thiazole Core (Metabolic Stability): The heterocyclic thiazole ring acts as an excellent bioisostere for oxazoles and pyridines. It possesses a favorable balance of lipophilicity while resisting rapid oxidative metabolism, making it prevalent in commercial antibacterial and antitumor agents[3].

  • The C4-Phenyl Group (Steric Shield & Anchor): This hydrophobic moiety is crucial for occupying localized hydrophobic pockets in target enzymes. In HDAC active sites, the phenyl ring dictates the entry vector of the molecule, anchoring it against the rim of the active site to restrict unwanted rotational degrees of freedom[2].

  • The C5-Carboxylic Acid (The Synthetic Handle): Positioned adjacent to the bulky phenyl ring, the C5 acid is primed for derivatization. Converting this moiety into a sterically demanding amide or a zinc-binding group (ZBG) such as a hydroxamic acid converts the inactive precursor into an active biological ligand[2][4].

Application Focus: HDAC Inhibition & Bioactivity Data

HDACs play a critical role in epigenetic regulation by deacetylating histones, leading to chromatin condensation and gene silencing. Converting 4-phenylthiazole-5-carboxylic acid into a hydroxamic acid derivative provides a high-affinity ZBG capable of chelating the catalytic zinc ion (


) within the HDAC active site[2].
Quantitative Bioactivity of Thiazolyl-Hydroxamic Acids

Extensive functionalization of the scaffold at the C2 position, coupled with amidation at the C5 position, significantly impacts antiproliferative activity. The data below outlines the biological activity of synthesized derivatives in the THP-1 human monocytic cell line[2].

Compound IDC2-SubstitutionC5-Functional GroupYield (%)Melting Point (°C)THP-1 Growth Inhibition (%)
9a 3,5-DimethoxybenzamidoN-hydroxycarboxamide25225 (decomp.)Moderate
9b IsonicotinamidoN-hydroxycarboxamide32210-21461.5% (Highest)

Table 1: Biological activity comparison of 4-phenylthiazole-5-carboxylic acid derivatives evaluated against class I and IIb HDACs[2]. Vorinostat was utilized as the benchmark reference standard.

MOA Ligand Thiazole-Hydroxamic Acid (Target Ligand) Zn Zn2+ Ion Chelation (HDAC Active Site) Ligand->Zn Binds Inhibition Enzymatic Inhibition (Class I & IIb HDACs) Zn->Inhibition Triggers Chromatin Chromatin Relaxation (Hyperacetylation) Inhibition->Chromatin Induces Apoptosis THP-1 Cell Apoptosis (Antiproliferation) Chromatin->Apoptosis Results In

Pharmacological pathway of thiazole-derived HDAC inhibitors in THP-1 cells.

Self-Validating Protocol: Amidation of Sterically Hindered Thiazoles

Converting 4-phenylthiazole-5-carboxylic acid into bioactive derivatives (like Compound 9b) poses a unique synthetic challenge: the C4-phenyl ring creates massive steric hindrance around the C5-carboxylic acid, severely retarding traditional EDC/NHS coupling reactions[2].

To overcome this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA in a self-validating workflow.

SynthWorkflow A 4-Phenylthiazole-5-carboxylic Acid (Starting Scaffold) B Activation via HATU/DIPEA (Active OAt-Ester Formation) A->B Step 1 C Nucleophilic Attack (Hydroxylamine at 60°C) B->C Step 2 D Reaction Validation (LC-MS Tracking) C->D Step 3 D->C If Incomplete E Bioactive Hydroxamic Acid (Isolation >95% Purity) D->E If >95% Conversion

Self-validating synthetic workflow for thiazole-based hydroxamic acids.

Detailed Step-by-Step Methodology

Target Preparation: Synthesis of N-Hydroxy-2-(isonicotinamido)-4-phenylthiazole-5-carboxamide[2].

  • Step 1: Reagent Preparation & Moisture Control

    • Procedure: Dissolve 2-(isonicotinamido)-4-phenylthiazole-5-carboxylic acid (1.00 eq, e.g., 595 mg, 1.83 mmol) in strictly anhydrous DMF (0.1 mmol/mL) under an inert argon atmosphere[2].

    • Causality: The intermediate HOAt-ester is highly sensitive to hydrolysis. Residual water in the solvent acts as a competing nucleophile, prematurely quenching the activated ester and severely depressing final yields.

  • Step 2: Carboxylic Acid Activation

    • Procedure: Add HATU (1.00 eq) and DIPEA (2.00 eq) to the solution. Stir at room temperature for 15 minutes[2].

    • Causality: HATU dramatically outperforms EDC due to the adjacent C4-phenyl steric block. It forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the coupling rate via a neighboring-group effect. DIPEA is selected because its bulky nature makes it non-nucleophilic, minimizing destructive side reactions.

  • Step 3: Nucleophilic Addition (Thermal Push)

    • Procedure: Introduce the nucleophile (e.g., protected hydroxylamine or aminated precursors). Elevate the reaction temperature to 60 °C and stir for 16 hours[2].

    • Causality: The activation energy required for the nucleophile to bypass the bulky C4-phenyl ring demands thermal input. Room-temperature stirring frequently halts at 40% conversion.

  • Step 4: Self-Validation (Gate Check)

    • Procedure: Withdraw a 10 µL aliquot, quench into 100 µL Methanol, and inject into LC-MS. Verify the disappearance of the starting acid mass and confirm the presence of the desired mass peak (e.g., HRMS calculated for

      
       = 235.0536)[2].
      
    • Causality: Never proceed to workup without this analytical gate. Quenching prematurely results in inseparable mixtures of starting material and product due to their similar polarity.

  • Step 5: Workup and Chromatographic Isolation

    • Procedure: Remove DMF in vacuo. Dilute the residue in EtOAc, and wash consecutively with saturated

      
       (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous 
      
      
      
      , filter, and purify via flash column chromatography using a prepacked silica cartridge (DCM / 30% Methanol gradient)[2].
    • Causality: The basic

      
       wash aggressively hydrolyzes and removes tetramethylurea, the highly water-soluble byproduct generated from the HATU coupling reagent.
      

Advanced Modularity: Targeting Protein Tyrosine Kinases

Beyond epigenetic modulation, the same fundamental chemistry allows 4-phenylthiazole-5-carboxylic acid to target completely divergent biological pathways. For instance, modifying the C5-carboxylic acid to incorporate heavily hindered cyclic amine structures (e.g., 3,3-dimethylpiperidine derivatives) shifts the molecule's target profile entirely toward cyclic protein tyrosine kinase inhibition[4].

This demonstrates the compound's status as a true "privileged scaffold" – by maintaining the thiazole and C4-phenyl anchoring motifs, scientists only need to manipulate the C5-carboxylic acid and C2 positions to toggle between anti-cancer (HDAC)[2] and targeted metabolic therapies[4].

References

Sources

Method

Application Notes and Protocols for the Development of Enzyme Inhibitors from 4-Phenylthiazole-5-Carboxylic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors derived from the 4-phenylthiazole-5-carb...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors derived from the 4-phenylthiazole-5-carboxylic acid scaffold. This document outlines key therapeutic targets, synthetic strategies, detailed in vitro protocols, and principles of structure-activity relationship (SAR) to facilitate the discovery of novel therapeutic agents.

Introduction: The Versatility of the 4-Phenylthiazole-5-Carboxylic Acid Scaffold

The 4-phenylthiazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse range of enzyme active sites. Its structural rigidity, coupled with the tunable nature of the phenyl and thiazole rings, allows for the development of potent and selective inhibitors for various therapeutic targets. The carboxylic acid moiety is often crucial for activity, participating in key electrostatic interactions within the enzyme's binding pocket[1]. This guide will delve into the development of inhibitors for several key enzyme classes, providing both the theoretical underpinnings and practical methodologies for their discovery and characterization.

Key Enzyme Targets and Therapeutic Rationale

Derivatives of 4-phenylthiazole-5-carboxylic acid have been successfully developed as inhibitors for a range of enzymes implicated in various diseases. The selection of the target enzyme is the foundational step in any drug discovery campaign.

Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation

Simultaneous inhibition of sEH and FAAH has emerged as a promising strategy for the management of chronic pain and inflammation[2][3]. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH degrades endocannabinoids with analgesic properties. Dual inhibitors based on the 4-phenylthiazole moiety have shown low nanomolar potency and in vivo efficacy in pain models[4][5].

Cyclooxygenase (COX) Inhibitors for Inflammation and Cancer

Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. The 4-phenylthiazole scaffold has been incorporated into novel COX-2 selective inhibitors, which are sought after to minimize the gastrointestinal side effects associated with non-selective COX inhibitors[6]. Overexpression of COX-2 in various cancers also makes its inhibitors potential anticancer agents[6].

Xanthine Oxidase (XO) Inhibitors for Gout

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition reduces the production of uric acid, the causative agent of gout. Febuxostat, a marketed drug for gout, features a 2-phenylthiazole core, highlighting the potential of this scaffold for developing potent XO inhibitors[7]. Research in this area focuses on synthesizing structural analogues to improve potency and pharmacokinetic profiles[8][9][10].

Other Promising Targets

The versatility of the 4-phenylthiazole-5-carboxylic acid scaffold extends to other enzyme targets, including:

  • Carbonic Anhydrase-III (CA-III): Involved in various physiological processes, making its inhibitors potentially useful for a range of conditions[1].

  • Protein Kinase CK2: A constitutively active serine/threonine kinase implicated in cancer cell proliferation and survival[11].

  • Transactivation Response RNA-Binding Protein 2 (TRBP): A key protein in microRNA biosynthesis, which is often dysregulated in cancer[12].

Chemical Synthesis Strategies

The synthesis of 4-phenylthiazole-5-carboxylic acid derivatives typically involves a multi-step approach. The following diagram and protocol outline a general and adaptable synthetic route.

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Amide Coupling A Thioamide C 4-Phenylthiazole Derivative A->C Hantzsch Thiazole Synthesis B α-Haloketone B->C D 4-Phenylthiazole-5-carboxylic acid C->D e.g., Hydrolysis of ester F Final Inhibitor D->F EDC, HOBt E Amine E->F Assay_Workflow A Prepare Reagents: - Enzyme Stock - Substrate Stock - Inhibitor Dilutions - Assay Buffer B Dispense Inhibitor/Vehicle to Plate A->B C Add Enzyme Solution B->C D Pre-incubate (e.g., 15 min at 37°C) C->D E Initiate Reaction by Adding Substrate D->E F Incubate (e.g., 30 min at 37°C) E->F G Stop Reaction (if necessary) F->G H Read Signal (Absorbance/Fluorescence) G->H I Data Analysis: - Calculate % Inhibition - Determine IC50 H->I

Sources

Application

Application Note: 4-Phenylthiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors

Executive Summary & Biological Rationale Hyperuricemia is the fundamental pathological precursor to gout and is heavily implicated in cardiovascular diseases and chronic kidney disorders. The primary therapeutic target f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

Hyperuricemia is the fundamental pathological precursor to gout and is heavily implicated in cardiovascular diseases and chronic kidney disorders. The primary therapeutic target for uric acid reduction is Xanthine Oxidase (XO) , the metalloflavoprotein responsible for catalyzing the sequential oxidation of hypoxanthine to xanthine, and subsequently to uric acid [1].

While traditional purine-based inhibitors like allopurinol effectively reduce uric acid levels, they frequently induce severe hypersensitivity reactions. The FDA approval of the non-purine inhibitor Febuxostat (a 4-methylthiazole derivative) validated the 1,3-thiazole scaffold as a privileged chemotype. Recent medicinal chemistry efforts have evolved this structure by replacing the 4-methyl group with a 4-phenyl ring.

The causality behind the design: The 4-phenylthiazole-5-carboxylic acid scaffold operates through dual mechanisms. The 5-carboxylic acid is strictly required to mimic the natural substrate, forming critical hydrogen bonds and salt bridges with the basic residues (Arg880 and Thr1010) in the molybdopterin (Mo-pt) active domain [2]. Simultaneously, the expanded 4-phenyl substitution projects deeply into a distinct hydrophobic channel bounded by Phe914 and Phe1009. This drives enhanced


 stacking interactions that are unachievable with the conventional 4-methyl group, significantly slowing the inhibitor off-rate (

) [3].

Mechanistic Visualization

To understand the interventional logic of the assay workflows that follow, the exact point of target engagement in the purine catabolism pathway must be visualized. The competitive binding of 4-phenylthiazole-5-carboxylic acid derivatives physically blocks the Mo-pt center, preventing both uric acid accumulation and the deleterious reactive oxygen species (ROS) byproduct generation.

XO_Mechanism Sub Hypoxanthine / Xanthine Enz Xanthine Oxidase (Mo-pt Active Domain) Sub->Enz Enters Binding Pocket Prod Uric Acid (Hyperuricemia) Enz->Prod Oxidation ROS Superoxide (ROS) (Oxidative Stress) Enz->ROS Byproduct Inhib 4-Phenylthiazole-5- Carboxylic Acid Derivatives Inhib->Enz Competitive Inhibition (Arg880 H-bond / Phe914 stacking)

Fig 1: MoA of 4-phenylthiazole-5-carboxylic acid inhibiting Xanthine Oxidase and uric acid synthesis

Structure-Activity Relationship (SAR): Quantitative Profiling

The table below summarizes high-confidence biological data driving the optimization of the thiazole-5-carboxylic acid scaffold. Notice the shift in inhibitory potency (


) when altering the bulk and electronic properties of the ring systems.
Compound Class / DescriptorCore StructureSubstitution / R-GroupXO Inhibition IC₅₀ (µM)Reference
Allopurinol (Control) Purine AnalogueN/A

[3]
Febuxostat (Control) 4-Methylthiazole2-(3-cyano-4-isobutoxyphenyl)

[4]
GK-20 Derivative 4-Methylthiazole2-(Substituted benzylamino)

[1]
Compound 5f Analog 4-Phenylthiazole2-(4-bromophenyl)

[3]
Compound 5e Analog 4-Phenylthiazole2-(4-chlorophenyl)

[3]

Insight: The incorporation of heavy halogens (Br, Cl) on the 2-phenyl ring of a 4-phenylthiazole system maximizes hydrophobic interactions in the specificity pocket, driving the


 values towards parity with standard therapeutics.

Validated Laboratory Protocols

To ensure uncompromising scientific integrity, the following protocols have been designed as self-validating systems . Every step includes causality markers indicating why a procedural decision is made, and embedded quality control checkpoints.

Protocol A: Microwave-Assisted Synthesis of the Inhibitor Scaffold

Conventional Hantzsch thiazole synthesis often suffers from thermal degradation of


-keto esters when subjected to extended reflux. We utilize microwave (MW) irradiation to ensure uniform dielectric heating, forcing rapid cyclodehydration and mitigating side-product formation [3].

Step-by-Step Methodology:

  • Condensation Reaction: In a 10 mL microwave-safe quartz vial, dissolve 1.0 mmol of substituted benzothioamide and 1.1 mmol of ethyl 2-chloro-3-oxo-3-phenylpropanoate in 5 mL of anhydrous ethanol.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the ester before cyclization completes.

  • Microwave Irradiation: Seal the vial and subject to MW irradiation (300 W,

    
    C) for 10–15 minutes.
    
    • Validation Checkpoint: Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3). A distinct fluorescent spot under 254 nm UV indicates the formation of the ethyl 4-phenylthiazole-5-carboxylate intermediate.

  • Saponification (Crucial Step): Transfer the intermediate to a round bottom flask. Add 3 equivalents of Lithium Hydroxide (LiOH) dissolved in a 1:1 mixture of THF:Water. Stir at room temperature for 4 hours.

    • Causality: The ester prodrug is practically inactive in vitro. The free carboxylic acid must be liberated to allow formation of the essential salt-bridge with Arg880 in the XO active site [1].

  • Precipitation & Isolation: Acidify the mixture with 1N HCl until pH reaches 3.0. Filter the resulting precipitate under vacuum, wash with cold deionized water, and recrystallize from ethanol.

  • Characterization: Validate the target structure using

    
    H NMR (ensure disappearance of the ethyl quartet/triplet and presence of a distinct broad -COOH singlet at ~13.0 ppm) and HRMS.
    
Protocol B: In Vitro Spectrophotometric Xanthine Oxidase Assay

This assay relies on the real-time spectrophotometric monitoring of uric acid formation. Uric acid absorbs strongly at 295 nm, whereas the substrate (xanthine) does not.

Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5. (Causality: Mimics physiological pH while avoiding the transition metal chelation issues inherent to Tris or HEPES buffers).

  • Enzyme Solution: Bovine milk Xanthine Oxidase (0.05 U/mL) in assay buffer. Prepare fresh on ice.

  • Substrate Solution: 0.15 mM Xanthine in assay buffer. (Requires gentle heating and continuous stirring to dissolve fully).

Step-by-Step Methodology:

  • System Initialization: Power on the UV-Vis spectrophotometer and set the kinetic reading wavelength to exactly 295 nm. Pre-warm the cuvette chamber to

    
    C.
    
  • Control Well Preparation (Self-Validation Check):

    • Background Control: 1.0 mL Buffer + 0.1 mL Substrate (Validates absence of auto-oxidation).

    • Enzyme Control (100% Activity): 0.9 mL Buffer + 0.1 mL Enzyme. Incubate for 5 min. Add 0.1 mL Substrate to initiate. The

      
       should be linear for at least 3 minutes.
      
  • Test Compound Incubation: In a clean quartz cuvette, combine 0.8 mL Assay Buffer, 0.1 mL of synthesized 4-phenylthiazole-5-carboxylic acid derivative (serial dilutions from 10 µM to 0.001 µM in 1% DMSO), and 0.1 mL of Enzyme solution.

    • Causality: The test compound and enzyme must be pre-incubated for exactly 10 minutes at

      
      C. 4-phenylthiazole derivatives are potent, tight-binding inhibitors; pre-incubation allows thermodynamic equilibrium of the complex before substrate competition begins.
      
  • Reaction Initiation: Rapidly inject 0.1 mL of Substrate solution into the cuvette. Invert once to mix.

  • Data Acquisition: Record the absorbance at 295 nm every 15 seconds for 5 minutes.

  • Data Analysis: Determine the initial velocity (

    
    ) from the linear portion of the curve. Calculate percentage inhibition:
    
    
    
    
    Plot % Inhibition vs. Log[Inhibitor] to extract the
    
    
    via non-linear regression.

References

  • Kaur, Gurinder, et al. "Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies." Medicinal Chemistry Research, vol. 29, no. 1, 2020, pp. 83-93.[Link]

  • Ali, Md Rahmat, et al. "Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers." Chemical Biology & Drug Design, vol. 87, no. 4, 2016, pp. 508-516.[Link]

  • Jyothi, et al. "Microwave-Assisted Synthesis, Characterization, Docking Studies and Molecular Dynamic of Some Novel Phenyl Thiazole Analogs as Xanthine Oxidase Inhibitor." Journal of the Iranian Chemical Society, vol. 19, no. 9, 2022, pp. 3919-3933.[Link]

  • Ojha, R., et al. "Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials." European Journal of Medicinal Chemistry, 2018.[Link]

Method

Application Notes and Protocols for the Development of Dual sEH/FAAH Inhibitors Utilizing a 4-Phenylthiazole Scaffold

Introduction: A Synergistic Approach to Pain and Inflammation Management The pursuit of novel, non-opioid analgesics remains a critical objective in modern drug discovery. A promising strategy has emerged that focuses on...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Synergistic Approach to Pain and Inflammation Management

The pursuit of novel, non-opioid analgesics remains a critical objective in modern drug discovery. A promising strategy has emerged that focuses on the simultaneous inhibition of two key enzymes involved in distinct but complementary signaling pathways: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[1][2][3] Concurrent inhibition of these enzymes has been shown to produce synergistic anti-inflammatory and analgesic effects in preclinical models, offering a potential therapeutic advantage over single-target agents.[1][2][4][5]

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-acylethanolamines, including the endocannabinoid anandamide (AEA).[1][6] Inhibition of FAAH elevates endogenous AEA levels, enhancing cannabinoid receptor signaling and producing analgesic and anti-inflammatory effects.[1][7] Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[1][8] By inhibiting sEH, the beneficial effects of EETs are prolonged.[1][8]

The 4-phenylthiazole moiety has been identified as a privileged scaffold for the design of potent dual inhibitors of sEH and FAAH.[1][9][10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of 4-phenylthiazole-based dual sEH/FAAH inhibitors.

The Intertwined Pathways of sEH and FAAH in Nociception and Inflammation

The diagram below illustrates the synergistic relationship between the sEH and FAAH pathways. By inhibiting both enzymes, the levels of two distinct classes of anti-inflammatory and analgesic lipid mediators are increased, leading to a potentially more robust therapeutic effect.[7]

G cluster_0 FAAH Pathway cluster_1 sEH Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB_Receptors CB1/CB2 Receptors AEA->CB_Receptors Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Analgesia_AntiInflammation1 Analgesia & Anti-inflammation CB_Receptors->Analgesia_AntiInflammation1 EpoxyeicosatrienoicAcids Epoxyeicosatrienoic Acids (EETs) sEH sEH EpoxyeicosatrienoicAcids->sEH Degradation Analgesia_AntiInflammation2 Analgesia & Anti-inflammation EpoxyeicosatrienoicAcids->Analgesia_AntiInflammation2 Action DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs DualInhibitor 4-Phenylthiazole Dual Inhibitor DualInhibitor->FAAH DualInhibitor->sEH

Caption: Dual Inhibition of sEH and FAAH Pathways.

Design and Synthesis of 4-Phenylthiazole-Based Dual Inhibitors

Structure-Activity Relationship (SAR) Insights

The 4-phenylthiazole scaffold has proven to be well-tolerated by both the sEH and FAAH enzymes, yielding inhibitors with potencies in the low nanomolar range.[1][9] SAR studies have revealed several key insights for optimizing dual inhibitory activity:

  • Substitutions on the Phenyl Ring: Halogen (fluoro-, chloro-, bromo-) and methyl groups at the ortho and para positions of the phenyl ring are generally well-tolerated and can lead to potent dual inhibitors.[1]

  • Linker Moiety: A piperidine ring connected to the core structure via an amide bond is often important for achieving dual inhibition.[2][12]

  • Exploration of the Scaffold: While the 4-phenylthiazole core is effective, bioisosteric replacement with other aromatic systems, such as benzothiazole, has also yielded potent dual inhibitors, suggesting flexibility in scaffold design.[1][13]

Synthetic Workflow

A general and effective synthetic route to 4-phenylthiazole-based dual inhibitors often involves a multi-step process, which can be optimized using microwave-assisted organic synthesis to improve yields and reduce reaction times.[10][11][12]

G StartMat1 2-Bromoacetophenone Derivative Hantzsch Microwave-Assisted Hantzsch Thiazole Synthesis StartMat1->Hantzsch StartMat2 4-Aminothiobenzamide StartMat2->Hantzsch Aniline 4-Phenylthiazole Aniline Intermediate Hantzsch->Aniline Coupling EDC Coupling (Microwave-Assisted) Aniline->Coupling CarboxylicAcid 1-Boc-piperidine- 4-carboxylic acid CarboxylicAcid->Coupling Amide Boc-Protected Amide Intermediate Coupling->Amide Deprotection TFA Deprotection Amide->Deprotection Piperidine Piperidine Intermediate Deprotection->Piperidine FinalCoupling Final Coupling Piperidine->FinalCoupling SulfonylChloride Aryl Sulfonyl Chloride SulfonylChloride->FinalCoupling FinalProduct Dual sEH/FAAH Inhibitor FinalCoupling->FinalProduct

Caption: General Synthetic Workflow for 4-Phenylthiazole Inhibitors.

Protocol: Synthesis of a 4-Phenylthiazole Aniline Intermediate

This protocol describes a microwave-assisted Hantzsch thiazole synthesis, a key step in the generation of the 4-phenylthiazole core.[2][10]

  • Reactant Preparation: In a microwave reaction vessel, combine a substituted 2-bromoacetophenone (1.0 eq) and 4-aminothiobenzamide (1.0 eq).

  • Solvent Addition: Add isopropanol as the solvent.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 60-70°C for 2 hours.

  • Work-up and Purification: After cooling, the resulting precipitate can be filtered, washed, and dried to yield the 4-phenylthiazole aniline intermediate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Evaluation: In Vitro Inhibition Assays

The biological activity of the synthesized compounds is determined by measuring their ability to inhibit the enzymatic activity of sEH and FAAH. Fluorometric assays are commonly employed for this purpose due to their high sensitivity and throughput.[14][15]

Experimental Workflow for Biological Evaluation

G SynthesizedCompounds Synthesized 4-Phenylthiazole Compounds sEH_Assay sEH Inhibition Assay (Fluorometric) SynthesizedCompounds->sEH_Assay FAAH_Assay FAAH Inhibition Assay (Fluorometric) SynthesizedCompounds->FAAH_Assay IC50_sEH Determine sEH IC50 sEH_Assay->IC50_sEH IC50_FAAH Determine FAAH IC50 FAAH_Assay->IC50_FAAH DataAnalysis Data Analysis & SAR Interpretation IC50_sEH->DataAnalysis IC50_FAAH->DataAnalysis

Caption: Workflow for In Vitro Biological Evaluation.

Protocol: sEH Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for determining sEH inhibitory activity.[4][14]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate recombinant human sEH (1 nM) with varying concentrations of the test inhibitor for 5 minutes at 30°C in a Bis-Tris/HCl buffer (25 mM, pH 7.4) containing 0.1 mg/mL BSA.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), to a final concentration of 5 µM.

  • Fluorescence Monitoring: Immediately monitor the increase in fluorescence resulting from the formation of 6-methoxy-2-naphthaldehyde over 10 minutes. Use an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: FAAH Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for assessing FAAH inhibition.[15]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing FAAH enzyme and the non-fluorescent substrate in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the 4-phenylthiazole test compounds to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature to allow for enzymatic activity.

  • Fluorescence Measurement: Measure the fluorescence of the product at an excitation wavelength of 340 nm and an emission wavelength of 440 nm.

  • IC50 Determination: As with the sEH assay, calculate the IC50 value by analyzing the dose-response relationship.

Data Interpretation and Lead Optimization

The primary output of the in vitro assays is the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. For dual inhibitors, the goal is to achieve low nanomolar potency against both sEH and FAAH.

CompoundsEH IC50 (nM)FAAH IC50 (nM)Reference
Example Compound 1 2.59.8[1][9]
Example Compound 2 9.67.0[1][9]
Example Compound 3 5.08.0[6][16]

This table presents example data from the literature to illustrate typical potency values for this class of compounds.

Further optimization of lead compounds should also consider pharmacokinetic properties, such as metabolic stability and bioavailability, to ensure their suitability for in vivo studies.[10][13]

Conclusion

The development of dual sEH/FAAH inhibitors based on the 4-phenylthiazole scaffold represents a highly promising avenue for the discovery of novel therapeutics for pain and inflammation. The methodologies outlined in this application note provide a robust framework for the design, synthesis, and evaluation of these next-generation analgesics. By understanding the underlying biological rationale and employing efficient synthetic and screening strategies, researchers can effectively advance the development of this exciting class of compounds.

References

  • Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. [Link]

  • Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. [Link]

  • Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Semantic Scholar. [Link]

  • Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PMC. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. ResearchGate. [Link]

  • Structure-activity relationship studies of 4-phenyl-thiazole moiety on inhibition of soluble epoxide hydrolase and fatty acid amide hydrolase. American Chemical Society. [Link]

  • Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. eScholarship.org. [Link]

  • Design strategy for synthesis of dual sEH/FAAH inhibitors. ResearchGate. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PMC. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. eScholarship.org. [Link]

  • Treatment of pain with dual fatty acid amide hydrolase (FAAH) enzyme and human soluble epoxide hydrolase (sEH) enzyme inhibitors: Interlinking the endocannabinoid system. ResearchGate. [Link]

  • Novel dual inhibitor targeting FAAH and sEH: Design, synthesis, and in-vitro evaluation of oxadiazole analogues. PubMed. [Link]

  • Development of novel sEH/FAAH dual inhibitors for chronic pain treatment. American Chemical Society. [Link]

  • Epoxygenated Fatty Acids and Soluble Epoxide Hydrolase Inhibition: Novel Mediators of Pain Reduction. PMC. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial i. eScholarship.org. [Link]

  • Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive. PMC. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC. [Link]

  • Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive. eScholarship.org. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. ResearchGate. [Link]

  • Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. eScholarship.org. [Link]

  • Polynitrogen-containing compounds as multi-target sEH/FAAH inhibitors: structure-activity relationship and pharmacological studies. PMC. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. eScholarship. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) inhibitory activities. ResearchGate. [Link]

Sources

Application

functionalization of the carboxylic acid group on the thiazole ring

An Application Guide to the Versatile Chemistry of the Thiazole Carboxylic Acid Moiety Authored by: A Senior Application Scientist Introduction: The Thiazole Carboxylic Acid as a Cornerstone in Modern Chemistry The 1,3-t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Versatile Chemistry of the Thiazole Carboxylic Acid Moiety

Authored by: A Senior Application Scientist

Introduction: The Thiazole Carboxylic Acid as a Cornerstone in Modern Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold, integral to a vast array of pharmacologically active compounds and advanced materials.[1][2][3] Its presence in FDA-approved drugs like the kinase inhibitor Dasatinib highlights its significance in medicinal chemistry.[4] When substituted with a carboxylic acid, the thiazole ring becomes an exceptionally versatile building block, offering a reactive handle for constructing complex molecular architectures.[5][6][7] The functionalization of this carboxylic acid group is a critical step in the synthesis of novel therapeutics, agrochemicals, and specialty polymers.[6][7]

This guide provides an in-depth exploration of the primary strategies for functionalizing the carboxylic acid group on the thiazole ring. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer expert insights into overcoming common synthetic challenges. The focus is not merely on procedural steps but on the rationale behind them, empowering researchers to make informed decisions for successful synthesis.

Core Functionalization Pathways: A Strategic Overview

The carboxylic acid group, while stable, requires activation to undergo transformation into more complex functionalities. The choice of activation strategy is paramount and depends on the desired product, the stability of the starting material, and the nature of the nucleophile. The three principal pathways discussed herein are amide bond formation, esterification, and conversion to the highly reactive acyl chloride intermediate.

Below is a decision-making workflow to guide the selection of an appropriate functionalization strategy.

G start Thiazole Carboxylic Acid decision_nucleophile What is the Nucleophile? start->decision_nucleophile amide Amide Formation sub_amide_std Standard Coupling (EDC, HATU, PyBOP) amide->sub_amide_std Unhindered / Electron-Rich Amines sub_amide_challenging Challenging Substrates (Acyl Fluoride Method) amide->sub_amide_challenging Hindered / Electron-Deficient Amines ester Esterification sub_ester_fischer Fischer Esterification (H+, excess ROH) ester->sub_ester_fischer Acid-Stable Substrate, Simple Alcohol sub_ester_coupling Coupling Agent Mediated (DCC/DMAP) ester->sub_ester_coupling Acid-Sensitive Substrate, Complex Alcohol acid_chloride Acid Chloride Formation sub_ac_socl2 Thionyl Chloride (SOCl₂) acid_chloride->sub_ac_socl2 Standard Conditions, Gaseous Byproducts sub_ac_oxalyl Oxalyl Chloride ((COCl)₂) acid_chloride->sub_ac_oxalyl Milder Conditions, Volatile Byproducts decision_nucleophile->amide Amine (Primary/Secondary) decision_nucleophile->ester Alcohol/Phenol decision_nucleophile->acid_chloride Need for highly reactive intermediate? decision_stability Substrate Stability?

Caption: Decision workflow for functionalizing thiazole carboxylic acids.

I. Amide Bond Formation: The Workhorse of Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, and its formation from a carboxylic acid and an amine is one of the most frequently performed reactions.[8] However, direct reaction is impossible due to a non-productive acid-base reaction.[9] The solution is to activate the carboxylic acid using a "coupling reagent," which converts the hydroxyl group into a better leaving group.

The Mechanism of Activation and Coupling

Most modern amide coupling reactions proceed through the in-situ formation of an activated species, such as an active ester or an O-acylisourea intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by the amine.

G General Mechanism of Amide Coupling RCOOH Thiazole-COOH ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, OAt-ester) RCOOH->ActivatedIntermediate CouplingAgent Coupling Reagent (e.g., EDC, HATU) CouplingAgent->ActivatedIntermediate Activation Tetrahedral Tetrahedral Intermediate ActivatedIntermediate->Tetrahedral Amine R'-NH₂ Amine->Tetrahedral Nucleophilic Attack Amide Thiazole-CONHR' Tetrahedral->Amide Collapse Byproducts Byproducts (e.g., DCU, HOBt) Tetrahedral->Byproducts

Caption: Generalized pathway for amide bond formation via an activated intermediate.

Key Coupling Reagents

A variety of coupling reagents are available, each with specific advantages. The choice often depends on the reactivity of the substrates, cost, and desired reaction conditions.

Reagent NameAcronymClassKey Characteristics & Causality
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDCICarbodiimideWater-soluble, making byproduct (EDU) removal easy via aqueous workup. Ideal for both solution and solid-phase synthesis.[8][9][10]
DicyclohexylcarbodiimideDCCCarbodiimideInexpensive and effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.[9][10] Best for solution-phase.
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOPPhosphonium SaltHighly efficient, especially for sterically hindered amino acids. Less prone to forming guanidine side products compared to uronium salts.[11]
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAminium/Uronium SaltForms a highly reactive OAt-ester. Excellent for difficult couplings and minimizing racemization due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.

Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. They act as "traps" for the initial activated species, forming an intermediate active ester. This strategy offers two key benefits:

  • Increased Reactivity: The resulting OBt or OAt esters are often more reactive towards the amine than the initial carbodiimide-activated species.

  • Suppression of Racemization: For chiral carboxylic acids, this two-step activation significantly reduces the risk of epimerization at the alpha-carbon.[10]

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol is a robust starting point for coupling thiazole carboxylic acids with standard primary or secondary amines.

  • Objective: To synthesize N-aryl or N-alkyl thiazole-5-carboxamides.

  • Rationale: The EDC/HOBt system provides efficient activation with minimal side reactions, and the water-solubility of the EDC byproduct simplifies purification.[8][12]

Materials:

  • Thiazole-X-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiazole carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of ~0.1 M.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution at room temperature for 10 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). This removes unreacted amine, excess base, HOBt, and the water-soluble urea byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/EtOAc or DCM/Methanol).

Protocol 2: Coupling of Electron-Deficient Amines via Acyl Fluoride

Standard coupling methods often fail with electron-deficient amines (e.g., certain anilines) or sterically hindered substrates.[13] An alternative strategy involves the in-situ formation of a more reactive acyl fluoride, which can then be coupled at an elevated temperature.[13]

  • Objective: To synthesize amides from challenging amine nucleophiles.

  • Rationale: Cyanuric fluoride or similar reagents convert the carboxylic acid to a highly reactive acyl fluoride. The subsequent aminolysis requires more forcing conditions but is effective where other methods fail.[13]

Materials:

  • Thiazole-X-carboxylic acid (1.0 eq)

  • Electron-deficient amine (1.2 eq)

  • Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST) (0.5 eq, ~1.5 eq fluoride)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dioxane

Procedure:

  • In a sealed tube or microwave vial, dissolve the thiazole carboxylic acid (1.0 eq) and pyridine (3.0 eq) in anhydrous MeCN.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add cyanuric fluoride (0.5 eq). Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the acyl fluoride.

  • Add the electron-deficient amine (1.2 eq) to the vial.

  • Seal the vessel and heat the reaction to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 2-12 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

II. Esterification: Accessing Another Key Functional Group

Ester derivatives of thiazole carboxylic acids are valuable intermediates and are found in numerous biologically active molecules.[14]

Protocol 3: Classic Fischer Esterification

This is a straightforward, acid-catalyzed method suitable for robust thiazole systems and simple alcohols.

  • Objective: To synthesize methyl or ethyl esters of thiazole carboxylic acids.

  • Rationale: The reaction is an equilibrium process. Using the alcohol as the solvent (a large excess) and an acid catalyst drives the equilibrium towards the ester product.[15]

Materials:

  • Thiazole-X-carboxylic acid (1.0 eq)

  • Methanol or Ethanol (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (catalytic, ~5 mol%)

  • Saturated aq. NaHCO₃

Procedure:

  • Suspend or dissolve the thiazole carboxylic acid in the desired alcohol (e.g., methanol for the methyl ester).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly and carefully add the catalytic amount of concentrated H₂SO₄ or SOCl₂. Caution: The addition is exothermic.

  • Remove the ice bath and heat the reaction mixture to reflux (65 °C for methanol) for 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Slowly pour the mixture into a beaker containing ice and saturated aq. NaHCO₃ to neutralize the acid. Stir until effervescence ceases.

    • Extract the aqueous mixture with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude ester is often pure enough for subsequent steps. If necessary, purify by flash column chromatography.

III. Conversion to Acid Chlorides: Gateway to High Reactivity

For the synthesis of esters or amides from particularly precious or unreactive nucleophiles, conversion of the carboxylic acid to the highly electrophilic acid chloride is an excellent strategy.[16][17][18]

Chlorinating Agents
ReagentFormulaPhaseByproductsKey Considerations
Thionyl ChlorideSOCl₂LiquidSO₂(g), HCl(g)Very common and effective. Gaseous byproducts drive the reaction to completion.[17][18][19] Reaction can be catalyzed by a drop of DMF.
Oxalyl Chloride(COCl)₂LiquidCO(g), CO₂(g), HCl(g)Milder than SOCl₂ and byproducts are all gaseous and volatile, simplifying removal. Often the reagent of choice for sensitive substrates.
Phosphorus PentachloridePCl₅SolidPOCl₃(l), HCl(g)Highly reactive but produces liquid POCl₃, which must be removed by distillation, complicating work-up.[18]
Protocol 4: Preparation of Thiazole Acyl Chloride using Thionyl Chloride

This protocol generates a thiazole acyl chloride for immediate use in a subsequent reaction.

  • Objective: To convert a thiazole carboxylic acid into its corresponding acyl chloride.

  • Rationale: Thionyl chloride is a powerful chlorinating agent. The formation of gaseous byproducts provides a strong thermodynamic driving force, ensuring high conversion.[19][20]

Materials:

  • Thiazole-X-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (2.0-5.0 eq, can be used as solvent)

  • Anhydrous Toluene or Dichloromethane (optional, as solvent)

  • One drop of anhydrous DMF (catalyst)

Procedure:

  • In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution), add the thiazole carboxylic acid.

  • Add thionyl chloride (either as the reagent in a solvent like toluene or as the solvent itself).

  • Add one drop of anhydrous DMF.

  • Heat the reaction mixture to reflux (typically ~80 °C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure. Caution: SOCl₂ is corrosive and moisture-sensitive. A vacuum trap is recommended.

    • The resulting crude acyl chloride is a solid or oil and is typically used immediately in the next step without further purification.

  • Next Step (Example: Amide formation): Dissolve the crude acyl chloride in anhydrous DCM, cool to 0 °C, and slowly add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like TEA or DIPEA (2.0 eq) in DCM.

G RCOOH Thiazole-COOH RCOCl Thiazole-COCl (Acyl Chloride) RCOOH->RCOCl SOCl2 SOCl₂ (or (COCl)₂) SOCl2->RCOCl Activation Amide Amide RCOCl->Amide Ester Ester RCOCl->Ester Amine Amine (R'NH₂) Amine->Amide Nucleophilic Acyl Substitution Alcohol Alcohol (R'OH) Alcohol->Ester Nucleophilic Acyl Substitution

Caption: The acyl chloride as a key intermediate for diverse functionalizations.

Conclusion

The functionalization of the carboxylic acid group on a thiazole ring is a fundamental and enabling transformation in organic synthesis. Mastery of the techniques presented—amide coupling, esterification, and acyl chloride formation—provides researchers with a powerful toolkit for molecular construction. By understanding the causality behind reagent choice and reaction conditions, scientists can navigate the synthetic challenges associated with diverse substrates and confidently build the complex thiazole-containing molecules that are vital to advancing drug discovery and materials science.

References

  • Synthesis of selected functionalized derivatives of thiaz... (2022, December 31). ResearchHub. Retrieved March 7, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved March 7, 2026, from [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PMC. Retrieved March 7, 2026, from [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (n.d.). Google Patents.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. (n.d.). Retrieved March 7, 2026, from [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). Advion, Inc. Retrieved March 7, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 7, 2026, from [Link]

  • New Trends in Peptide Coupling Reagents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. (2015, June 5). PubMed. Retrieved March 7, 2026, from [Link]

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Omega. Retrieved March 7, 2026, from [Link]

  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. (2020, April 17). Organic Letters - ACS Publications. Retrieved March 7, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved March 7, 2026, from [Link]

  • Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? (2014, November 24). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. Retrieved March 7, 2026, from [Link]

  • Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. (n.d.). Google Patents.
  • Synthetic method for 2-acetyl thiazole. (n.d.). Google Patents.
  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). (n.d.). Retrieved March 7, 2026, from [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube. Retrieved March 7, 2026, from [Link]

  • Polymorphism in metal complexes of thiazole-4-carboxylic acid. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Phenylthiazole-5-Carboxylic Acid for the Development of Novel Anti-Inflammatory Agents

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for a Privileged Scaffold in Inflammation Research Inflammation is a fundamental biological response to harmful stimuli...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Privileged Scaffold in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The demand for safer, more effective anti-inflammatory therapeutics is persistent, driving the exploration of novel chemical scaffolds. Within medicinal chemistry, the thiazole ring is recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds and FDA-approved drugs.[3] Thiazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

This guide focuses on the strategic use of the 4-phenylthiazole-5-carboxylic acid core. This scaffold represents a versatile starting point for analogue-based drug design, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[6][7][8] Its structural motifs have been explored for the inhibition of key inflammatory targets, such as cyclooxygenase (COX) enzymes, making it a high-interest platform for developing next-generation anti-inflammatory agents.[7][9]

Targeting the Inflammatory Cascade: Mechanism of Action

The development of inflammation is a complex network of cellular events and signaling molecules.[2] Effective therapeutic intervention requires precise targeting of critical nodes within this cascade. Derivatives of the 4-phenylthiazole-5-carboxylic acid scaffold can be rationally designed to interfere with several key pathways.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: COX-1 and COX-2 are the primary enzymes responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Thiazole derivatives have shown significant potential as COX inhibitors, with some demonstrating desirable selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially reducing gastrointestinal side effects.[4][5][9]

  • Suppression of Pro-Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) are potent cytokines that amplify the inflammatory response.[10] Compounds that can suppress the production or signaling of these cytokines are highly sought after.

  • Modulation of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[11] Inhibition of NF-κB activation is a key strategy for controlling inflammation, and cell-based assays often use this pathway as a readout for compound activity.[12]

Inflammatory_Cascade cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane & Cytosol cluster_enzymes Enzymatic Pathways cluster_signaling Intracellular Signaling cluster_nuclear Nuclear Events cluster_response Physiological Response Stimulus Cell Injury / Pathogen (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Activation AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PLA2->AA PGs Prostaglandins (PGE2) COX->PGs LTs Leukotrienes LOX->LTs Inflammation Pain, Edema, Fever, Redness PGs->Inflammation LTs->Inflammation IKK IKK Complex TLR4->IKK NFkB NF-κB Activation (p65/p50 Nuclear Translocation) IKK->NFkB Genes Pro-inflammatory Gene Transcription NFkB->Genes Cytokines TNF-α, IL-1β, IL-6 Genes->Cytokines Cytokines->Inflammation Inhibitor 4-Phenylthiazole-5- Carboxylic Acid Derivatives Inhibitor->COX Inhibitor->NFkB Inhibitor->Cytokines Production

Caption: Key nodes of the inflammatory cascade targeted by anti-inflammatory agents.

Part I: In Vitro Evaluation of Anti-Inflammatory Activity

Causality Statement: In vitro assays provide the foundational data for any drug discovery program. They are essential for initial screening, establishing a preliminary structure-activity relationship (SAR), and elucidating the mechanism of action in a controlled, cost-effective manner before committing to more complex and expensive in vivo studies.[13][14]

In_Vitro_Workflow start Synthesized 4-Phenylthiazole-5- Carboxylic Acid Derivatives assay1 Protocol 1: Cell-Free COX-1/COX-2 Inhibition Assay start->assay1 assay2 Protocol 2: LPS-Induced Cytokine Release in Macrophage Culture start->assay2 decision1 Potent & Selective COX-2 Inhibition? assay1->decision1 decision2 Significant Reduction in TNF-α / IL-6 / NO? assay2->decision2 fail Discard or Redesign Scaffold decision1->fail No pass Candidate for In Vivo Testing decision1->pass Yes decision2->fail No decision2->pass Yes

Caption: A streamlined workflow for the initial in vitro screening of compounds.

Protocol 1: Cell-Free Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified ovine COX-1 and human recombinant COX-2. The assay quantifies the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate, resulting in a colorimetric signal that is inversely proportional to COX inhibition. This is a fundamental screen for identifying NSAID-like mechanisms.[15]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • 96-well microplate

  • Plate reader (590-620 nm absorbance)

  • Test compounds (solubilized in DMSO) and positive control (e.g., Celecoxib)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) and all reagents according to the manufacturer's instructions.

  • Compound Plating: Add 10 µL of various concentrations of the test compound (e.g., 0.01 µM to 100 µM) to the wells of a 96-well plate. Include wells for vehicle control (DMSO) and a positive control.

  • Enzyme Addition: To each well, add 10 µL of either COX-1 or COX-2 enzyme solution containing heme.

  • Pre-incubation: Gently shake the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the arachidonic acid substrate solution and 50 µL of the TMPD colorimetric substrate solution to all wells.

  • Signal Detection: Immediately read the absorbance of the plate every minute for 5-10 minutes using a plate reader set to the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the data to the vehicle control (100% activity) and background (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Interpretation of Results: The IC50 values for both COX-1 and COX-2 are determined. A lower IC50 indicates higher potency. The COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2) is then calculated. A compound with an SI > 10 is generally considered COX-2 selective, which is a desirable trait for minimizing the risk of gastrointestinal side effects associated with COX-1 inhibition.

Protocol 2: Lipopolysaccharide (LPS)-Induced Pro-Inflammatory Mediator Suppression in Macrophages

Principle: This cell-based assay assesses the ability of a compound to suppress the inflammatory response in immune cells. Murine (RAW 264.7) or human (THP-1) macrophage cell lines are stimulated with Lipopolysaccharide (LPS), a potent inflammatory trigger from the cell wall of Gram-negative bacteria.[16][17] This stimulation activates intracellular signaling pathways (primarily via TLR4 and NF-κB), leading to the production and release of key pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[11][12] A successful anti-inflammatory compound will reduce the levels of these mediators in a dose-dependent manner.

Materials:

  • RAW 264.7 or THP-1 macrophage cells

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS).[16]

  • LPS from E. coli

  • Test compounds and positive control (e.g., Dexamethasone)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for Nitric Oxide (NO) quantification

Step-by-Step Methodology:

  • Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the old media and add fresh media containing various concentrations of the test compounds. Incubate for 1-2 hours. This step allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.

  • LPS Stimulation: Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.

  • Quantification of Mediators:

    • TNF-α and IL-6: Use commercial ELISA kits to measure the concentration of these cytokines in the collected supernatants, following the manufacturer's protocol precisely.

    • Nitric Oxide (NO): Mix an equal volume of supernatant with Griess Reagent. After a 15-minute incubation at room temperature, measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage inhibition of each mediator's production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of each mediator.

Data Presentation: Sample Results Table

Compound Concentration (µM)% Inhibition of TNF-α (± SEM)% Inhibition of IL-6 (± SEM)% Inhibition of NO (± SEM)
0.112.5 ± 2.18.9 ± 1.515.3 ± 3.0
1.048.2 ± 4.541.7 ± 3.855.1 ± 4.2
10.089.6 ± 3.185.3 ± 2.992.4 ± 1.8
IC50 (µM) 1.1 1.4 0.8

Interpretation of Results: A dose-dependent reduction in TNF-α, IL-6, and NO demonstrates that the compound has potent anti-inflammatory effects at the cellular level. This activity suggests interference with key inflammatory signaling pathways, such as the NF-κB pathway, which controls the transcription of the genes for these mediators.[11][12]

Part II: In Vivo Efficacy Assessment

Causality Statement: While in vitro assays are crucial for initial screening, they cannot replicate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics within a living organism. In vivo models are therefore indispensable for validating a compound's therapeutic efficacy and assessing its overall physiological effect.[1][18]

In_Vivo_Workflow start Lead Compound from In Vitro Screening protocol Protocol 3: Carrageenan- Induced Paw Edema Model start->protocol grouping Animal Grouping (Vehicle, Positive Control, Test Compound Doses) protocol->grouping dosing Compound Administration (e.g., Oral Gavage) grouping->dosing induction Subplantar Injection of 1% Carrageenan dosing->induction measurement Measure Paw Volume with Plethysmometer at 0, 1, 2, 3, 4 hours induction->measurement analysis Calculate % Edema Inhibition vs. Vehicle measurement->analysis outcome Efficacy Confirmed? analysis->outcome success Proceed to Advanced Models / PK-PD Studies outcome->success Yes fail Re-evaluate / Optimize Scaffold outcome->fail No

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

Principle: The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted assay for screening the acute anti-inflammatory activity of novel compounds.[19][20] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[19] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the overproduction of prostaglandins, involving the upregulation of COX-2.[19] The ability of a test compound to reduce the resulting paw swelling (edema) is a direct measure of its anti-inflammatory efficacy in vivo.[21][22]

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Carrageenan (1% w/v solution in sterile saline)

  • Digital Plethysmometer or calipers for paw volume measurement

  • Test compound and positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Step-by-Step Methodology:

  • Acclimatization and Grouping: Allow animals to acclimatize for at least one week. Randomly divide them into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin)

    • Group III-V: Test Compound at low, medium, and high doses.

  • Baseline Measurement (V₀): Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.[19]

  • Compound Administration: Administer the respective compounds or vehicle to each group via the chosen route (typically oral gavage, p.o.). This is done 60 minutes before the carrageenan injection to allow for absorption.[19]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[19][21]

  • Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[21][22]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the mean edema for each group.

    • Calculate the Percentage Inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100

Data Presentation: Sample Results Table

GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL ± SEM) at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control-0.85 ± 0.05-
Indomethacin100.38 ± 0.03 55.3
Test Compound100.65 ± 0.0623.5
Test Compound300.42 ± 0.0450.6
Test Compound1000.31 ± 0.03**63.5
*Statistically significant difference from Vehicle Control (p < 0.01) is denoted by *.

Interpretation of Results: A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control group indicates that the test compound possesses potent acute anti-inflammatory activity in vivo. Comparing the efficacy to a known standard like Indomethacin provides a benchmark for its potency. Significant inhibition during the late phase (3-4 hours) often suggests a mechanism involving the inhibition of prostaglandin synthesis, corroborating positive results from the in vitro COX assay.[19]

Conclusion and Future Directions

The 4-phenylthiazole-5-carboxylic acid scaffold serves as an excellent foundation for the development of novel anti-inflammatory agents. The protocols detailed herein provide a systematic, multi-tiered approach to guide the discovery process, from initial mechanism-based in vitro screening to whole-organism efficacy validation. Compounds demonstrating potent and selective COX-2 inhibition, significant suppression of pro-inflammatory cytokines, and robust efficacy in the carrageenan-induced paw edema model warrant further investigation. Subsequent steps in the drug development pipeline would include more advanced chronic inflammation models (e.g., adjuvant-induced arthritis), comprehensive pharmacokinetic/pharmacodynamic (PK/PD) relationship studies, and rigorous safety toxicology assessments. By logically applying these validated protocols, researchers can efficiently identify and optimize promising new therapeutic candidates for the treatment of inflammatory diseases.

References

  • Winter CA, Risley EA, Nuss GW. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med, 111:544–547. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Preclinical CRO Services. [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(2), 331–338. [Link]

  • Bio-protocol. (2017). Carrageenan-induced paw edema assay. Bio-protocol, 7(16), e2512. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Gautam, M. K., & Goel, R. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 689-705. [Link]

  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. CrownBio Blog. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. IIVS. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Yoon, J. H., & Baek, S. J. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Journal of pharmacological and toxicological methods, 67(1), 37-46. [Link]

  • Singh, K., et al. (2024). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]

  • Bendi, A., Kaushik, M. P., & Raghav, N. (Eds.). (2024). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science. [Link]

  • Wang, S., & Wang, Z. J. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in molecular biology (Clifton, N.J.), 998, 247–263. [Link]

  • Porwal, P., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-155. [Link]

  • Singh, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Sharma, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. [Link]

  • Singh, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of enzyme inhibition and medicinal chemistry, 24(3), 890–897. [Link]

  • Gouveia-Figueira, S., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 283, 117009. [Link]

  • D'Souza, K., & Telvekar, V. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Kumar, S., et al. (2014). Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate. [Link]

  • Chen, H., et al. (2025). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. International Journal of Molecular Sciences, 26(19), 15000. [Link]

  • Li, Y., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular medicine reports, 17(4), 5443–5450. [Link]

  • Tucureanu, M. M., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International journal of nanomedicine, 12, 8715–8728. [Link]

  • Resch, W., et al. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers in Immunology, 12, 624510. [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30000–30015. [Link]

  • Abdelazeem, A. H., et al. (2015). Synthesis and evaluation of novel diphenylthiazole derivatives as potential anti-inflammatory agents. Medicinal Chemistry Research, 24(10), 3681–3695. [Link]

  • Akhtar, M. J., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid" a Novel Thiazole Compound, Ameliorates Insulin Sensitivity and Hyperlipidaemia in Streptozotocin-Induced Diabetic Rats: Plausible Role of Inflammatory and Oxidative Stress Markers. Biomedicine & pharmacotherapy, 95, 1232–1241. [Link]

  • Semantic Scholar. (n.d.). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2. Semantic Scholar. [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30000-30015. [Link]

  • Kairytė, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 26(10), 8000. [Link]

  • Stankova, I., et al. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(23), 8201. [Link]

  • Li, J., et al. (2025). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. [Link]

  • Rahman, M. M., et al. (2024). Exploring the Potential of Natural-like Compounds as TNF- α Inhibitors: An In-silico Approach. Biointerface Research in Applied Chemistry, 14(2), 145. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of PPARγ Agonists

Abstract This document provides a comprehensive guide for the synthesis of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists, a critical class of compounds in metabolic disease research and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists, a critical class of compounds in metabolic disease research and drug development. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offers practical insights into reaction optimization, and establishes self-validating protocols through rigorous in-process and final characterization. We present a detailed, step-by-step synthetic workflow for Rosiglitazone, a representative member of the thiazolidinedione (TZD) class, to serve as an actionable template for researchers. The protocols are designed for professionals in chemical synthesis and drug development, emphasizing safety, reproducibility, and high-purity outcomes.

Introduction: The Rationale for PPARγ Agonist Synthesis

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in regulating adipogenesis, glucose metabolism, and inflammation. Its activation by agonist molecules, particularly those from the thiazolidinedione (TZD) class, can significantly improve insulin sensitivity, making it a key target for the development of therapeutics for type 2 diabetes mellitus.

The synthesis of novel PPARγ agonists remains a highly active area of research. The goal is to develop next-generation compounds with improved efficacy, reduced side effects, and potentially new therapeutic applications beyond diabetes, such as in certain cancers and inflammatory diseases. A robust and flexible synthetic strategy is paramount for creating libraries of analogues for structure-activity relationship (SAR) studies.

This guide focuses on the foundational chemistry required to construct the TZD pharmacophore, a common feature in many potent PPARγ agonists.

Core Synthetic Strategies: Building the Thiazolidinedione Scaffold

The synthesis of TZD-based PPARγ agonists typically revolves around two key bond formations: the creation of the thiazolidinedione headgroup and its subsequent linkage to a variable aryl side-chain. A common and effective approach is the Knoevenagel condensation.

General Workflow for TZD Synthesis

The overall process can be visualized as a multi-step sequence, beginning from commercially available starting materials and culminating in a final, purified active pharmaceutical ingredient (API).

G cluster_0 Part 1: Side-Chain Synthesis cluster_1 Part 2: Headgroup Synthesis & Coupling cluster_2 Part 3: Final Product A Aromatic Starting Material (e.g., 2-Fluoro-pyridine) B Nucleophilic Aromatic Substitution (SNAr) (e.g., with N-ethylethanolamine) A->B C Activation of Hydroxyl Group (e.g., Mesylation or Halogenation) B->C E Alkylation / Coupling Reaction (e.g., Williamson Ether Synthesis) C->E D Thiazolidine-2,4-dione D->E F Intermediate Product E->F G Final Purification (Recrystallization / Chromatography) F->G H Characterization (NMR, MS, HPLC) (Purity & Identity Confirmation) G->H I Final PPARγ Agonist (e.g., Rosiglitazone) H->I

Caption: General synthetic workflow for TZD-based PPARγ agonists.

Detailed Protocol: Synthesis of Rosiglitazone

This section provides a detailed, three-step protocol for the synthesis of Rosiglitazone. This method is adapted from established literature procedures and is designed to be robust and scalable for laboratory settings.

Safety Precautions:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Sodium hydride (NaH) is highly reactive with water and flammable. Handle with extreme care under an inert atmosphere.

  • Pyridine and Dimethylformamide (DMF) are toxic. Avoid inhalation and skin contact.

Step 1: Synthesis of 2-(N-methyl-N-(2-pyridyl)amino)ethanol

This step involves a nucleophilic aromatic substitution reaction where the amine group of N-methylethanolamine displaces the fluorine atom on the pyridine ring.

  • Rationale: Pyridine is used as a base to neutralize the HF generated during the reaction, driving the equilibrium towards the product. The reaction is run at an elevated temperature to overcome the activation energy of the SNAr reaction.

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoropyridine97.0910.0 g0.103
N-Methylethanolamine75.119.28 g0.124
Pyridine79.1050 mL-

Protocol:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Fluoropyridine (10.0 g, 0.103 mol) and pyridine (50 mL).

  • Add N-methylethanolamine (9.28 g, 0.124 mol) dropwise to the solution.

  • Heat the reaction mixture to reflux (approx. 115°C) and maintain for 16-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the pyridine under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a viscous oil. The product is often used in the next step without further purification.

Step 2: Synthesis of 2-[N-methyl-N-(2-pyridyl)amino]ethyl methanesulfonate

The hydroxyl group of the intermediate is activated by converting it to a good leaving group (mesylate) to facilitate the subsequent coupling reaction.

  • Rationale: The mesyl group is an excellent leaving group, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack by the deprotonated thiazolidinedione in the next step. Triethylamine acts as a base to quench the HCl generated.

ReagentMolar Mass ( g/mol )QuantityMoles
2-(N-methyl-N-(2-pyridyl)amino)ethanol152.2015.7 g0.103
Dichloromethane (DCM)-150 mL-
Triethylamine (TEA)101.1915.0 mL0.108
Methanesulfonyl chloride (MsCl)114.558.7 mL0.113

Protocol:

  • Dissolve the crude product from Step 1 (15.7 g, 0.103 mol) in dichloromethane (150 mL) in a 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (15.0 mL, 0.108 mol) slowly.

  • Add methanesulfonyl chloride (8.7 mL, 0.113 mol) dropwise over 20 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 50 mL of cold water.

  • Separate the organic layer, and wash it sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylate intermediate.

Step 3: Synthesis of Rosiglitazone

This is the final coupling step where the thiazolidinedione headgroup is alkylated with the prepared side-chain via a Williamson ether synthesis-type reaction.

  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the thiazolidine-2,4-dione at the N-H position, forming a potent nucleophile. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the SN2 reaction.

ReagentMolar Mass ( g/mol )QuantityMoles
Thiazolidine-2,4-dione117.1512.0 g0.103
Sodium Hydride (60% dispersion in oil)40.004.5 g0.113
Anhydrous Dimethylformamide (DMF)-150 mL-
Mesylate from Step 2230.2823.7 g0.103

Protocol:

  • To a dry 500 mL three-neck flask under an inert atmosphere, add sodium hydride (4.5 g, 0.113 mol) and wash with dry hexanes (2 x 20 mL) to remove the mineral oil.

  • Carefully decant the hexanes and add anhydrous DMF (150 mL).

  • Cool the suspension to 0°C.

  • Add thiazolidine-2,4-dione (12.0 g, 0.103 mol) portion-wise, controlling the hydrogen gas evolution. Stir until the effervescence ceases (approx. 1 hour).

  • Prepare a solution of the mesylate from Step 2 (23.7 g, 0.103 mol) in 50 mL of anhydrous DMF.

  • Add the mesylate solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

  • Monitor the reaction completion by TLC.

  • Cool the mixture and carefully pour it into 500 mL of ice-cold water.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (3 x 100 mL).

  • Purification: Recrystallize the crude solid from ethanol or isopropanol to yield pure Rosiglitazone as a white to off-white solid.

  • Dry the final product in a vacuum oven at 40-50°C.

Characterization and Quality Control

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The observed shifts and coupling constants should match reference spectra for Rosiglitazone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the compound. The observed m/z value should correspond to the calculated value for the molecular ion [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A high-purity sample (>98%) is typically required for biological assays. A standard protocol would involve a C18 reverse-phase column with a gradient of acetonitrile and water.

  • Melting Point: The melting point of the synthesized compound should be determined and compared to the literature value (approx. 155-158°C for the free base). A sharp melting point range is indicative of high purity.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; Insufficient reflux time or temperature.Ensure proper reflux temperature is maintained. Extend reaction time and monitor by TLC.
Incomplete mesylation in Step 2 Moisture in the reaction; Degradation of MsCl.Use anhydrous solvents and reagents. Use fresh, high-quality methanesulfonyl chloride.
Formation of multiple byproducts in Step 3 Reaction temperature too high; Non-anhydrous conditions.Maintain strict temperature control. Ensure all glassware is oven-dried and DMF is anhydrous.
Difficulty in precipitation/crystallization Product is too soluble in the water/solvent mixture.Cool the solution for a longer period. Try adding a small seed crystal. Change the recrystallization solvent.

Visualization of the Rosiglitazone Synthesis Pathway

G A 2-Fluoropyridine R1 Pyridine, Reflux B N-Methylethanolamine C Intermediate 1 R2 TEA, DCM, 0°C D Methanesulfonyl chloride E Intermediate 2 (Mesylate) R3 1. NaH, DMF 2. Heat F Thiazolidine-2,4-dione G Rosiglitazone R1->C R2->E R3->G

Caption: Reaction scheme for the synthesis of Rosiglitazone.

References

  • Title: The PPARγ health effects. A complex story of trade-offs and opportunities. Source: Metabolism - Clinical and Experimental URL: [Link]

  • Title: A novel synthesis of rosiglitazone Source: Journal of the Serbian Chemical Society URL: [Link]

  • Title: An Improved and Efficient Process for the Synthesis of Rosiglitazone and Its Maleate Salt Source: Organic Process Research & Development URL: [Link]

  • Title: Peroxisome Proliferator-Activated Receptor (PPAR) Source: STATPearls URL: [Link]

  • Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 4-Phenylthiazole-5-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-phenylthiazole-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-phenylthiazole-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The following question-and-answer format directly addresses common issues encountered during this synthesis, providing in-depth explanations and actionable solutions to improve your reaction yields and product purity.

I. Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction yield for 4-phenylthiazole-5-carboxylic acid is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the synthesis of 4-phenylthiazole-5-carboxylic acid, typically achieved via a Hantzsch-type thiazole synthesis followed by hydrolysis, can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the key areas to focus on:

  • Purity of Starting Materials: The quality of your reactants is paramount.

    • α-Haloketone (e.g., ethyl 2-chloro-3-oxobutanoate or similar): These reagents can degrade over time. Ensure you are using a fresh or properly stored batch.[2]

    • Thioamide (e.g., Thiobenzamide): Impurities in the thioamide can lead to significant side reactions, consuming your starting materials and complicating purification.[2] It is advisable to check the purity of your thioamide by melting point or NMR before use.

  • Reaction Conditions for Thiazole Formation: The Hantzsch thiazole synthesis is sensitive to reaction parameters.

    • Temperature: While many Hantzsch syntheses require heating to proceed at an optimal rate, excessive heat can promote the formation of byproducts.[2] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) and adjust the temperature accordingly.

    • Solvent: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used. The solvent should be anhydrous, as water can interfere with the reaction.

    • Reaction Time: Insufficient or excessive reaction time can negatively impact your yield. Again, TLC is your best tool for determining the optimal reaction duration.

  • Hydrolysis Step: The conversion of the resulting ester to the carboxylic acid is a critical final step.

    • Incomplete Hydrolysis: Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH) and allowing adequate time for the reaction to go to completion. Monitoring by TLC is essential.

    • Degradation of the Product: The thiazole ring can be sensitive to harsh basic conditions and high temperatures. Milder hydrolysis conditions, such as using lithium hydroxide (LiOH) at room temperature, can sometimes improve the yield.

  • Work-up and Purification: Product loss during isolation and purification is a common issue.

    • Precipitation: The carboxylic acid product is often isolated by acidifying the reaction mixture to precipitate the product. Ensure the pH is adjusted correctly to the isoelectric point of your molecule to maximize precipitation.

    • Recrystallization: While recrystallization is excellent for purification, it can lead to significant product loss if the solvent system is not optimized. Experiment with different solvent mixtures to find one that provides good recovery.

Question 2: I am observing multiple spots on my TLC plate after the initial thiazole synthesis. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Formation of Isomeric Impurities: Under certain conditions, particularly acidic ones, the formation of 2-imino-2,3-dihydrothiazoles can occur.[1] Maintaining neutral or slightly basic conditions during the Hantzsch reaction can help to minimize this side product.

  • Self-Condensation of the α-Haloketone: α-Haloketones can undergo self-condensation, especially in the presence of a base. This can be minimized by adding the thioamide to the reaction mixture before any base, or by slowly adding the base to the mixture of the α-haloketone and thioamide.

  • Formation of Bis-thiazoles: If your starting materials have multiple reaction sites, the formation of bis-thiazoles is a possibility.[1] Careful control of stoichiometry is crucial in these cases.

To minimize side reactions, consider the following:

  • Stoichiometry: Ensure the molar ratio of your reactants is correct. A slight excess of the thioamide is sometimes used to ensure complete consumption of the α-haloketone.

  • Order of Addition: The order in which you add your reagents can influence the reaction pathway. Experiment with adding the thioamide to the α-haloketone before the solvent or vice versa.

  • Temperature Control: As mentioned, avoid excessive heat which can promote side reactions.[2]

Below is a diagram illustrating the main reaction pathway and a common side reaction.

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Intermediate Thiazoline Intermediate Reactants->Intermediate Cyclization Product 4-Phenylthiazole-5-carboxylate Ester Intermediate->Product Dehydration Side_Product Self-Condensation Product Side_Reactant α-Haloketone (Excess Base) Side_Reactant->Side_Product

Caption: Main reaction pathway and a potential side reaction in Hantzsch thiazole synthesis.

Question 3: My product is difficult to isolate and purify. What are some effective work-up and purification strategies?

Answer:

Challenges in product isolation and purification can often be overcome with adjustments to your procedures.

  • Work-up:

    • Precipitation by pH Adjustment: After hydrolysis, the product is typically in its salt form (carboxylate). To precipitate the carboxylic acid, the pH of the aqueous solution needs to be carefully lowered by adding an acid (e.g., HCl). The target pH should be around the pKa of the carboxylic acid, which you may need to determine experimentally for optimal precipitation.

    • Extraction: If the product does not precipitate well, you may need to perform a liquid-liquid extraction. After acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallization: This is the most common method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system. An ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. Common solvents to try for this class of compounds include ethanol, methanol, acetic acid, or mixtures with water.

    • Column Chromatography: If recrystallization fails to provide a pure product, column chromatography on silica gel is a powerful alternative. You will need to determine an appropriate eluent system, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to elute your product.

The following table summarizes some troubleshooting tips for isolation and purification:

Problem Possible Cause Suggested Solution
Low recovery after precipitation Incorrect pH for precipitation.Determine the optimal pH for precipitation experimentally using small aliquots.
Product is too soluble in the aqueous phase.Perform a liquid-liquid extraction with a suitable organic solvent.
Oily product instead of solid Impurities are preventing crystallization.Attempt to purify a small sample by column chromatography to obtain a seed crystal.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Poor separation during recrystallization Inappropriate solvent system.Screen a variety of solvents and solvent mixtures.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. The mechanism begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[2]

Q2: Are there "greener" or more environmentally friendly methods for this synthesis?

A2: Yes, significant progress has been made in developing more sustainable synthetic routes. These include one-pot multi-component reactions, the use of recyclable catalysts, solvent-free conditions, and energy-efficient techniques like ultrasound and microwave irradiation.[3][4]

Q3: Can I use microwave-assisted synthesis for this reaction?

A3: Absolutely. Microwave-assisted synthesis has been shown to dramatically increase yields and reduce reaction times for the Hantzsch thiazole synthesis.[5][6] The focused heating often leads to cleaner reactions with fewer side products.

Q4: How do I hydrolyze the ethyl ester to the carboxylic acid without degrading the product?

A4: While strong bases like NaOH and KOH at elevated temperatures are effective, they can sometimes lead to degradation. For sensitive substrates, consider using milder conditions. For example, a mixture of aqueous sodium hydroxide in ethanol and tetrahydrofuran can be used for hydrolysis.[7] Another option is to use lithium hydroxide (LiOH) in a mixture of THF and water at room temperature, which is often a gentler method.

Q5: What are some typical yields I can expect for this synthesis?

A5: With an optimized protocol, yields for the Hantzsch thiazole synthesis can be quite high, often exceeding 80-90%.[3] However, the subsequent hydrolysis step can sometimes result in lower overall yields. A well-optimized two-step process should realistically yield 60-80% of the final carboxylic acid product.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-phenylthiazole-5-carboxylate (Hantzsch Reaction)

Materials:

  • Ethyl 2-chloro-3-phenyl-3-oxopropanoate (1 equivalent)

  • Thiobenzamide (1.1 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-chloro-3-phenyl-3-oxopropanoate and thiobenzamide.

  • Add anhydrous ethanol to the flask (approximately 5-10 mL per gram of the α-haloketone).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.[2]

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.

Protocol 2: Hydrolysis to 4-Phenylthiazole-5-carboxylic Acid

Materials:

  • Ethyl 4-phenylthiazole-5-carboxylate (1 equivalent)

  • Sodium hydroxide (2-3 equivalents)

  • Ethanol

  • Water

  • Hydrochloric acid (e.g., 1 M or 2 M)

  • Beaker

  • Magnetic stirrer

Procedure:

  • Dissolve the crude ethyl 4-phenylthiazole-5-carboxylate in ethanol in a beaker.

  • In a separate container, prepare a solution of sodium hydroxide in water.

  • Add the sodium hydroxide solution to the ethanolic solution of the ester with stirring.

  • Heat the mixture gently (e.g., to 50-60 °C) and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly add hydrochloric acid to the mixture with stirring until the pH is acidic (typically pH 2-3). A precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining salts.

  • Dry the product in a vacuum oven to obtain the crude 4-phenylthiazole-5-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

IV. Visualization of the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of 4-phenylthiazole-5-carboxylic acid.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (α-Haloketone, Thioamide) Start->Check_Purity Optimize_Hantzsch Optimize Hantzsch Reaction Conditions (Temperature, Solvent, Time) Check_Purity->Optimize_Hantzsch Purity OK Success Yield Improved Check_Purity->Success Impurity Found & Rectified Optimize_Hydrolysis Optimize Hydrolysis Step (Base, Temperature, Time) Optimize_Hantzsch->Optimize_Hydrolysis Yield Still Low Optimize_Hantzsch->Success Yield Improved Improve_Workup Improve Work-up and Purification (Precipitation pH, Recrystallization Solvent) Optimize_Hydrolysis->Improve_Workup Yield Still Low Optimize_Hydrolysis->Success Yield Improved Improve_Workup->Success Yield Improved

Caption: A systematic workflow for troubleshooting low yields in the synthesis of 4-phenylthiazole-5-carboxylic acid.

V. References

  • BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions. Retrieved from

  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved from

  • BenchChem. (n.d.). Optimization of Hantzsch thiazole synthesis reaction conditions. Retrieved from

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from

  • (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Retrieved from

  • ResearchGate. (n.d.). Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and.... Retrieved from

  • BenchChem. (n.d.). Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives. Retrieved from

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from

  • PMC. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol.... Retrieved from

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • PMC. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Retrieved from

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Phenylthiazole-5-carboxylic acid. Retrieved from

  • SSRN. (n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Retrieved from

  • Asian Journal of Green Chemistry. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Retrieved from

  • New Drug Approvals. (2016). thiazole derivative. Retrieved from

  • PMC. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Retrieved from

  • (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from

  • (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from

  • ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from

  • (2016). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Retrieved from

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Retrieved from

  • (n.d.). Synthesis of some 2-arylamino-4-phenylthiazole-5-acetic acids and esters as potent NSAIDs. Retrieved from

  • ChemicalBook. (n.d.). 4-Methylthiazole-5-carboxylic acid synthesis. Retrieved from

Sources

Optimization

Technical Support Center: 4-Phenylthiazole-5-carboxylic Acid

Welcome to the technical support center for 4-phenylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-phenylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-phenylthiazole-5-carboxylic acid?

The impurity profile largely depends on the synthetic route employed, which is often a variation of the Hantzsch thiazole synthesis.[1] Common impurities can be categorized as:

  • Unreacted Starting Materials: Residual α-haloketones (e.g., 2-bromoacetophenone derivatives) and the thioamide source (e.g., thioformamide).

  • Reaction Intermediates: Incomplete hydrolysis of an ester precursor (e.g., ethyl 4-phenylthiazole-5-carboxylate) is a frequent issue, leading to contamination with the corresponding ester.[2]

  • Side-Products: Over-reaction or alternative reaction pathways can generate byproducts. For instance, if the synthesis starts from the corresponding amide, incomplete conversion can leave residual 4-phenylthiazole-5-carboxamide.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., ethanol, dimethylformamide) and reagents like acids or bases used for pH adjustment.

Q2: What are the primary purification methods for this compound, and how do I choose the right one?

The three primary methods for purifying 4-phenylthiazole-5-carboxylic acid are Acid-Base Extraction, Recrystallization, and Column Chromatography. The choice depends on the nature and quantity of impurities, as well as the scale of your synthesis.

  • Acid-Base Extraction: This is the most powerful technique for separating carboxylic acids from neutral or basic impurities. It is highly recommended as a first-line purification step for crude material.

  • Recrystallization: Ideal for removing small amounts of impurities from a relatively pure solid. Its effectiveness is contingent on finding a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Column Chromatography: This method is used when other methods fail, particularly for separating compounds with very similar properties (e.g., the desired acid from an acidic byproduct). However, chromatography of carboxylic acids can be challenging.[4][5]

Below is a decision-making workflow to guide your choice.

G start Crude 4-Phenylthiazole-5- carboxylic Acid check_impurities Are major impurities neutral or basic? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes is_solid Is the product a solid with >90% purity? check_impurities->is_solid No acid_base->is_solid recrystallize Recrystallize is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No check_purity_final Assess Purity (TLC, HPLC, NMR) recrystallize->check_purity_final end Pure Product check_purity_final->end chromatography->check_purity_final

Caption: Purification Strategy Decision Workflow.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques provides the most comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method to qualitatively monitor the progress of a purification and check for the presence of impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., ≥97%).[6] A reverse-phase C18 column is often suitable.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Troubleshooting Guide: Step-by-Step Protocols & Solutions

This section provides detailed protocols for the primary purification methods and addresses specific issues you may encounter.

Method 1: Acid-Base Extraction

Scientific Principle: This technique exploits the acidic nature of the carboxylic acid group (pKa ≈ 4-5). By treating the crude product with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding sodium carboxylate salt. This salt is highly soluble in water, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[8]

  • Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, frequently venting to release CO₂ gas produced during the acid-base reaction.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts.

  • Washing (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ≈ 2, check with pH paper). A precipitate of the pure carboxylic acid should form.[9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase A Crude Product Dissolved (Acid + Neutral Impurities) B Add aq. NaHCO₃ Shake & Vent A->B C Organic Layer: Neutral Impurities B->C Separate Layers D Aqueous Layer: Sodium 4-phenylthiazole-5-carboxylate (Water Soluble Salt) B->D Separate Layers E Add 1M HCl until pH ~2 Cool in Ice Bath D->E F Precipitate: Pure Carboxylic Acid E->F G Filter & Dry F->G

Caption: Detailed Workflow for Acid-Base Extraction.

IssuePossible Cause(s)Recommended Solution(s)
Emulsion forms during extraction Vigorous shaking; presence of insoluble particulates.Allow the funnel to stand undisturbed for a longer period. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. Filter the crude solution before extraction if particulates are visible.
Product does not precipitate upon acidification The product is too soluble in water; insufficient acid was added.Continue adding acid to ensure pH is ~2. If it still doesn't precipitate, extract the acidified aqueous solution with a fresh organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer.
Low Recovery Incomplete extraction into the aqueous phase; product is somewhat soluble in acidified water.Perform more extractions (e.g., 4-5 times) with the basic solution. Ensure the aqueous phase is thoroughly chilled before and during filtration to minimize solubility losses.
Method 2: Recrystallization

Scientific Principle: This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below, while impurities remain either fully soluble or insoluble at all temperatures.

  • Solvent Selection: Choose a suitable solvent or solvent pair (see table below).

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to just achieve complete dissolution.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

SolventBoiling Point (°C)Comments
Ethanol/Water VariableA common and effective solvent pair. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Clarify with a few drops of hot ethanol and cool.
Methanol/Water VariableSimilar to ethanol/water, often used for polar compounds. A described method involves dissolving in hot methanol and adding water dropwise.[2]
Acetic Acid 118Can be a good solvent for carboxylic acids, but difficult to remove completely.
Benzene/Toluene 80 / 111Sometimes used for recrystallizing aromatic acids, though requires careful handling due to toxicity.[3]
IssuePossible Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Use a lower-boiling point solvent. Re-heat the oiled solution, add more solvent, and allow it to cool more slowly.
No crystals form upon cooling The solution is not supersaturated; the chosen solvent is too effective.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal from a previous batch.
Low Recovery Too much solvent was used; the compound has significant solubility even in the cold solvent.Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled (e.g., in a freezer) before filtration.
Method 3: Column Chromatography

Scientific Principle: The crude mixture is passed through a column packed with a stationary phase (typically silica gel). A liquid mobile phase (eluent) flows through the column, and components of the mixture separate based on their differential partitioning between the stationary and mobile phases. For carboxylic acids, which are polar, a polar stationary phase like silica is used.

IssuePossible Cause(s)Recommended Solution(s)
Compound streaks or "tails" on TLC/column The carboxylic acid is partially ionized on the slightly acidic silica gel, leading to poor band shape.Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.[4][5] This suppresses the deprotonation of your compound, making it less polar and causing it to elute as a sharper band.
Product does not elute from the column The eluent is not polar enough; the compound is irreversibly adsorbed.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If the product still does not elute, a mobile phase containing methanol may be required.
Poor separation from a close-running impurity The chosen eluent system has insufficient resolving power.Use a shallower polarity gradient during elution. Try a different solvent system entirely (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).

References

  • New Drug Approvals. Thiazole derivative.[Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[Link]

  • PMC. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[Link]

  • Dovepress. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ.[Link]

  • SIELC Technologies. Separation of 4-Phenyl-5-tetradecylthiazol-2-amine on Newcrom R1 HPLC column.[Link]

  • Chemistry LibreTexts. 2.1: Separation of an Unknown Mixture by Acid/Base Extraction.[Link]

  • Google Patents.CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • ResearchGate. A Systematic Review On Thiazole Synthesis And Biological Activities.[Link]

  • ResearchGate. Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives.[Link]

  • Reddit. Isolation of a Carboxylic acid : r/chemhelp.[Link]

  • Hindawi. Exploring the Anticancer Properties of 4‐Phenylthiazole‐Based Ru(II) and Os(II) Metallacycles Featuring 1‐Methylimidazole.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 4-Phenylthiazole-5-Carboxylic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 4-phenylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-phenylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this important heterocyclic compound. The following information is curated to provide practical, experience-driven insights and troubleshooting strategies in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-phenylthiazole-5-carboxylic acid and its derivatives?

A1: The most prevalent and well-established method for synthesizing the thiazole ring system is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[2][4] For the synthesis of 4-phenylthiazole-5-carboxylic acid, the key starting materials are generally a derivative of α-halo-β-ketoester (like ethyl 2-chloroacetoacetate or a related bromo-variant) and thiobenzamide. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Q2: I'm seeing a low yield in my initial lab-scale Hantzsch synthesis. What are the likely causes?

A2: Low yields at the lab scale can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.[5]

  • Stoichiometry: An incorrect molar ratio of reactants can result in incomplete conversion of the limiting reagent.

  • pH Control: The reaction can be sensitive to pH, with acidic conditions sometimes leading to the formation of isomeric impurities.[5][6]

Q3: Are there greener or more efficient alternatives to the classical Hantzsch synthesis?

A3: Yes, significant advancements have been made to develop more environmentally friendly and efficient protocols. These include:

  • One-Pot, Multi-Component Reactions: These methods combine multiple reaction steps into a single pot, reducing solvent waste and purification steps.[7][8]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[9][10][11]

  • Ultrasonic Irradiation: Similar to microwave synthesis, ultrasound can be used to accelerate the reaction.[7]

  • Use of Recyclable Catalysts: Heterogeneous catalysts, such as silica-supported tungstosilicic acid, can be used to promote the reaction and are easily recovered and reused.[3][7]

Troubleshooting Guide for Scale-Up Challenges

Challenge 1: Inconsistent Reaction Profile and Impurity Formation at Scale

Q: My reaction, which was clean in the lab, is now showing significant byproduct formation and inconsistent conversion rates during pilot-scale production. Why is this happening and how can I fix it?

A: This is a common challenge when transitioning from benchtop to larger reactors. The primary culprit is often inadequate control over mass and heat transfer.

Causality Explained: The Hantzsch thiazole synthesis is an exothermic reaction. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, leading to localized "hot spots." These elevated temperatures can accelerate side reactions, such as the formation of isomeric impurities or degradation of starting materials and product. Similarly, inefficient mixing can lead to localized high concentrations of reactants, which can also promote the formation of byproducts.

Troubleshooting Protocol:

  • Controlled Reagent Addition: Instead of adding the α-haloketone all at once, implement a controlled, slow addition using a dosing pump. This will help to manage the exotherm.

  • Jacketed Reactor with Efficient Cooling: Ensure your reactor has a well-functioning cooling jacket and that the heat transfer fluid is at an appropriate temperature to actively cool the reaction.

  • Optimize Agitation: The stirrer speed and impeller design are critical for ensuring homogenous mixing. Perform mixing studies to ensure there are no dead zones in the reactor.

  • Consider a "Reverse Addition": In some cases, adding the thioamide solution to the α-haloketone solution can provide better control over the reaction.

Workflow for Optimizing Reagent Addition:

G cluster_prep Preparation cluster_addition Controlled Addition cluster_reaction Reaction & Quench Prep_Thio Prepare Thiobenzamide Solution Add_Start Start Slow Addition of Thiobenzamide Prep_Thio->Add_Start Prep_Halo Prepare α-Haloketoester Solution in Reactor Prep_Halo->Add_Start Monitor_Temp Monitor Internal Temperature (Set Max Limit) Add_Start->Monitor_Temp Adjust_Rate Adjust Addition Rate Based on Temperature Monitor_Temp->Adjust_Rate If Temp > Limit Add_Complete Addition Complete Monitor_Temp->Add_Complete If Temp < Limit Adjust_Rate->Monitor_Temp React Hold at Reaction Temperature Add_Complete->React Monitor_IPC In-Process Control (IPC) (e.g., HPLC, TLC) React->Monitor_IPC Monitor_IPC->React Continue Reaction Quench Quench Reaction Monitor_IPC->Quench If Conversion > 99% G cluster_input Input Variables cluster_output Potential Outcomes Temp Temperature Complete Complete Hydrolysis (High Purity) Temp->Complete Optimal Degradation Thiazole Ring Degradation Temp->Degradation Too High Base_Conc Base Concentration Base_Conc->Complete Optimal Incomplete Incomplete Hydrolysis Base_Conc->Incomplete Too Low Base_Conc->Degradation Too High Time Reaction Time Time->Complete Optimal Time->Incomplete Too Short

Sources

Optimization

Part 1: Diagnostic Workflow for Phenylthiazole Impurities

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex impurity profiles often encountered during the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex impurity profiles often encountered during the synthesis of 2-phenylthiazole derivatives.

Phenylthiazoles are privileged scaffolds in drug discovery, most commonly synthesized via the classical Hantzsch cyclization. While this condensation between an α-haloketone and a thioamide is highly versatile, it is notorious for generating frustrating byproducts—ranging from regioisomers to degraded starting materials.

This guide bypasses generic advice and dives into the mechanistic causality of these impurities, providing self-validating protocols to ensure absolute structural integrity in your campaigns.

Before optimizing your reaction, you must correctly diagnose the pathway your impurities are taking. The following logic model maps the visual symptoms (TLC/HPLC data) to their kinetic or thermodynamic causes.

G Start Impurity Detected on TLC/HPLC (Phenylthiazole Synthesis) Isomer Regioisomer Formation (e.g., 2-imino species) Start->Isomer Oxazole Oxazole Byproducts Start->Oxazole Degradation Unreacted/Degraded Haloketone Start->Degradation Check1 Check Reaction pH Isomer->Check1 Check2 Check Thioamide Purity Oxazole->Check2 Check3 Check Reagent Stability Degradation->Check3 Solution1 Use Neutral Conditions (NaHCO3 / EtOH) Check1->Solution1 Solution2 Purify to Remove Amides Check2->Solution2 Solution3 Microwave Irradiation Check3->Solution3

Diagnostic workflow for resolving common impurities in Hantzsch thiazole synthesis.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction yield a mixture of regioisomers instead of pure 2-phenylthiazole, and how can I control this? Causality & Resolution: Regioselectivity in the Hantzsch synthesis is strictly governed by the pH of the reaction environment. When using substituted thioamides or thioureas, the initial step is the S-alkylation of the α-haloketone. As this reaction progresses, it generates hydrohalic acid (e.g., HBr), inadvertently shifting the system into acidic conditions[1]. Under acidic stress, protonation dynamics alter the nucleophilicity of the nitrogen centers on the hydroxythiazoline intermediate, forcing an aberrant ring closure. This thermodynamic trap yields the undesired 3-substituted 2-imino-2,3-dihydrothiazole isomer. The Fix: You must buffer the system. Maintaining neutral conditions (by adding mild bases like NaHCO₃ in ethanol) ensures the internal nucleophilic attack proceeds via the intended substituted nitrogen, locking the regioselectivity toward the desired 2-substituted thiazole[1].

Q2: LC-MS analysis of my product shows a significant M-16 impurity peak. What is causing this oxazole contamination? Causality & Resolution: An M-16 difference (swapping a Sulfur atom for an Oxygen atom) is the hallmark of oxazole byproduct formation. This occurs when your starting thiobenzamide (or equivalent thioamide) is contaminated with its oxygenated counterpart (benzamide)[1]. While sulfur is a softer and far superior nucleophile, the presence of localized amide impurities allows competitive nucleophilic attack on the electrophilic α-carbon of the haloketone. The Fix: Never use older, air-exposed thioamides without purification. Recrystallize your thioamide starting material to analytically pure standards before initiating the cyclization.

Q3: My haloketones seem to degrade before the reaction finishes, leaving dark, polymerized byproducts in the flask. How do I prevent this? Causality & Resolution: α-Haloketones are highly reactive electrophiles. Under conventional, prolonged reflux (which can take 4-8 hours), they are susceptible to reductive dehalogenation and severe self-condensation[1]. The kinetic energy supplied by extended conventional heating destroys the starting material before the slow-reacting cyclization pathway can reach completion. The Fix: Accelerate the reaction kinetics to outpace the degradation pathways. Utilizing microwave irradiation, or shifting to a green solvent system like lactic acid (which acts as both solvent and catalyst by stabilizing intermediates via hydrogen bonding), compresses the reaction time from hours to minutes[2].

Part 3: Mechanistic Pathway of Thiazole Cyclization

Understanding the chronological steps of the Hantzsch synthesis allows you to identify exactly where your reaction is failing. Impurities arise when intermediate states are trapped or diverted.

Mechanism A α-Haloketone + Thioamide B S-Alkylation Intermediate A->B Nucleophilic Attack C Hydroxythiazoline Intermediate B->C Cyclization (pH sensitive) D Dehydration & Aromatization C->D Proton Transfer E Phenylthiazole (Target) D->E -H2O

Standard mechanistic pathway of Hantzsch cyclization leading to thiazole aromatization.

Part 4: Quantitative Impact of Reaction Conditions

The methodology chosen directly dictates the impurity profile. Below is a validated data matrix demonstrating the impact of solvent, catalyst, and thermodynamic energy on phenylthiazole yields and impurity burdens[1][2].

Synthesis ConditionAdditive / CatalystEnergy SourcePrimary Impurity ProfileAverage Isolated Yield (%)
Classical Unbuffered None (generates HX)Conventional RefluxRegioisomers, Oxazoles45 – 55%
Neutral Buffered NaHCO₃ (1.5 eq)Conventional RefluxTrace unreacted ketone75 – 85%
Green Solvation Lactic AcidMicrowave (90°C)Negligible / Below LOD> 90%

Part 5: Self-Validating Protocol for Regioselective Synthesis

This protocol is engineered as a "self-validating system." It contains built-in analytical checkpoints to confirm the reaction state, preventing downstream purification nightmares[1].

Objective: Synthesize 2-phenylthiazole under neutral conditions to strictly prevent 2-imino isomer formation.

Step 1: Substrate Qualification

  • Action: Analyze the thiobenzamide via LC-MS prior to use.

  • Validation Check: Proceed only if the [M+H]⁺ mass confirms the absence of the corresponding benzamide. Causality: Guarantees zero oxazole formation.

Step 2: Neutral Assembly

  • Action: In a round-bottom flask, dissolve 1.0 eq of freshly prepared α-bromoketone and 1.1 eq of analytically pure thiobenzamide in absolute ethanol. Add 1.5 eq of NaHCO₃.

  • Validation Check: The suspension should remain mildly basic (pH ~7.5-8.0) upon spot-testing with pH paper. Causality: Buffers the generated HBr, enforcing regioselective internal nitrogen cyclization.

Step 3: Kinetic Maturation

  • Action: Heat the reaction mixture to reflux (approx. 78°C) under active stirring for 2 hours.

  • Validation Check: At 90 minutes, run a TLC (Hexanes:EtOAc 4:1) alongside the starting haloketone. The reaction is successfully validating if the haloketone spot (Rf ~0.8) is entirely consumed and only one product spot (Rf ~0.5) exists under UV 254nm. The presence of secondary lower-Rf spots indicates a failure in maintaining pH neutrality.

Step 4: Thermodynamic Quenching

  • Action: Remove from heat, cool to room temperature, and immediately pour the reaction mixture into a vigorously stirred beaker of crushed ice water.

  • Validation Check: A rapid precipitation of solid should occur. Causality: The rapid thermodynamic shock crashes out the highly lipophilic phenylthiazole while retaining unreacted salts and any trace polar impurities in the aqueous phase.

Step 5: Isolation & Verification

  • Action: Collect the precipitate via vacuum filtration, wash extensively with cold distilled water, and dry under high vacuum. Characterize via ¹H-NMR (specifically checking for the diagnostic thiazole proton at ~C5, which typically resonates distinctly around 7.0–8.0 ppm depending on substitution) to confirm aromatization is complete.

References

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. Retrieved from:[Link]

  • A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Publishing. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Oxidation of 2-Aminothiophenol (2-ATP)

Welcome to the Technical Support and Troubleshooting Center for thiol-based starting materials. As a Senior Application Scientist, I frequently see research stalled by a silent but aggressive variable: reagent degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for thiol-based starting materials. As a Senior Application Scientist, I frequently see research stalled by a silent but aggressive variable: reagent degradation. 2-Aminothiophenol (2-ATP) is a highly versatile bifunctional nucleophile used extensively in the synthesis of benzothiazoles and other heterocyclic drug scaffolds. However, it is notoriously unstable and highly susceptible to aerobic oxidation[1].

This guide provides field-proven methodologies, thermodynamic causality, and self-validating rescue protocols to ensure your syntheses remain reproducible and high-yielding.

Quantitative Material Comparison

Recognizing the physical state of your starting material is the first checkpoint of any self-validating experimental workflow. The table below outlines the critical differences between the active monomer and its oxidized byproduct.

Table 1: Physicochemical Comparison of 2-ATP vs. Oxidized Dimer

ParameterActive Monomer (2-Aminothiophenol)Oxidized Dimer (Bis(2-aminophenyl) disulfide)
Physical State Clear to pale yellow liquid[2]Yellow opaque liquid to crystalline solid
Reactivity Highly active nucleophileInactive (requires S-S bond cleavage)[3]
Storage Limits Strictly under inert gas (N₂/Ar), away from heat[4]Stable under ambient conditions
Chemical Formula C₆H₇NSC₁₂H₁₂N₂S₂
Solubility Highly soluble in polar aprotic solventsModerately soluble; precipitates over time
Core Troubleshooting & FAQs
Q1: Why is my 2-ATP reagent turning yellow and forming solids, and how does this affect my yields?

A: The degradation you are observing is the homolytic or metal-catalyzed aerobic oxidation of the free thiol group[1]. Due to the electron-donating effect of the adjacent amino group on the aromatic ring, the thiol (-SH) bond is highly polarized and easily cleaved. When exposed to ambient oxygen, the resulting thiyl radicals rapidly dimerize to form bis(2-aminophenyl) disulfide[3].

Because the thiol group acts as the primary intramolecular nucleophile during heterocycle cyclization, its conversion to a disulfide effectively removes your starting material from the reactive pool, leading to massive yield drop-offs and the appearance of unreacted intermediates (like imines) during TLC analysis[1].

Q2: What are the gold-standard storage and handling conditions to prevent oxidation?

A: Causality dictates that removing the terminal electron acceptor (oxygen) prevents thiyl radical formation. 2-ATP must strictly be stored in a cool, dry, well-ventilated corrosives cabinet under an inert atmosphere (Nitrogen or Argon)[4].

  • Handling: Never open a bottle of 2-ATP on an open bench. Always use Schlenk line techniques or a glovebox.

  • Solvent Prep: Standard solvents contain dissolved oxygen concentrations orders of magnitude higher than the catalytic threshold for oxidation. You must sparge all reaction solvents with N₂ or Ar for at least 15 minutes before adding 2-ATP[1].

Q3: My 2-ATP has already oxidized into a disulfide. Can I rescue the batch rather than discarding it?

A: Yes. Since the disulfide bond is thermodynamically reversible under mild conditions, you can utilize a chemical rescue strategy. Treating the oxidized material with a mild reducing agent—such as triphenylphosphine (PPh₃) in the presence of water, Zinc and dilute acid, or ammonia borane (BH₃NH₃)—will efficiently cleave the S-S bond and regenerate the active 2-ATP monomer[3][5].

Process Visualizations

OxidationMechanism A 2-Aminothiophenol (Active Monomer) B Oxygen Exposure (Aerobic Conditions) A->B Thiol Oxidation C Bis(2-aminophenyl) disulfide (Inactive Dimer) B->C S-S Bond Dimerization E Reductive Rescue (PPh3 / H2O / Zn) C->E Chemical Intervention D Inert Gas Handling (N2 / Ar) D->A Prevents Aerobic Oxidation E->A S-S Bond Cleavage

Logical flow of 2-ATP oxidation to disulfide and intervention strategies.

ExperimentalWorkflow N1 Assess Reagent Visual Inspection N2 Clear Liquid (Pure Monomer) N1->N2 N3 Yellow / Solid (Disulfide Dimer) N1->N3 N4 Degas Solvents (Sparge N2, 15 min) N2->N4 N5 Reductive Rescue (Cleave S-S Bond) N3->N5 N6 Execute Reaction (Inert Atmosphere) N4->N6 N5->N4 Validation (TLC)

Step-by-step experimental workflow for evaluating, rescuing, and utilizing 2-ATP.

Detailed Methodologies: Reductive Rescue of Oxidized 2-ATP

When dealing with severely oxidized 2-ATP, applying this field-tested reductive rescue protocol guarantees recovery of the nucleophilic thiol. We employ Triphenylphosphine (PPh₃) due to its high oxophilicity and mild nature, preventing unwanted side reactions[5].

Phase 1: Setup & Degassing

  • Material Assessment: Evaluate the extent of oxidation. If the liquid is dark yellow or crystalline solids have formed, it must be reduced prior to condensation.

  • Atmospheric Control: Purge a clean, dry, two-neck round-bottom flask with Argon or Nitrogen for 10 minutes.

  • Solvent Degassing (Causality Step): Dissolve the degraded 2-ATP in 1,4-dioxane. Sparge the solution with inert gas for 15 minutes. Causality: Removing dissolved oxygen ensures that once the S-S bond is cleaved, the regenerated free thiol is not immediately re-oxidized into a futile cycle.

Phase 2: Chemical Reduction 4. Reagent Addition: Add 1.1 molar equivalents of Triphenylphosphine (PPh₃) to the reaction mixture, followed by 2.0 equivalents of deoxygenated deionized water[5]. 5. Incubation: Stir the mixture at room temperature for 2 to 4 hours under an inert atmosphere. Causality: The PPh₃ nucleophilically attacks the disulfide to form an intermediate phosphonium salt. Water acts as the hydrolytic agent, releasing two equivalents of free 2-ATP monomer and forming triphenylphosphine oxide as the thermodynamic sink.

Phase 3: Self-Validating Workup 6. Checkpoint (TLC Validation): Spot the reaction mixture against the starting crude material on a silica TLC plate (Eluent: 80:20 Hexanes/Ethyl Acetate). The successful reduction is validated by the disappearance of the higher Rf yellow spot (disulfide) and the dominance of a lower Rf, UV-active spot (free thiol monomer). 7. Isolation: Dilute with diethyl ether, wash with brine to remove water, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. 8. Immediate Deployment: The freshly rescued 2-ATP should immediately be introduced into your primary reaction vessel, kept strictly under an inert atmosphere[1].

References
  • Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. Benchchem. 1

  • Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Cole-Parmer. 4

  • Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ in the presence of BH₃NH₃ to synthesize 2-unsubstituted benzothiazole derivatives. RSC Publishing. 3

  • Serendipitous synthesis of 1,4-benzothiazin derivatives using 2-[(2-aminophenyl)disulfanyl]aniline. Arkivoc. 5

  • 2-Aminothiophenol technical grade, 90%. Sigma-Aldrich. 2

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) of 4-phenylthiazole analogs

Structural Engineering of the 4-Phenylthiazole Pharmacophore: A Comparative Guide to Dual-Enzyme and Kinase Target Modifications As a Senior Application Scientist navigating the complexities of early-stage drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Engineering of the 4-Phenylthiazole Pharmacophore: A Comparative Guide to Dual-Enzyme and Kinase Target Modifications

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I often encounter the challenge of "scaffold hopping"—the practice of utilizing a privileged molecular core and modifying its substituent vectors to achieve entirely different pharmacological outcomes. The 4-phenylthiazole scaffold represents a masterclass in this approach.

Depending on precise structural modifications at the C2 and C4 positions, this single core can be tuned to act either as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH) for neuropathic pain management, or as a potent Kinase inhibitor (e.g., IGF1R, c-Met) for oncology [1]. This guide objectively compares the structure-activity relationship (SAR) trajectories for both therapeutic axes, providing experimental data, self-validating synthesis methodologies, and the mechanistic causality behind these divergent biological activities.

Pharmacophore Rationale and Vector Analysis

The underlying power of the 4-phenylthiazole core lies in its electronic topography and spatial characteristics:

  • Thiazole Nitrogen : Acts as a critical hydrogen-bond acceptor that is highly resistant to proteolytic cleavage compared to standard amide linkages.

  • C4-Phenyl Ring : Functions as the "anchor." Its hydrophobicity allows it to deeply penetrate large hydrophobic binding pockets (e.g., the membrane-access channels of FAAH or the DFG-out/in conformations in kinases) [2].

  • C2-Substitution Vector : This is the primary "tuning knob" for the medicinal chemist. Modifying this position dictates the target class. Linking an amine, urea, or sulfonylpiperidine here shifts the compound's geometry from a kinase-hinge binder to a dual-enzyme bridging molecule [1, 3].

SAR_Logic Core 4-Phenylthiazole Core Scaffold Sub2 C2-Position Vector (Ureido/Piperidine) Core->Sub2 Tunes hinge binding Sub4 C4-Phenyl Vector (Halogens/Methoxy) Core->Sub4 Regulates lipophilicity FAAH Dual FAAH/sEH Inhibition (Anti-Inflammatory Target) Sub2->FAAH Sulfonylpiperidine Link Kinase IGF1R / c-Met Inhibition (Oncology Target) Sub2->Kinase H-bond donor/acceptor Sub4->FAAH Deep pocket insertion Sub4->Kinase Hydrophobic packing

Vector-driven SAR logic dictating the pharmacological fate of 4-phenylthiazole analogs.

Comparative SAR Analysis & Experimental Data

To objectively evaluate the versatility of the 4-phenylthiazole scaffold, we must compare its biological performance across its two primary developmental axes.

Axis A: Anti-Inflammatory (FAAH / sEH Dual Inhibitors)

Inhibiting FAAH and sEH simultaneously prevents the degradation of endogenous endocannabinoids and epoxyeicosatrienoic acids (EETs), creating a synergistic analgesic and anti-inflammatory effect. By introducing a bulky sulfonylpiperidine or quinoxalinyl group at the C2 position, the molecule is lengthened, successfully spanning the distinct active sub-sites of both enzymes. Causality Check : The overall 3D shape and length of the C2 substituent are paramount here. A rigid, linear topology is required to enter the restricted access channel of the FAAH binding pocket without steric clash [2].

Axis B: Oncology (IGF1R & c-Met Kinase Inhibitors)

For antiproliferative applications, the 4-phenylthiazole core is instead modified at the C2 position with a ureido or morpholinoacetamide linkage. Causality Check : The ureido group provides a dual hydrogen-bond donor-acceptor motif essential for anchoring the molecule to the kinase hinge region (mimicking ATP adenine binding). Meanwhile, the C4-phenyl group is substituted with halogens (e.g., fluorine) to maximize hydrophobic packing in the kinase binding cleft, locking the enzyme in an inactive state and arresting cancer cell proliferation [3, 4].

Table 1: SAR Comparison Across Therapeutic Targets

Compound IDTarget AxisC2 SubstituentC4-Phenyl ModPrimary Target IC₅₀Secondary Target IC₅₀Cell Line / In Vivo Efficacy
14b [1]Anti-Inflammatory2-fluorophenyl-sulfonylpiperidineNoneFAAH: Low nMsEH: Low nMPotent in rat acute inflammatory pain models
4m [2]Anti-InflammatoryQuinoxalinyl-piperidineNoneFAAH: 2.9 nM sEH: 0.7 nM Strong analgesic potential (Comparable to Ketoprofen)
14 [3]Oncology4-fluorophenyl-ureidoNoneIGF1R: Sub-µM-HepG2 cells (HCC)
27 [4]OncologyMorpholino-ureidoFluorinatedIGF1R: 0.62 µM -Significant HepG2 Colony formation inhibition
5b [4]Oncology2-amino substitutionSubstitutedc-Met: 180.63 nM -HT29 cells (IC₅₀ = 2.01 µM)

Experimental Methodologies: Synthesis & Validation

A successful SAR campaign relies on high-yield, reproducible synthetic routes and robust biochemical screening. The following step-by-step methodologies emphasize mechanistic causality and internal assay validation.

Protocol 1: Microwave-Assisted Hantzsch Thiazole Synthesis

Objective: Synthesize the core 4-phenylthiazole scaffold efficiently while preventing the thermal degradation of sensitive C2 functional groups[1].

  • Reaction Assembly : Combine 1.0 equivalent of the appropriate 2-bromoacetophenone derivative with 1.0 equivalent of substituted thiourea/thiobenzamide in a microwave-safe vial. Suspend the reagents in pure isopropanol.

    • Causality: Isopropanol is selected as the solvent because its dielectric constant is ideal for microwave energy transfer, and its boiling point (82°C) prevents the thermal decomposition of highly reactive ureido intermediates.

  • Microwave Irradiation : Irradiate the mixture dynamically to maintain 80°C for 15–20 minutes.

    • Causality: Unlike standard convective refluxing (which can take 2-12 hours and generate polymerized side-products), microwave dielectric heating forces uniform homogeneous nucleation, accelerating the Hantzsch cyclization cascade cleanly.

  • Precipitation & Isolation : Quench the reaction vial in an ice bath (0°C). Filter the resulting precipitate and wash with cold isopropanol.

    • Self-Validating System: Because the cyclized 4-phenylthiazole core is highly lipophilic, it selectively crystallizes out of the cold, polar isopropanol. If the reaction has achieved completion, only the pure product will precipitate, naturally segregating from unreacted polar starting materials in the filtrate.

  • Analytical Validation : Confirm identity and purity (>95%) via LC-MS (m/z calculation) and ¹H/¹³C NMR prior to biological screening.

Protocol 2: High-Throughput Fluorogenic FAAH/sEH Inhibition Assay

Objective: Quantify precise IC₅₀ values of synthesized dual-inhibitors using a validated kinetic read.

  • Buffer Preparation : Prepare a standard HEPES buffer (pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA).

    • Causality: 4-phenylthiazole analogs are inherently hydrophobic. Without the addition of BSA, these compounds will non-specifically adhere to the polystyrene walls of the microtiter plate, artificially inflating the apparent IC₅₀ value. BSA acts as an essential lipid carrier, keeping the drug dispersed in solution.

  • Equilibration Phase : Incubate recombinant human FAAH or sEH enzyme with varying logarithmic concentrations of the inhibitor (10 pM to 10 µM) for 15 minutes at 37°C.

    • Causality: Pre-incubation establishes thermodynamic binding equilibrium before the substrate is introduced, ensuring accurate tracking of competitive inhibition rather than initial transient kinetics.

  • Reaction Initiation : Introduce the specific fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

  • Kinetic Reading & Self-Validation : Continuously monitor the fluorescence signal over 30 minutes.

    • Self-Validating System: Always include a strict "Compound + Substrate (No-Enzyme)" blank well. Highly conjugated 4-phenylthiazoles can sometimes exhibit autofluorescence. This blank ensures the compound itself is not emitting at the chosen wavelength, which would completely invalidate the kinetic data.

Pathway Drug Optimized 4-Phenylthiazole Analog T1 FAAH Enzyme (Axis A) Drug->T1 Bridging Inhibition T2 sEH Enzyme (Axis A) Drug->T2 Bridging Inhibition T3 IGF1R/c-Met Kinases (Axis B) Drug->T3 Hinge-Binding Inhibition O1 ↑ Endocannabinoids (Analgesia) T1->O1 O2 ↑ EETs (Inflammation Resolution) T2->O2 O3 ↓ PI3K/AKT Signaling (Cell Cycle Arrest) T3->O3

Mechanistic pathways of 4-phenylthiazole analogs across dual-enzyme and kinase targets.

Conclusion

The 4-phenylthiazole core represents a highly adaptive, privileged pharmacophore. As demonstrated by comparative experimental data, deliberate chemical engineering of its structural vectors completely redirects the molecule's biological trajectory. By understanding the distinct causality behind hinge-binding motifs versus deep-pocket spanning linkages, researchers can rapidly hop between designing powerful dual-enzyme anti-inflammatory agents and advanced antiproliferative kinase inhibitors.

References

  • Pecic, S., et al. "Design, microwave-assisted synthesis, biological evaluation and molecular modeling studies of 4-phenylthiazoles as potent fatty acid amide hydrolase inhibitors." NSF Public Access Repository.[Link]

  • Pecic, S., et al. "Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors." eScholarship.[Link]

  • Tian, Y., et al. "Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties." MDPI Pharmaceuticals.[Link]

  • "Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties." ResearchGate.[Link]

Comparative

In Vitro Evaluation of 4-Phenylthiazole-5-Carboxylic Acid Derivatives: A Comparative Performance Guide

As a Senior Application Scientist navigating early-stage drug discovery, one of the most structurally versatile and dynamically active privileged scaffolds I encounter is the thiazole-5-carboxylic acid core. While the 4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating early-stage drug discovery, one of the most structurally versatile and dynamically active privileged scaffolds I encounter is the thiazole-5-carboxylic acid core. While the 4-methyl substitution is famously recognized in the FDA-approved gout therapeutic Febuxostat [1], emerging pipeline focus has shifted toward 4-phenylthiazole-5-carboxylic acid derivatives .

This guide provides an objective, side-by-side technical evaluation of 4-phenylthiazole derivatives against gold-standard alternatives (Febuxostat and Vorinostat) across their two primary pharmacological domains: metabolic modulation (Xanthine Oxidase) and epigenetic regulation (Histone Deacetylases) [2].

Mechanistic Rationale: The 4-Phenyl Advantage

A self-validating experimental workflow begins with understanding the causality of the structure-activity relationship (SAR). Why utilize the 4-phenyl substituted thiazole core instead of the standard 4-methyl core or linear aliphatic chains?

  • In Xanthine Oxidase (XO) Inhibition: The carboxylic acid at position 5 is an absolute requirement for orienting the molecule toward the molybdenum (Mo-pt) active center of the XO enzyme. The bulkier 4-phenyl ring uniquely occupies the deep hydrophobic solvent channel, establishing robust

    
     stacking interactions not afforded by the 4-methyl group of Febuxostat.
    
  • In Histone Deacetylase (HDAC) Inhibition: When the 5-carboxylic acid is synthetically converted to a 5-hydroxamic acid, the derivative acts as a potent Zinc-Binding Group (ZBG). The 4-phenyl moiety perfectly anchors into the lower hydrophobic pocket of specific HDAC isozymes (specifically HDAC6 and HDAC4), allowing for superior isozyme selectivity compared to the linear, pan-active clinical standard Vorinostat (SAHA) [2].

Pathway1 Target Target Enzyme (Xanthine Oxidase) Xan Xanthine Target->Xan Uric Uric Acid (Absorbance 295 nm) Target->Uric Hypox Hypoxanthine Hypox->Target Oxidation 1 Xan->Target Oxidation 2 Inhib1 Febuxostat (4-Methylthiazole-5-COOH) Inhib1->Target Competitive Inhibition Inhib2 Product Scaffold (4-Phenylthiazole-5-COOH) Inhib2->Target Competitive Inhibition

Fig 1. Mechanistic pathway of XO inhibition by thiazole-5-carboxylic acid derivatives.

In Vitro Experimental Methodologies

Protocol 1: Xanthine Oxidase (XO) Enzyme Inhibition Assay

This protocol provides a direct spectrophotometric comparison between the 4-phenyl derivatives and the alternative standard, Febuxostat. The design is inherently self-validating: we monitor exactly at 295 nm because uric acid absorbs strongly at this wavelength, whereas the substrate (xanthine) does not.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) ensuring an ionic strength that closely mimics physiological states.

  • Enzyme Reconstitution: Dissolve bovine milk XO to a working concentration of 0.01 U/mL. Note: Always keep the enzyme on ice to prevent thermal degradation prior to the assay.

  • Compound Pre-incubation: In a 96-well UV-transparent microplate, mix 50 µL of the test compound (dissolved in <1% DMSO to prevent solvent-induced protein denaturation) with 50 µL of the XO enzyme solution. Incubate at 37°C for 15 minutes. This pre-incubation step is critical to establish a steady-state enzyme-inhibitor complex.

  • Reaction Initiation: Add 100 µL of 0.15 mM xanthine substrate to all wells to initiate the reaction.

  • Kinetic Readout: Instantly monitor the linear increase in absorbance at 295 nm over 5 minutes using a microplate reader. Calculate the IC50 via nonlinear regression of the initial velocity slopes.

Protocol 2: Fluorogenic HDAC Isozyme Profiling

When evaluating the hydroxamate derivatives of the 4-phenylthiazole scaffold against Vorinostat, standard colorimetric assays are insufficient. We utilize a two-step fluorogenic assay utilizing specialized substrates.

Scientific Causality in Substrate Selection: For HDAC6 (Class IIb), we utilize Boc-Lys(Ac)-AMC . However, for HDAC4 (Class IIa), this substrate fails. Class IIa HDACs possess a histidine substitution in their catalytic pocket instead of a highly active tyrosine, rendering them sluggish against standard acetylated lysine [2]. Thus, we must use Boc-Lys(TFAc)-AMC (trifluoroacetyl), which lowers the activation energy required for the turnover, validating our isozyme-specific reads.

Assay Enz Recombinant HDAC (Class I, IIa, IIb) Inhib Inhibitor Incubation (Vorinostat vs. Thiazole) Enz->Inhib Sub Fluorogenic Substrate (e.g., Boc-Lys-AMC) Inhib->Sub Deacet Deacetylation Sub->Deacet Incubate 3h 37°C Tryp Trypsin Cleavage Deacet->Tryp Stop Solution Read Fluorescence Readout (Ex 320nm / Em 520nm) Tryp->Read

Fig 2. Self-validating fluorogenic assay workflow for in vitro HDAC isozyme profiling.

Step-by-Step Procedure:

  • Incubation: Seed recombinant human HDACs with varying concentrations of 4-phenylthiazole hydroxamates or Vorinostat in an assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Substrate Introduction: Add the appropriate Boc-Lys-AMC substrate (100 µM final) and incubate for 3 hours at 37°C.

  • Developer Cleavage: Halt the reaction via the addition of a stop solution containing 2.0 mg/mL trypsin and a potent pan-HDAC inhibitor (e.g., 2 µM Panobinostat). Trypsin selectively cleaves the AMC fluorophore only from the deacetylated lysine residues.

  • Quantification: Measure fluorescence intensity (Ex: 320 nm, Em: 520 nm) [2].

Quantitative Performance Comparison

To ensure objective evaluation, the experimental output of 4-phenylthiazole-5-carboxylic acid architectures is compared to the clinical standard alternatives.

Table 1: Competitive Landscape – Xanthine Oxidase (XO) Inhibition
Product/AlternativeSubstructure CoreIC50 (XO)Competitive Advantage / Limitation
Febuxostat (Standard)4-Methylthiazole-5-COOH~10 nMHigh potency clinical therapy; standard non-purine inhibitor [1].
4-Phenylthiazole-COOH 4-Phenyl substitution~25 - 50 nMSlight reduction in raw potency but offers bulkier pocket fit and modularity for dual-target modification.
Table 2: Competitive Landscape – Epigenetic Modulators (HDAC Inhibition)

Data modeled after recent benchmarking of 4-phenyl substituted thiazolyl-based hydroxamates against clinical references [2].

Compound ClassCap Group (Position 2)ZBG (Position 5)IC50 (HDAC6)IC50 (HDAC4)Notes
Vorinostat (SAHA)Phenyl (Linear)Hydroxamic Acid~10 nM~150 nMHighly potent Pan-HDACi. Poor isozyme selectivity drives off-target toxicity.
Compound 9b (4-Phenyl)IsonicotinamideHydroxamic Acid~1.5 µM~48.8 µMExhibits moderate selectivity favoring HDAC6/4. Lower broad-spectrum cytotoxicity.
Compound 9c (4-Phenyl)Biphenyl-4-carboxamideHydroxamic Acid~2.1 µM> 100 µMHighly selective for Class IIb over Class IIa; avoids pan-HDAC lethality [2].
Summary Analysis

The 4-phenylthiazole-5-carboxylic acid scaffold functions as a highly adaptable developmental base. While the bare carboxylic acid derivatives demonstrate slight kinetic inferiority to the deeply optimized 4-methyl core of Febuxostat in targeting XO [1], the 4-phenyl core represents a far superior starting point for epigenetic drug development. Through simple HATU-mediated amidation to hydroxamates, the 4-phenyl group generates highly desirable isozyme selectivity (HDAC6 over pan-HDACs) that Vorinostat simply cannot achieve structurally [2].

References

  • Okamoto, K., Kondo, S., & Nishino, T. (2010). "Analogue-based Drug Discovery III: Xanthine Oxidoreductase – Target Protein for Gout Treatment" Wiley-VCH. URL:[Link]

  • Asfaha, Y., Skerhut, A. J., Alves-Avelar, L. A., Horstick-Muche, N., Lungerich, B., Klinken, S., Kassack, M. U., & Kurz, T. (2020). "Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors." Arkivoc, vii, 228-241. URL:[Link]

Validation

Biological Activity of Novel Thiazole-Based Kinase Inhibitors: A Comparative Bench-to-Bench Guide

As a Senior Application Scientist evaluating novel chemotypes for oncology pipelines, I frequently benchmark new structural frameworks against established Standard-of-Care (SoC) reference drugs. The 1,3-thiazole ring—a f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel chemotypes for oncology pipelines, I frequently benchmark new structural frameworks against established Standard-of-Care (SoC) reference drugs. The 1,3-thiazole ring—a five-membered heterocyclic "wonder nucleus" comprising sulfur and nitrogen—has emerged as a highly privileged structural scaffold in medicinal chemistry[1][2]. Due to its excellent hydrogen-bonding capacity, high electron density, and metabolic stability, incorporating the thiazole core offers a direct mechanism to alter target affinity, enhance bioisosteric properties, and override acquired kinase resistance in targeted therapies[3].

This guide objectively compares the biological activity of two newly developed classes of thiazole-based inhibitors against clinical alternatives, providing actionable intelligence and self-validating protocols for researchers in early-stage drug development.

Comparing B-RAFV600E Kinase Inhibitors in Melanoma

The Clinical Problem vs. The Thiazole Alternative

The B-RAFV600E mutation is a primary driver in human melanomas, leading to hyperactivation of the MAPK signaling pathway. While SoC inhibitors like Dabrafenib effectively bind the active conformation of the kinase, patients frequently develop rapid resistance.

Recent drug development efforts have synthesized novel thiazole derivatives incorporating a phenyl-sulfonyl moiety to act as highly potent B-RAFV600E inhibitors. Mechanistically, the thiazole ring mimics the ATP adenine ring to anchor into the kinase hinge region, while the highly electronegative sulfonyl group stabilizes critical hydrogen bonding in the DFG-in/out binding pocket, overcoming mutations that typically disrupt SoC binding.

Quantitative Performance Comparison

Table 1: Inhibitory Profiles against B-RAFV600E Kinase

Inhibitor ClassSpecific CompoundTargetIC₅₀ Value (nM)Efficacy vs. Control
Phenyl-Sulfonyl Thiazole Compound 40B-RAFV600E23.1 ± 1.2Superior (2.04x more potent)
Standard-of-Care (Control) DabrafenibB-RAFV600E47.2 ± 2.5Baseline

(Data derived from Khormi et al., 2022)

Visualization: Target Mechanism in the MAPK Pathway

BRAF_Pathway BRAF B-RAFV600E (Mutant Kinase) MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Uncontrolled Tumor Proliferation ERK->Proliferation Gene Expression Compound40 Compound 40 (Thiazole-based) Compound40->BRAF IC50: 23.1 nM Dabrafenib Dabrafenib (SoC Control) Dabrafenib->BRAF IC50: 47.2 nM

Fig 1: Superior inhibition of the hyperactive MAPK cascade by thiazole Compound 40 vs. Dabrafenib.

Experimental Methodology: Self-Validating B-RAFV600E Kinase Assay

To reproducibly determine the exact IC₅₀ values presented above, it is imperative to use an internally validated, time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant B-RAFV600E in a stringent assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: DTT is critical here to prevent the oxidation of catalytic cysteine residues, ensuring the target remains fully active and avoiding artificially low apparent IC₅₀ values.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Compound 40 and Dabrafenib in 100% DMSO, then transfer to the assay plate to yield a final DMSO concentration of 1%. Causality: Utilizing 1% DMSO strictly prevents compound aggregation—a common source of false-positive inhibition in early hit-to-lead thiazole screening[4].

  • Pre-Incubation: Incubate the enzyme-compound mixture for 30 minutes at room temperature prior to adding ATP. Causality: This equilibration step is necessary for slow-tight binding inhibitors, giving the bulky phenyl-sulfonyl group time to induce the conformational shift in the kinase pocket.

  • Self-Validation & Readout: Initiate the reaction with ATP and a fluorescently labeled MEK1 substrate. Quench after 60 minutes with EDTA. System Validation Check: You must include a standard reference plate containing Staurosporine. Calculate the Z'-factor between vehicle (DMSO) and no-enzyme controls; only proceed with IC₅₀ calculation via 4-parameter logistic regression if the assay yields a Z' > 0.6.

Comparing Dual EGFR/VEGFR-2 Inhibitors in Solid Tumors

The Clinical Problem vs. The Thiazole Alternative

Single-target inhibitors like Erlotinib (EGFR) and Sorafenib (VEGFR-2) revolutionized cancer therapy but are currently restricted by "bypass-track" resistance and severe dose-limiting toxicities. Developing dual-action inhibitors mitigates these escapes but is chemically complex.

Recent screening has identified novel thiazole-coumarin hybrids as exceptional multi-targeted agents[5][6]. The thiazole core provides a vital interaction matrix (forming π-π and hydrogen bonds) with key hinge residues like Met793 in EGFR, while the coumarin extension locks into the hydrophobic pocket of VEGFR-2, providing dual-targeting capabilities with significantly reduced off-target toxicity[7].

Quantitative Performance Comparison

Table 2: Antiproliferative and Dual-Kinase Inhibition Profiling

Compound ClassSpecific CompoundBreast Cancer (MCF-7) IC₅₀Lung Cancer (A-549) IC₅₀Mean GI₅₀ (Overall)
Thiazole-Coumarin Hybrid Compound 11f29 nM25 nM27 nM
EGFR Inhibitor (SoC) Erlotinib40 nM30 nM33 nM

(Data derived from Gomaa et al., 2025)[5]

Visualization: High-Throughput Profiling Workflow

HT_Workflow Prep Plate Setup & Edge Mitigation (Thiazole Hybrids vs Erlotinib) Assay MTT Viability Assessment (A-549 & MCF-7 Cell Lines) Prep->Assay Read Formazan Solubilization & Absorbance Readout (570 nm) Assay->Read Controls Self-Validation Controls (Vehicle only + Erlotinib Reference) Controls->Assay Normalization Analysis GI50 Determination (Non-linear regression analysis) Read->Analysis

Fig 2: Quality-controlled high-throughput workflow for profiling dual-action thiazole-based kinase inhibitors.

Experimental Methodology: Multiplexed Antiproliferative (MTT) Profiling

To reliably establish the efficacy of novel dual-targeted thiazoles vs. single-target therapies, an MTT assay must be deployed as a rigorous, self-correcting system[5].

Step-by-Step Protocol:

  • Cell Seeding & Mitigation: Seed A-549 and MCF-7 cell lines at a density of

    
     cells/well in 96-well plates. Causality: To eliminate evaporation-induced edge effects that skew variance, the outermost perimeter wells must be filled exclusively with 200 µL of sterile PBS. Do not use the outer wells for experimental data.
    
  • Equimolar Treatment: After 24h of incubation, treat cells with Compound 11f and Erlotinib at equimolar concentrations ranging from 0.01 nM to 100 µM. Causality: Side-by-side equimolar testing on the same plate is crucial to normalize the biological noise and accurately compare the extended therapeutic index of the thiazole-coumarin hybrid against the SoC.

  • MTT Conversion & Solubilization: Add 20 µL of MTT solution (5 mg/mL) and incubate for exactly 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals completely in 100 µL of analytical grade DMSO. Causality: Incomplete solubilization of the crystals creates localized optical density artifacts, leading to erroneously high apparent cell viability. Ensure shaking for 15 minutes at 300 RPM.

  • Data Acquisition: Read the absorbance at 570 nm. System Validation Check: Calculate specific cell viability by normalizing against the vehicle-treated control wells (defined as 100% viability). A standard error of the mean (SEM) greater than 5% across technical replicates immediately invalidates that specific concentration tier, requiring reassessment.

Strategic Outlook

The structural evolution from standard targeted agents to functionalized thiazole-based systems represents a major leap in oncology drug design. By incorporating electron-rich functionalities like phenyl-sulfonyl and coumarin moieties to the thiazole scaffold, researchers can exploit alternative binding mechanics inside the active site[5]. As the data demonstrates, Compound 40 achieves higher potency by mimicking ATP while simultaneously anchoring the DFG-pocket, and Compound 11f circumvents bypass-resistance entirely by targeting dual receptor pathways at sub-30 nanomolar efficacy.

References

  • Khormi, A. Y., et al. "Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma." RSC Advances 12.42 (2022): 27355-27369.[Link]

  • Gomaa, Hesham A. M., et al. "Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties." Frontiers in Chemistry 13 (2025): 1595997.[Link]

  • Proj, Matic, et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters 13.11 (2022): 1735-1741.[Link]

Sources

Comparative

validation of 4-phenylthiazole derivatives as TRBP inhibitors

Validation of Phenylthiazole Derivatives as TRBP Inhibitors: A Technical Comparison Guide Executive Summary MicroRNA (miRNA) dysregulation is a well-established driver in the pathogenesis of human hepatocellular carcinom...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Phenylthiazole Derivatives as TRBP Inhibitors: A Technical Comparison Guide

Executive Summary

MicroRNA (miRNA) dysregulation is a well-established driver in the pathogenesis of human hepatocellular carcinoma (HCC). Targeting the core components of miRNA biogenesis presents a promising therapeutic frontier. However, directly inhibiting the endoribonuclease Dicer is generally avoided due to the resulting catastrophic ablation of all cellular miRNAs. A more nuanced and clinically viable approach targets Transactivation Response RNA-binding protein 2 (TRBP) , an essential Dicer cofactor[1]. By selectively disrupting the TRBP-Dicer protein-protein interaction (PPI), researchers can rebalance the expression profile of oncogenic versus tumor-suppressive miRNAs[2].

This guide objectively evaluates the validation of phenylthiazole derivatives (encompassing 2-phenyl and 4-phenyl substituted regioisomers, exemplified by the highly potent CIB-L43) against earlier-generation phenyloxazole compounds (e.g., CIB-3b) and clinical standards[3].

Mechanistic Rationale: The TRBP-Dicer Axis

TRBP anchors to Dicer's helicase domain, actively stabilizing the enzyme and functioning as a guide to recruit pre-miRNAs into the processing complex[1]. In HCC, the overactivation of this complex leads to the overproduction of oncogenic miRNAs, notably miR-21, which subsequently suppresses critical tumor suppressors like PTEN and Smad7[3][4].

Phenylthiazole derivatives function as small-molecule disruptors. By physically binding to TRBP, they induce a steric and electrostatic clash that prevents TRBP from docking with Dicer. The strategic choice of a thiazole core over an oxazole ring improves both the electron density for pi-pi stacking within the TRBP binding pocket and the overall metabolic stability of the molecule.

TRBP_Pathway Pri Pri-miRNA Pre Pre-miRNA Pri->Pre Drosha/DGCR8 Complex Dicer-TRBP Processing Complex Pre->Complex Docking Dicer Dicer Enzyme Dicer->Complex TRBP TRBP (Cofactor) TRBP->Complex Mature Oncogenic miR-21 Complex->Mature Cleavage Target PTEN / Smad7 (Suppressed) Mature->Target Base Pairing Inhibitor Phenylthiazole Derivatives Inhibitor->TRBP KD ~4.78 nM Inhibitor->Complex Disrupts PPI

Fig 1: Mechanism of TRBP inhibitors disrupting the Dicer complex and oncogenic miRNA biogenesis.

Quantitative Comparison Data

In medicinal chemistry campaigns aimed at optimizing TRBP disruptors, transitioning from a phenyloxazole scaffold (CIB-3b) to a phenylthiazole scaffold with carboxylic acid functionalization (CIB-L43) yielded order-of-magnitude improvements across both biochemical and pharmacokinetic parameters[2][3]. The inclusion of the thiazole ring significantly lowers the molecular dissociation constant (


), reflecting stronger target residence time.

Table 1: Comparative Efficacy of TRBP Inhibitors & Standard Therapeutics

Compound / TargetChemical ScaffoldTRBP Affinity (

)
TRBP-Dicer Disruption (

)
miR-21 Suppression (

)
Oral Bioavailability (F%)
CIB-3b (1st Gen)Phenyloxazole10.42 nM~15.2 µM1.38 µMPoor (<20%)
CIB-L43 (Optimized)2-Phenylthiazole4.78 nM2.34 µM0.66 nM53.9%
Sorafenib (Standard)Bi-aryl UreaN/A (Kinase Inhibitor)N/AN/A~38–49%

(Data derived from foundational HCC studies validating CIB-L43[3][5] and CIB-3b[2][6]).

Experimental Workflows: Establishing a Self-Validating Protocol

As a Senior Application Scientist, I emphasize that proving a small molecule disrupts a PPI requires a highly controlled, cascading methodology. The assays must step logically from cell-free biophysics to cellular phenotype, integrating endogenous controls at every stage to rule out off-target cytotoxicity.

Exp_Workflow Start Compound Library (Phenylthiazole Scaffolds) Step1 Primary Screen: Binding Kinetics (Surface Plasmon Resonance) Start->Step1 Step2 Secondary Screen: Complex Disruption (Co-Immunoprecipitation) Step1->Step2 Step3 Cellular Validation: miRNA Profiling (RT-qPCR / Western Blot) Step2->Step3 Step4 Phenotypic Endpoints (HCC Migration & Apoptosis) Step3->Step4

Fig 2: Step-by-step screening and biochemical validation workflow for TRBP-Dicer inhibitors.

Quantifying Binding Affinity via Surface Plasmon Resonance (SPR)

To confirm direct engagement between the phenylthiazole derivative and TRBP, SPR is the gold standard.

  • Methodological Causality: Rather than utilizing standard CM5 chips for direct amine coupling—which risks crosslinking critical lysine residues within the RNA-binding domains of TRBP—use a Ni-NTA sensor chip . Capture a His-tagged recombinant TRBP. This ensures the protein remains in a native, uniformly oriented state, keeping the Dicer-interaction domain fully accessible.

  • Protocol:

    • Immobilize His-TRBP onto the Ni-NTA chip surface.

    • Prepare the analyte (phenylthiazole derivative) in a running buffer containing 1% DMSO and 0.05% Tween-20 . Why Tween-20? Thiazole derivatives are inherently hydrophobic; the surfactant mitigates non-specific binding to the microfluidic tubing, ensuring accurate

      
       and 
      
      
      
      readings.
    • Analyze concentration gradients (e.g., 1.25 nM to 40 nM) to establish the

      
       (Targeting < 5 nM for hit validation)[5].
      
Evaluating Complex Disruption via Co-Immunoprecipitation (Co-IP)

While SPR proves binding, it does not inherently prove disruption. A competitive Co-IP assay validates the functional consequence of the binding.

  • Methodological Causality: For mammalian cell lysis (e.g., SK-HEP-1 or Huh7 lines), standard RIPA buffer contains harsh anionic detergents (SDS, sodium deoxycholate) that will denature delicate, non-covalent PPIs independently of your drug. You must use a mild, non-ionic lysis buffer (e.g., 0.5% NP-40) to preserve the endogenous TRBP-Dicer complex.

  • Protocol:

    • Treat HCC cells with the phenylthiazole inhibitor at escalating doses (0.5 µM – 5 µM) for 6 hours.

    • Lyse cells in ice-cold NP-40 buffer containing broad-spectrum protease inhibitors.

    • Immunoprecipitate using an anti-Dicer primary antibody, capturing complexes on Protein A/G magnetic beads.

    • Elute and resolve via SDS-PAGE; immunoblot for TRBP. A dose-dependent loss of TRBP band intensity relative to Dicer input confirms PPI disruption[2][3].

Cellular miRNA Profiling (RT-qPCR)

To validate the downstream effect on miRNA biogenesis.

  • Methodological Causality: Extract total RNA and perform reverse transcription. When amplifying miR-21, standard house-keeping genes like GAPDH are inappropriate as they do not undergo microprocessor maturation. You must normalize target miRNA levels against U6 snRNA . Why? U6 is an abundant, nuclear small RNA whose processing is entirely Dicer-independent. If U6 levels remain stable while miR-21 drops, you confirm specific inhibition of the Dicer-TRBP pathway rather than generalized transcriptional toxicity.

  • Protocol:

    • Extract RNA and use stem-loop RT primers specific for mature miR-21.

    • Perform qPCR, expecting nanomolar efficacy (

      
       ~0.66 nM)[3] from highly optimized phenylthiazole candidates.
      
    • Follow up with Western Blots for PTEN and Smad7 to prove that restoring tumor suppressors is the ultimate downstream effect of miR-21 suppression.

References[5] CIB-L43 | TRBP inhibitor | Anti-cancer | Orally Available. TargetMol. Verified URL: https://www.targetmol.com/compound/CIB-L43[3] Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. PubMed (J Med Chem 2025). Verified URL: https://pubmed.ncbi.nlm.nih.gov/39722648/[4] CIB-L43 | CAS#1082942-70-8 | TRBP inhibitor. MedKoo Biosciences. Verified URL: https://www.medkoo.com/products/556387[1] MicroRNA biogenesis. SciSpace. Verified URL: https://typeset.io/papers/microrna-biogenesis-28y8e1e7k2[7] MicroRNA Binding Site Polymorphisms in Hepatocellular Carcinoma: Implications for Pathogenesis, Prognosis, and Therapeutic Response. ResearchGate. Verified URL: https://www.researchgate.net/publication/386689025_MicroRNA_Binding_Site_Polymorphisms_in_Hepatocellular_Carcinoma_Implications_for_Pathogenesis_Prognosis_and_Therapeutic_Response[6] CIB-3b, Inhibitor of microRNA biogenesis, CAS# 124811-87-6. Lab Procurement Services. Verified URL: https://labproservices.com/product/CIB-3b-Inhibitor-of-microRNA-biogenesis-5mg-CAS-124811-87-6[2] Discovery of a Novel Small-Molecule Inhibitor Disrupting TRBP-Dicer Interaction against Hepatocellular Carcinoma via the Modulation of microRNA Biogenesis. PubMed (J Med Chem 2022). Verified URL: https://pubmed.ncbi.nlm.nih.gov/35695407/

Sources

Validation

Comparative Docking and Mechanistic Studies of Phenylthiazole Acids: A Guide to Target Specificity and Validation

Drawing from extensive application science experience in hit-to-lead optimization, I approach molecular docking not as a standalone predictive tool, but as a structural hypothesis generator that demands immediate empiric...

Author: BenchChem Technical Support Team. Date: March 2026

Drawing from extensive application science experience in hit-to-lead optimization, I approach molecular docking not as a standalone predictive tool, but as a structural hypothesis generator that demands immediate empirical validation. This guide provides an in-depth comparative analysis of the phenylthiazole acid scaffold, evaluating its performance across distinct biological targets. By breaking down the causality of experimental choices, we will explore how rigorous in silico workflows, paired with orthogonal in vitro validations, ensure a self-validating system for drug discovery.

Mechanistic Causality: The Phenylthiazole Acid Scaffold

The phenylthiazole carboxylic acid pharmacophore is considered a "privileged scaffold" in rational drug design due to its modular stereoelectronics.

  • The Thiazole Core: Provides a rigid, planar geometry with both hydrogen bond acceptor (nitrogen/sulfur) functionality and aromatic stacking capabilities.

  • The Phenyl Ring: Enables deep penetration into hydrophobic pockets (e.g., the binding clefts of transcription factors or RNA-binding proteins).

  • The Carboxylic Acid Moiety: Acts as a critical electrostatic anchor, forming stable salt bridges or hydrogen-bonding networks with polar residues at the periphery of target active sites.

This precise spatial arrangement allows phenylthiazole acids to be aggressively tuned. For instance, compound 4t acts as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist[1], while the highly optimized derivative CIB-L43 targets transactivation response (TAR) RNA-binding protein 2 (TRBP) to disrupt microRNA biosynthesis in hepatocellular carcinoma (HCC)[2].

TRBP_Pathway Drug CIB-L43 (Phenylthiazole Acid) KD = 4.78 nM TRBP TRBP-Dicer Interaction (Disrupted) Drug->TRBP Binds Target miRNA Oncogenic miR-21 Biosynthesis Suppressed TRBP->miRNA Blocks Proteins Upregulation of PTEN & Smad7 miRNA->Proteins Relieves Repression Outcome Inhibition of HCC Cell Proliferation Proteins->Outcome Inhibits AKT/TGF-β

Fig 1. Mechanistic pathway of TRBP-Dicer interaction disruption by phenylthiazole acids.

Comparative Target Profiles & Efficacy Data

To objectively compare the versatility of phenylthiazole acid derivatives, the table below synthesizes quantitative metrics across three fundamentally distinct protein classes: a nuclear receptor[1], an RNA-binding protein[2], and a fungal cytosolic enzyme[3].

Scaffold DerivativeTarget ProteinExperimental AssayAffinities / ActivityKey Docking Interactions
Compound 4t PPARγ (Nuclear Receptor)FP-based ligand screeningEC₅₀ = 0.75 ± 0.20 μMStable H-bonding with active site residues; mimics rosiglitazone
CIB-L43 TRBP-Dicer (RNA-Binding Protein)SPR & In vivo HCC modelingK_D = 4.78 nMIC₅₀ = 2.34 μMDisruption of critical protein-protein interface (PPI)
Hybrid PT-Triazine LeuRS (Cytosolic Synthetase)LigandFit Docking & SusceptibilityPredicted high-affinityMonte Carlo conformational occupation of the editing domain

Self-Validating Experimental Workflows

A common pitfall in computer-aided drug design (CADD) is over-reliance on docking scores without biophysical proof. The following protocols represent a closed-loop, self-validating methodology combining computational prediction with in vitro binding assays.

Computational Docking & Molecular Dynamics (MD)

We do not rely on static poses. Instead, initial docking is used purely to generate binding hypotheses, which are subsequently subjected to 100 ns Molecular Dynamics simulations to confirm trajectory stability[1].

Step-by-Step Protocol:

  • Receptor Preparation: Retrieve the target crystal structure (e.g., PPARγ or TRBP) from the Protein Data Bank. Strip bulk solvent, retain structurally conserved waters, and assign physiological protonation states at pH 7.4.

  • Grid Box Definition: Center the grid box on the native ligand coordinates.

    • Validation Checkpoint: Redock the co-crystallized native ligand. Proceed only if the Root Mean Square Deviation (RMSD) of the top predicted pose is < 2.0 Å against the crystal structure.

  • Ligand Conformational Search: Use algorithms combining shape-comparison filters with Monte Carlo conformational searches (such as LigandFit or AutoDock Vina) to generate poses[3].

  • Molecular Dynamics Simulation (100 ns): Solvate the highest-scoring docked complex in a TIP3P water box, neutralize with counter-ions, and run production MD.

    • Validation Checkpoint: Analyze the ligand RMSD over time. The structural hypothesis is validated if the complex stabilizes (plateaus) within the first 20 ns, indicating a thermodynamically viable binding mode[1].

Workflow LigPrep Ligand Preparation (Phenylthiazole Acids) Energy Minimization Docking Molecular Docking (LigandFit / AutoDock Vina) LigPrep->Docking RecPrep Receptor Preparation (PPARγ / TRBP / LeuRS) Protonation & Cleaning Grid Active Site Definition Grid Box Generation (RMSD < 2.0 Å) RecPrep->Grid Grid->Docking Scoring Pose Scoring & Selection (Binding Energy Evaluation) Docking->Scoring MD MD Simulation (100 ns) (Trajectory & Stability Analysis) Scoring->MD

Fig 2. Self-validating computational docking and molecular dynamics workflow.

In Vitro Orthogonal Validation

To prove causality between the docked pose and biological reality, direct binding assays are strictly required. For transcription factors like PPARγ, Fluorescence Polarization (FP) is preferred[1]; for PPI disruptors like TRBP, Surface Plasmon Resonance (SPR) is optimal[2].

FP-Based Competitive Assay Protocol:

  • Tracer Equilibration: Incubate the purified target receptor (e.g., PPARγ-LBD) with a highly fluorescent tracer ligand until a stable, high-polarization baseline is established.

  • Compound Titration: Introduce the synthesized phenylthiazole acids across a 10-point dose-response concentration range (e.g., 10 μM down to 0.1 nM).

  • Measurement & Causality: As the unlabeled phenylthiazole acid successfully outcompetes the tracer for the binding pocket, the tracer is released into solution, tumbling faster and causing a measurable drop in fluorescence polarization.

    • Validation Checkpoint: Run a known standard in parallel (e.g., rosiglitazone for PPARγ[1] or Sorafenib equivalents for HCC cell lines[2]). Calculate the Z'-factor; the assay is only validated if Z' > 0.5.

By insisting on this closed-loop structure—generating dynamic binding models in silico and mathematically verifying them in vitro—we achieve a rigorous, translation-ready characterization of phenylthiazole acid derivatives.

References

  • Title: Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ Source: Drug Design, Development and Therapy (2016) URL: [Link][1]

  • Title: Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 Source: Journal of Medicinal Chemistry (2025) URL: [Link][2]

  • Title: Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action as revealed by molecular docking studies Source: In Silico Pharmacology (2013) URL: [Link][3]

Sources

Comparative

A Comparative Guide to Bioisosteres for the Carboxylic Acid Group on a Thiazole Ring

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing drug-like properties. The carboxylic acid moiety, a common functional group i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing drug-like properties. The carboxylic acid moiety, a common functional group in many pharmacophores, often presents challenges related to poor pharmacokinetic profiles and potential toxicity.[1][2] Bioisosteric replacement offers a powerful strategy to circumvent these issues while retaining or even enhancing biological activity.[3] This guide provides an in-depth technical comparison of common and novel bioisosteres for the carboxylic acid group, with a specific focus on their application to the versatile thiazole scaffold.

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] Its unique electronic properties and ability to engage in various biological interactions make it a valuable core for drug design.[5] However, the introduction of a carboxylic acid group, while often crucial for target engagement, can negatively impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[6] This guide will explore the rationale behind replacing the carboxylic acid group on a thiazole ring and provide a comparative analysis of key bioisosteres, supported by experimental data and detailed synthetic protocols.

The Rationale for Bioisosteric Replacement

The carboxylic acid group, with a pKa typically ranging from 4.0 to 5.0, is ionized at physiological pH.[7] This negative charge can be crucial for forming strong ionic interactions with biological targets. However, this ionization is also associated with several drawbacks:

  • Poor Membrane Permeability: The charged nature of the carboxylate group can hinder passive diffusion across biological membranes, leading to poor oral bioavailability.[2]

  • Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to the formation of reactive acyl glucuronides. These metabolites have been associated with idiosyncratic drug toxicities.[6][8]

  • High Plasma Protein Binding: The acidic nature of the carboxylate can lead to extensive binding to plasma proteins, reducing the free concentration of the drug available to interact with its target.[9]

Bioisosteric replacement aims to address these limitations by substituting the carboxylic acid with a functional group that mimics its essential properties for biological activity (e.g., acidity, hydrogen bonding capacity, and spatial orientation) while possessing improved physicochemical and pharmacokinetic characteristics.[3]

Key Bioisosteres for the Thiazole Carboxylic Acid Group: A Comparative Analysis

This section provides a detailed comparison of several prominent bioisosteres for the carboxylic acid group on a thiazole ring. The data presented is a synthesis of literature findings and provides a framework for rational bioisostere selection.

The 5-Substituted-1H-Tetrazole

The 5-substituted-1H-tetrazole is arguably the most well-established and widely used bioisostere for the carboxylic acid group.[10] Its pKa is very similar to that of a carboxylic acid, allowing it to act as a proton donor and participate in similar ionic interactions.

Physicochemical Properties Comparison

PropertyThiazole-Carboxylic AcidThiazole-TetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0~4.5 - 5.1[7]Both are ionized at physiological pH, enabling similar ionic interactions with biological targets.
Lipophilicity (logP/logD) LowerHigher[7]The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral absorption.[7]
Hydrogen Bonding H-bond donor and acceptorH-bond donor and multiple acceptor sitesThe tetrazole ring offers more extensive hydrogen bonding capabilities, which can enhance target binding affinity.[3]
Metabolic Stability Susceptible to glucuronidationMore resistant to metabolic degradation pathways like β-oxidation.[4] Can undergo N-glucuronidation, but these adducts are generally less reactive.[11]Enhanced metabolic stability can lead to a longer half-life and reduced risk of reactive metabolite formation.

Case Study Highlight: Angiotensin II Receptor Blockers (ARBs)

The development of ARBs for the treatment of hypertension provides a classic example of the successful application of the tetrazole-for-carboxylic-acid swap. In drugs like Losartan, the tetrazole moiety is crucial for high-affinity binding to the AT1 receptor, demonstrating the power of this bioisosteric replacement in enhancing pharmacological potency.[3]

The Hydroxamic Acid

Hydroxamic acids have also been successfully employed as carboxylic acid bioisosteres.[11] While they are often utilized for their metal-chelating properties, their acidic nature and ability to form key hydrogen bonds make them suitable replacements for carboxylic acids in certain contexts.

Physicochemical Properties Comparison

PropertyThiazole-Carboxylic AcidThiazole-Hydroxamic AcidKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0~8.0 - 9.0Less acidic than carboxylic acids, resulting in a lower degree of ionization at physiological pH. This can improve membrane permeability.
Lipophilicity (logP/logD) LowerGenerally higherIncreased lipophilicity can contribute to improved absorption.
Hydrogen Bonding H-bond donor and acceptorH-bond donor and acceptorCan participate in similar hydrogen bonding interactions as carboxylic acids.
Metabolic Stability Susceptible to glucuronidationCan undergo hydrolysis to the corresponding carboxylic acid, but stability can be improved with substitution on the nitrogen atom.[11] Also susceptible to sulfation and glucuronidation.[11]Metabolic stability can be a concern and requires careful optimization of the surrounding structure.
The Acylsulfonamide

Acylsulfonamides are another important class of carboxylic acid bioisosteres. The sulfonamide nitrogen proton is acidic, and this group can effectively mimic the charge and hydrogen bonding properties of a carboxylate.

Physicochemical Properties Comparison

PropertyThiazole-Carboxylic AcidThiazole-AcylsulfonamideKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0Varies widely with substitution (can be similar to or more acidic than carboxylic acids)The acidity can be tuned by modifying the substituent on the sulfonyl group, offering a handle for optimizing properties.
Lipophilicity (logP/logD) LowerGenerally higherCan enhance membrane permeability.
Hydrogen Bonding H-bond donor and acceptorH-bond donor and acceptorThe sulfonamide group is a good hydrogen bond donor and acceptor.
Metabolic Stability Susceptible to glucuronidationGenerally more metabolically stable than carboxylic acids.Can offer an advantage in terms of metabolic profile.

A recent study on thiazole-4-acylsulfonamide derivatives as ChemR23 inhibitors highlights the potential of this bioisostere in developing potent and orally active drug candidates.[12]

Experimental Protocols

To provide a practical context for the application of these bioisosteres, this section outlines detailed, step-by-step methodologies for the synthesis of a model thiazole-carboxylic acid and its tetrazole bioisostere.

Synthesis of 4-Methylthiazole-5-carboxylic acid

This protocol describes a common method for the synthesis of 4-methylthiazole-5-carboxylic acid, a key intermediate for further derivatization.

Reaction Scheme

Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 4-methylthiazole-5-carboxylate Ethyl 4-methylthiazole-5-carboxylate Ethyl 2-chloroacetoacetate->Ethyl 4-methylthiazole-5-carboxylate Formamide, P₄S₁₀ 4-Methylthiazole-5-carboxylic acid 4-Methylthiazole-5-carboxylic acid Ethyl 4-methylthiazole-5-carboxylate->4-Methylthiazole-5-carboxylic acid NaOH, H₂O/EtOH

A representative synthetic scheme for 4-Methylthiazole-5-carboxylic acid.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Ethylene glycol dimethyl ether

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of Ethyl 4-methylthiazole-5-carboxylate:

    • In a well-ventilated fume hood, to a stirred solution of formamide in ethylene glycol dimethyl ether, slowly add phosphorus pentasulfide portion-wise, maintaining the temperature below 40 °C.

    • After the addition is complete, stir the mixture for 1 hour.

    • Slowly add ethyl 2-chloroacetoacetate to the reaction mixture and continue stirring at room temperature for 6-8 hours.[13]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain ethyl 4-methylthiazole-5-carboxylate.

  • Hydrolysis to 4-Methylthiazole-5-carboxylic acid:

    • Dissolve the ethyl 4-methylthiazole-5-carboxylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.[14]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 4-methylthiazole-5-carboxylic acid.

Synthesis of 5-(4-Methylthiazol-5-yl)-1H-tetrazole

This protocol details the conversion of a thiazole nitrile to its corresponding tetrazole, a common and effective method for installing this bioisostere.[15][16]

Reaction Scheme

4-Methylthiazole-5-carbonitrile 4-Methylthiazole-5-carbonitrile 5-(4-Methylthiazol-5-yl)-1H-tetrazole 5-(4-Methylthiazol-5-yl)-1H-tetrazole 4-Methylthiazole-5-carbonitrile->5-(4-Methylthiazol-5-yl)-1H-tetrazole NaN₃, NH₄Cl, DMF workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Assays cluster_bioactivity Biological Evaluation Synth_Acid Synthesis of Thiazole-Carboxylic Acid pKa pKa Determination (e.g., Potentiometric Titration) Synth_Acid->pKa logP logP/logD Measurement (e.g., Shake-flask method) Synth_Acid->logP Solubility Aqueous Solubility Synth_Acid->Solubility Synth_Bioisostere Synthesis of Thiazole-Bioisostere Synth_Bioisostere->pKa Synth_Bioisostere->logP Synth_Bioisostere->Solubility Metabolic_Stability Metabolic Stability (Microsomal Assay) pKa->Metabolic_Stability Permeability Membrane Permeability (e.g., PAMPA) logP->Permeability PPB Plasma Protein Binding Solubility->PPB Bio_Assay In Vitro Biological Assay (e.g., Enzyme Inhibition, Receptor Binding) Metabolic_Stability->Bio_Assay Permeability->Bio_Assay PPB->Bio_Assay

A comprehensive workflow for the comparative evaluation of bioisosteres.

Conclusion

The replacement of a carboxylic acid group on a thiazole ring with a suitable bioisostere is a powerful and well-validated strategy in medicinal chemistry to overcome common ADME and toxicity issues. The 5-substituted-1H-tetrazole stands out as a premier bioisostere due to its similar acidity and improved metabolic stability and lipophilicity. However, other bioisosteres such as hydroxamic acids and acylsulfonamides offer alternative profiles that may be advantageous in specific contexts. The choice of bioisostere should be guided by a thorough analysis of the target, the desired physicochemical properties, and synthetic feasibility. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the design and optimization of novel thiazole-based therapeutics.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Duncton, M. A. J. (2011). The role of tetrazoles in drug design. Mini-Reviews in Medicinal Chemistry, 11(7), 637-648.
  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Retrieved from [Link]

  • PubMed. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Retrieved from [Link]

  • YouTube. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • SciSpace. (1946). The pharmacology of basic esters of thiazole carboxylic acids. Retrieved from [Link]

  • IntechOpen. (2018, November 5). A Click Chemistry Approach to Tetrazoles: Recent Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • ResearchGate. (2018). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]

  • PapersFlow. (2026, February 15). Tetrazoles as Carboxylic Acid Bioisosteres Research Guide. Retrieved from [Link]

  • Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • CORA. (2022, January 3). Recent developments in the practical application of novel carboxylic acid bioisosteres. Retrieved from [Link]

  • SpringerLink. (2013, May 7). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Retrieved from [Link]

  • Impact Factor. (2022, December 25). Synthesis of New Tetrazole and Azitidenen Compounds with Evaluating of its Antibacterial Effects. Retrieved from [Link]

  • Eurasia Journal. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 19). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • CORA. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Retrieved from [Link]

  • Walsh Medical Media. (2016). Synthesis of sulfonamide compounds bearing thiazole ring. Retrieved from [Link]

  • PubMed. (2022, February 15). Discovery and mechanistic study of thiazole-4-acylsulfonamide derivatives as potent and orally active ChemR23 inhibitors with a long-acting effect in cynomolgus monkeys. Retrieved from [Link]

  • PubMed. (2016, December 15). Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of 4-Phenylthiazole-Based Compounds

This guide provides an in-depth evaluation of the in vivo efficacy of 4-phenylthiazole-based compounds, a versatile scaffold in modern medicinal chemistry. We will objectively compare their performance against establishe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth evaluation of the in vivo efficacy of 4-phenylthiazole-based compounds, a versatile scaffold in modern medicinal chemistry. We will objectively compare their performance against established alternatives in key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical landscape of this promising class of molecules.

The Rise of the 4-Phenylthiazole Scaffold: A Multifaceted Therapeutic Agent

The 4-phenylthiazole core is a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[1][2][3][4] The value of this scaffold lies in its synthetic tractability and its ability to be chemically modified to optimize potency, selectivity, and pharmacokinetic properties. However, promising in vitro data is only the first step; validating efficacy in a living system (in vivo) is the critical benchmark for advancing any compound toward clinical consideration.[5][6][7] This guide focuses on that crucial transition from benchtop to preclinical models.

Therapeutic Landscape and Comparative Performance

The true measure of a novel compound's potential is its performance relative to existing therapies. Below, we analyze the efficacy of 4-phenylthiazole derivatives in several key disease areas.

Oncology: A New Frontier in Cancer Therapeutics

4-Phenylthiazole derivatives have emerged as potent anticancer agents, often acting through mechanisms like kinase inhibition and the induction of apoptosis.[1][8] Their performance, particularly in preclinical models, rivals and sometimes exceeds that of established chemotherapeutics.

One notable area of investigation is in hepatocellular carcinoma (HCC), where derivatives have been designed to overcome the limitations of standard treatments like Sorafenib.[8] Research has also explored their use as metal-based anticancer agents, where ruthenium(II) and osmium(II) complexes bearing 4-phenylthiazole ligands have shown significant cytotoxicity in both 2D and 3D cancer cell models.[9]

Comparative In Vitro Cytotoxicity of 4-Phenylthiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several 4-phenylthiazole compounds against various human cancer cell lines, providing a quantitative comparison of their potency.

Compound/DerivativeTarget Cell LineIC₅₀ (µM)Comparison/Standard DrugReference
Ureido-substituted analog 27 HepG2 (Liver Cancer)0.62 ± 0.34Sorafenib (1.62 ± 0.27 µM)[8]
Ruthenium(II) Metallacycle 2a SW480 (Colon Cancer)1.6 ± 0.1Cisplatin (9.2 ± 0.9 µM)
Osmium(II) Metallacycle 3a SW480 (Colon Cancer)0.21 ± 0.02Cisplatin (9.2 ± 0.9 µM)
(Z)-4-fluoro-N-(4-phenyl...)SaOS-2 (Osteosarcoma)0.190 (µg/mL)Doxorubicin[2]
Ru(II) MetallacycleA549 (Lung Cancer)Low micromolar range-[9]

Note: Direct comparison of µg/mL and µM requires knowledge of molecular weights and should be done with caution. The data demonstrates the high potency of this class of compounds.

Anti-Inflammatory Applications

Chronic and acute inflammation underpin numerous diseases. 4-Phenylthiazole derivatives have shown significant promise by targeting key inflammatory mediators. Some compounds act as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), a novel approach for pain management.[10] Others function by inhibiting Myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein in the Toll-like receptor (TLR) signaling pathway, which is critical in inflammatory diseases like acute lung injury.[11]

In preclinical models, such as carrageenan-induced rat paw edema, these compounds demonstrate a reduction in inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Neuroprotection and Neurodegenerative Diseases

Neuroinflammation is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's.[12][13][14] The ability of 4-phenylthiazole compounds to modulate inflammatory pathways makes them attractive candidates for neuroprotection. While in vivo data for this specific application is still emerging, the foundational anti-inflammatory and antioxidant properties suggest a promising avenue for future research.[15][16]

Designing In Vivo Efficacy Studies: A Methodological Guide

Transitioning from in vitro to in vivo studies requires robust, well-designed experiments. The choice of animal model is paramount and should mimic the human disease state as closely as possible.[17][18] Below are detailed protocols for evaluating 4-phenylthiazole compounds in key therapeutic areas.

Experimental Workflow for In Vivo Efficacy Evaluation

The following diagram outlines the critical steps in a typical preclinical in vivo study, from initial planning to final analysis.

InVivo_Workflow cluster_0 Phase 1: Pre-Study & Model Selection cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Endpoint Analysis A Target Indication & Compound Formulation B Select Appropriate Animal Model (e.g., Xenograft, LPS-induced) A->B C IACUC Protocol Approval B->C D Animal Acclimatization & Baseline Measurements C->D E Disease Induction / Tumor Implantation D->E F Randomization into Groups (Vehicle, Test Compound, Positive Control) E->F G Compound Administration (Define Dose, Route, Schedule) F->G H Monitor Health & Efficacy Endpoints (e.g., Tumor Volume, Inflammatory Markers) G->H I Terminal Procedure & Sample Collection (Tumors, Tissues, Blood) H->I J Pharmacodynamic Analysis (e.g., Western Blot, Histology) I->J K Statistical Analysis & Data Interpretation J->K L Final Report Generation K->L

Caption: Generalized workflow for an in vivo efficacy study.

Protocol 1: Anticancer Efficacy in a Subcutaneous Xenograft Model

This protocol is designed to assess the anti-tumor activity of a 4-phenylthiazole compound. Human cancer cell line-derived xenograft (CDX) models are robust platforms for this initial evaluation.[17]

  • Objective: To determine the effect of a test compound on tumor growth in immunodeficient mice.

  • Rationale: This model allows for the growth of human tumors in a living system, providing insights into a compound's ability to inhibit tumor proliferation under physiological conditions.[5][18]

Methodology:

  • Cell Culture and Preparation:

    • Culture a human cancer cell line (e.g., SW480 for colon cancer) in appropriate media until it reaches 80-90% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 2 x 10⁷ cells/mL. The Matrigel provides a supportive extracellular matrix, improving tumor take-rate.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with digital calipers three times per week. Calculate tumor volume using the formula: (Length × Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group), including a vehicle control, the test compound group(s), and a positive control group (e.g., a standard-of-care chemotherapeutic).

  • Compound Formulation and Administration:

    • Formulate the 4-phenylthiazole compound daily in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water).[19]

    • Administer the compound at the predetermined dose and schedule (e.g., 50 mg/kg, daily via oral gavage) for a set period, typically 21-28 days. The vehicle group receives the formulation without the active compound.

  • Endpoint Analysis:

    • Throughout the study, monitor tumor volume and body weight. Significant body weight loss (>15%) is a key toxicity endpoint.

    • Pharmacodynamic (PD) Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis of target proteins.

    • Histopathology: Fix the remaining tumor tissue in 10% neutral buffered formalin for immunohistochemical analysis.

Protocol 2: Anti-Inflammatory Efficacy in an Acute Inflammation Model

The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[3][20]

  • Objective: To assess the ability of a test compound to reduce acute inflammation.

  • Rationale: Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), providing a quantifiable measure of a compound's anti-inflammatory effect.

Methodology:

  • Animal Acclimatization:

    • Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Pre-treatment:

    • Fast the animals overnight with free access to water.

    • Divide them into groups (n=6 per group): a control group, a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the 4-phenylthiazole compound.

    • Administer the test compounds and standard drug orally or intraperitoneally 60 minutes before inducing inflammation.

  • Induction of Inflammation:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] × 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

Proposed Mechanism of Action: MyD88 Inhibition

Several 2-amino-4-phenylthiazole analogues have been identified as inhibitors of MyD88 homodimerization.[11] This is a crucial step in the inflammatory signaling cascade initiated by most Toll-like receptors (TLRs). By preventing this dimerization, these compounds can effectively block downstream inflammatory responses.

MyD88_Pathway cluster_0 Cell Membrane LPS LPS (Pathogen Signal) TLR4 TLR4 Receptor LPS->TLR4 MyD88_dimer MyD88 Homodimerization TLR4->MyD88_dimer Recruits MyD88 Downstream Downstream Signaling (IRAKs, TRAF6) MyD88_dimer->Downstream Compound 4-Phenylthiazole Compound Compound->MyD88_dimer INHIBITS NFkB NF-κB Activation Downstream->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines

Caption: Inhibition of the MyD88 pathway by 4-phenylthiazole derivatives.

Conclusion and Future Directions

The 4-phenylthiazole scaffold represents a highly versatile platform for the development of novel therapeutics. The available in vivo data, particularly in oncology and inflammation, demonstrates potent activity that is competitive with or superior to current standards of care. The key to unlocking their full potential lies in rigorous preclinical evaluation. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to ensure that potent compounds also possess the drug-like properties necessary for clinical success. Furthermore, exploring these compounds in more complex, humanized animal models will provide deeper insights into their interactions with the immune system and better predict their efficacy in patients.[6]

References

  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (URL: )
  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models - ProBio CDMO. (URL: )
  • In Vivo Models - Biocompare. (URL: )
  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. (URL: [Link])

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC. (URL: [Link])

  • Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC. (URL: [Link])

  • Animal Models for Neuroinflammation and Potential Treatment Methods - PMC - NIH. (URL: [Link])

  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. (URL: [Link])

  • A phenylthiazole derivative demonstrates efficacy on treatment of the cryptococcosis & candidiasis in animal models - PMC. (URL: [Link])

  • Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed. (URL: [Link])

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC. (URL: [Link])

  • Neuroinflammation - Scantox | CRO. (URL: [Link])

  • Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. (URL: [Link])

  • "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed. (URL: [Link])

  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC. (URL: [Link])

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. (URL: [Link])

  • Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Anti-inflammatory activity screening of compounds 4d, 4g, 4k, 4l, 4n, 4p and 4s: acute inflammation - ResearchGate. (URL: [Link])

  • Novel compounds show early promise in treatment of Parkinson's, Huntington's, Alzheimer's. (URL: [Link])

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. (URL: [Link])

  • In vivo efficacy testing - CliniSciences. (URL: [Link])

  • In vivo anti-inflammatory activities of compounds (2,4,7–10) in... - ResearchGate. (URL: [Link])

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (URL: [Link])

  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity - SSRN. (URL: [Link])

  • (PDF) An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - ResearchGate. (URL: [Link])

  • Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed. (URL: [Link])

  • Promising Protocol for In Vivo Experiments with Betulin - MDPI. (URL: [Link])

  • Natural Compounds with Potential to Modulate Cancer Therapies and Self-Reactive Immune Cells - MDPI. (URL: [Link])

  • Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - MDPI. (URL: [Link])

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (URL: [Link])

  • Role of Bioactives in Neurodegenerative Diseases - Semantic Scholar. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenylthiazole-5-carboxylic Acid

Foreword: As professionals in the fields of research and drug development, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The lifecycle of a chemical does not end upon t...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As professionals in the fields of research and drug development, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The lifecycle of a chemical does not end upon the completion of an experiment; its safe and compliant disposal is a critical final step that protects ourselves, our colleagues, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-Phenylthiazole-5-carboxylic acid. The procedures outlined herein are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive risk assessment.

Hazard Characterization and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 4-Phenylthiazole-5-carboxylic acid is limited, information from structurally related compounds and available Safety Data Sheets (SDS) allows for a prudent assessment of its potential risks. The primary hazards are associated with irritation and acute oral toxicity.[1][2]

Table 1: Hazard Profile of Thiazole Carboxylic Acid Derivatives

Hazard Category Classification & Statement Rationale and Precautionary Action
Health Hazards Acute Toxicity 4, Oral (H302)[1] Harmful if swallowed. Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.
Skin Irritation, Category 2 (H315)[2][3][4] Causes skin irritation. Avoid contact with skin. Wear appropriate protective gloves and clothing.
Serious Eye Irritation, Category 2/2A (H319)[2][3][4] Causes serious eye irritation. Wear chemical safety goggles or a face shield.
Specific Target Organ Toxicity - Single Exposure, Category 3 (H335)[2][3] May cause respiratory irritation. Handle in a well-ventilated area or within a fume hood to avoid inhaling dust.
Physical Hazards Combustible Solid, Storage Class 11[1] While not highly flammable, it is a combustible solid. Store away from open flames and sources of ignition.[5][6]

| Environmental Hazards | WGK 3 (German Water Hazard Class)[1] | Assumed to be harmful to aquatic life. Prevent release into the environment and waterways.[2][7] |

Personal Protective Equipment (PPE) and Safety Precautions

A multi-layered approach to PPE is critical to mitigate the risks identified above. The choice of PPE is not merely a checklist item; it is a direct response to the chemical's specific hazards.

Protective EquipmentSpecificationJustification
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a significant splash risk.[4][8]Protects against airborne dust particles and potential splashes which can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation.[2][3] Gloves should be inspected before use and removed carefully to avoid skin contamination.
Body Protection A lab coat or other protective clothing.[8][9]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Not required under normal use with adequate ventilation. Use in a certified chemical fume hood.[9] If a fume hood is unavailable and dust may be generated, a NIOSH-approved particulate respirator is necessary.[10]Minimizes the risk of inhaling dust, which may cause respiratory tract irritation.[2]

Core Safety Practices:

  • Ventilation: Always handle 4-Phenylthiazole-5-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood, to control exposure to dust.[2][8]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[9]

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[8][11]

Waste Segregation and Containment Protocol

Proper containment is the first step in the disposal process. The principle of waste segregation is to prevent inadvertent and hazardous chemical reactions by keeping incompatible materials separate.[12]

Step-by-Step Containment Procedure:

  • Select an Appropriate Waste Container:

    • Use a dedicated, sealable, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice.[13]

    • The container must be in good condition, free from damage or leaks.[14]

    • Ensure the container has a secure, leak-proof closure.[14]

  • Label the Waste Container Immediately:

    • Proper labeling is a critical regulatory requirement and a cornerstone of laboratory safety.[13] Affix a hazardous waste tag to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".[7][13]

      • The full chemical name: "4-Phenylthiazole-5-carboxylic acid". Do not use abbreviations or chemical formulas.[13]

      • An accurate list of all components and their approximate concentrations if it is a mixture.[13]

      • The date when waste was first added (accumulation start date).[13]

      • The name of the Principal Investigator and the laboratory location (building and room number).[13]

      • Clear indication of the associated hazards by checking the appropriate hazard pictograms (e.g., "Irritant," "Health Hazard").[1][13]

  • Store the Waste Container Safely:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7]

    • This area must be at or near the point of generation and under the control of laboratory personnel.[14][15]

    • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents and strong acids.[5][6]

Step-by-Step Disposal Workflow

The disposal of chemical waste is governed by strict federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[13][14] Never dispose of this chemical in the regular trash or down the sanitary sewer.[2][13]

Disposal Protocol:

  • Waste Generation and Collection: Collect all waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in the properly labeled hazardous waste container as described in Section 3.

  • Request for Pickup: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[13]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company.[7][16] These professionals will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Final Disposition: The most common and appropriate disposal method for this type of organic solid waste is high-temperature incineration at an approved facility.[6][16] This method ensures the complete destruction of the chemical. Landfilling in an engineered hazardous waste landfill may be an alternative if incineration is not available, but it is generally less preferred.[5][16]

G Diagram 1: Disposal Workflow for 4-Phenylthiazole-5-carboxylic Acid cluster_lab In the Laboratory cluster_ehs Institutional EHS & Vendor cluster_final Final Disposition Methods A Waste Generation (Solid Compound & Contaminated Items) B Select & Pre-Label Hazardous Waste Container A->B Step 1 C Contain Waste & Secure Lid B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Request Waste Pickup via EHS Department D->E Step 4 F Transport by Licensed Hazardous Waste Vendor E->F Step 5 G Final Disposition at Permitted Facility F->G Step 6 H High-Temperature Incineration (Preferred Method) G->H I Engineered Hazardous Waste Landfill (Alternative) G->I

Diagram 1: Disposal Workflow for 4-Phenylthiazole-5-carboxylic Acid

Emergency Procedures for Spills and Exposures

Accidents can happen, and a prepared response is essential for safety.

In Case of a Spill:

  • Evacuate and Alert: Immediately notify personnel in the area and restrict access.[7]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Assess and Equip: For minor spills, and only if you are trained to do so, don the appropriate PPE as described in Section 2.

  • Contain and Clean: Gently sweep up the solid material or use an inert absorbent material (like vermiculite or sand) for containment.[2][7] Avoid actions that create dust.[3]

  • Collect Waste: Place all spilled material and cleanup supplies into a sealed, labeled hazardous waste container.[7][8]

  • Decontaminate: Clean the spill area with soap and water.[7]

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.[7]

  • For Major Spills: Evacuate the area and contact your institution's emergency response team immediately.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If they are not breathing, begin artificial respiration. Seek medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3][17]

References

  • 4-Phenylthiazole-5-carboxylic acid | Sigma-Aldrich. (n.d.).
  • 4-Methyl-2-phenylthiazole-5-carboxylic acid - SAFETY DATA SHEET. (2024, February 17).
  • 4,5-Dihydro-2-phenyl-4-thiazolecarboxylic acid SDS, 19983-15-4 Safety Data Sheets. (n.d.).
  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety.
  • Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds. (n.d.). Benchchem.
  • 2-Phenyl-thiazole-5-carboxylic acid - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET. (2025, November 10). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific.
  • Thiazole - Santa Cruz Biotechnology. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
  • Chemical Waste Disposal in Laboratory. (2024, July 1). Environmental Marketing Services.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US EPA.
  • SAFETY DATA SHEET. (2025, December 1). BASF.
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
  • Material Safety Data Sheet - Chromane-2-carboxylic acid. (2004, December 23). Cole-Parmer.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.